2-Formylthiophene-4-boronic acid
Description
Properties
IUPAC Name |
(5-formylthiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUFJAORCNFWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454556 | |
| Record name | 2-formylthiophene-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175592-59-3 | |
| Record name | 2-formylthiophene-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Formylthiophene-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Formylthiophene-4-boronic acid: A Bifunctional Building Block for Advanced Synthesis
Introduction
In the landscape of modern synthetic chemistry, the demand for versatile molecular building blocks that offer precise control over molecular architecture is paramount. 2-Formylthiophene-4-boronic acid (CAS No. 175592-59-3) has emerged as a significant heterocyclic compound, uniquely equipped with two distinct and highly valuable functional groups: a reactive formyl (aldehyde) group and a boronic acid moiety.[1] This strategic combination on a thiophene scaffold—a privileged heterocycle in medicinal chemistry—positions it as a powerful intermediate for the synthesis of complex organic molecules.[2][3] This guide provides an in-depth examination of its physical and chemical properties, reactivity, and applications, offering field-proven insights for researchers in drug discovery and materials science.
Core Physicochemical Properties
The utility of any chemical reagent begins with a fundamental understanding of its physical characteristics. 2-Formylthiophene-4-boronic acid is typically supplied as a solid, ranging in color from white to off-white.[4] Its stability and solubility are key considerations for reaction setup and purification.
Table 1: Physical and Chemical Properties of 2-Formylthiophene-4-boronic acid
| Property | Value | Source(s) |
| Chemical Formula | C₅H₅BO₃S | [1][4] |
| Molecular Weight | 155.97 g/mol | [1][5][6] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 150 - 155 °C | [4] |
| CAS Number | 175592-59-3 | [1][7] |
| Solubility | Slightly soluble in water; Soluble in select organic solvents (e.g., dichloromethane). | [4] |
| Purity | Typically ≥97% | [6][7] |
| InChI Key | ZCUFJAORCNFWOF-UHFFFAOYSA-N | [1][7] |
These properties underscore its suitability for a range of standard organic synthesis protocols. The compound should be stored under an inert atmosphere in a freezer at temperatures below -20°C, protected from light, to maintain its integrity.[7]
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Formylthiophene-4-boronic acid lies in the orthogonal reactivity of its two functional groups. This bifunctionality allows for sequential, controlled modifications, making it a cornerstone for constructing diverse molecular libraries.
The Boronic Acid Moiety: A Gateway to Suzuki-Miyaura Cross-Coupling
The boronic acid group is preeminent in its ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[9] The reaction facilitates the coupling of the thiophene ring with a variety of aryl or vinyl halides and triflates, enabling the construction of complex biaryl and conjugated systems.[8]
The choice of catalyst, base, and solvent is critical for achieving high yields. A typical system involves a palladium catalyst (e.g., Pd(PPh₃)₄), an aqueous base (e.g., Na₂CO₃ or K₂CO₃) to activate the boronic acid, and a solvent mixture such as DME/water or toluene/ethanol/water.[10] The catalytic cycle, a self-validating system of oxidative addition, transmetalation, and reductive elimination, is the mechanistic heart of this transformation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Formylthiophene-4-boronic acid (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of dioxane and water. The aqueous phase is crucial for activating the boronic acid via the formation of a boronate species.
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Formyl Group: A Hub for Derivatization
The aldehyde functionality offers a secondary site for molecular elaboration, reactive towards a host of nucleophilic additions and other classical aldehyde transformations. This allows for the introduction of new pharmacophores or linking moieties after the core scaffold has been assembled via Suzuki coupling. Key transformations include:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig Reaction: For the formation of carbon-carbon double bonds.
-
Oxidation: To convert the aldehyde to a carboxylic acid, providing another handle for amide coupling or esterification.
-
Condensation Reactions: To form imines, oximes, or hydrazones.
This dual reactivity is a significant advantage, enabling the synthesis of complex structures in a planned, stepwise manner.
Applications in Research and Development
The unique structure of 2-Formylthiophene-4-boronic acid makes it a valuable intermediate in fields where molecular diversity and functional precision are critical.
Medicinal Chemistry and Drug Discovery
Thiophene and its derivatives are integral components of numerous FDA-approved drugs, valued for their ability to act as bioisosteres of phenyl rings while possessing distinct electronic properties.[2][3] Boronic acids themselves have gained prominence in medicinal chemistry, no longer viewed with toxicity concerns but as key components in drugs like the anticancer agent Bortezomib.[11]
This building block is particularly useful for synthesizing:
-
Enzyme Inhibitors: The related isomer, 2-Formyl-3-thiopheneboronic acid, is a known starting material for potent PARP-1 inhibitors, suggesting similar applications for the 4-boronic acid isomer in constructing targeted therapeutics.[12]
-
Novel Heterocyclic Scaffolds: Its ability to undergo both C-C bond formation and derivatization of the formyl group allows for the rapid generation of libraries of novel compounds for high-throughput screening.[9]
Materials Science
Thiophene-based polymers are at the forefront of organic electronics research due to their conductive properties. Suzuki polycondensation, a powerful polymerization technique, utilizes difunctional monomers like thiophene bis(boronic acids) to create well-defined conjugated polymers.[13] While 2-Formylthiophene-4-boronic acid is a mono-boronic acid, its derivatives can be incorporated into polymer chains to tune electronic properties or to serve as reactive sites for post-polymerization modification, influencing solubility, morphology, and performance in devices like organic field-effect transistors (OFETs).[12]
Safety and Handling
As with any laboratory chemical, proper handling of 2-Formylthiophene-4-boronic acid is essential. It is classified as an irritant and is harmful if ingested or inhaled.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][14]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[1]
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably in a freezer under an inert atmosphere.[7]
Conclusion
2-Formylthiophene-4-boronic acid stands out as a highly versatile and valuable building block for advanced organic synthesis. Its bifunctional nature, combining the robust cross-coupling capabilities of a boronic acid with the diverse reactivity of an aldehyde, provides chemists with a powerful tool for the efficient construction of complex molecular architectures. Its applications in creating novel therapeutic agents and functional organic materials underscore its importance and ensure its continued relevance in the research and development landscape.
References
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- 5-Formyl-2-thienylboronic acid = 95.0 4347-33-5 - Sigma-Aldrich.
- 4347-31-3 | (2-Formylthiophen-3-yl)boronic acid - ChemScene.
- Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF - ResearchGate.
- 2-Formyl-3-thiopheneboronic acid = 95 4347-31-3 - Sigma-Aldrich.
- 2-Formylthiophene-4-boronic acid | 175592-59-3 - Sigma-Aldrich.
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. Available at: [Link]
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An In-depth Technical Guide to 2-Formylthiophene-4-boronic acid (CAS: 175592-59-3)
Introduction: A Bifunctional Linchpin in Modern Synthesis
2-Formylthiophene-4-boronic acid, registered under CAS number 175592-59-3, is a heterocyclic organic compound that has emerged as a highly versatile and valuable building block for researchers in drug discovery, medicinal chemistry, and materials science.[1][2] Its utility stems from its unique bifunctional nature, incorporating both a reactive aldehyde (formyl) group and a boronic acid moiety on a thiophene scaffold. This arrangement allows for selective, stepwise, and orthogonal chemical modifications, providing a powerful tool for constructing complex molecular architectures. The thiophene ring itself is a key structural motif in numerous pharmaceuticals, owing to its electronic properties and ability to act as a bioisostere for other aromatic systems.[3] This guide provides an in-depth exploration of the physicochemical properties, reactivity, handling, and synthetic applications of this important reagent, tailored for professionals in the chemical and pharmaceutical sciences.
Core Physicochemical Properties and Handling Protocols
Understanding the fundamental properties of 2-Formylthiophene-4-boronic acid is critical for its effective use and storage. The compound is typically supplied as a solid, ranging in color from white to off-white or cream.[4][5] Proper handling and storage are paramount to maintaining its chemical integrity, as the boronic acid group is susceptible to dehydration and the compound itself is moisture-sensitive.[6]
Summary of Physicochemical Data
The key properties of 2-Formylthiophene-4-boronic acid are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 175592-59-3 | [7] |
| Molecular Formula | C₅H₅BO₃S | [4][7][8] |
| Molecular Weight | 155.97 g/mol | [7][8][9] |
| IUPAC Name | (5-formylthiophen-3-yl)boronic acid | [6] |
| Appearance | White to off-white solid powder | [4][5] |
| Melting Point | 150 - 155 °C | [4] |
| Solubility | Slightly soluble in water; soluble in select organic solvents (e.g., dichloromethane) | [4] |
| Purity | Typically ≥97% for synthetic applications | [8] |
Storage, Handling, and Stability: A Self-Validating Protocol
The stability of boronic acids is a crucial consideration for ensuring reproducibility in experimental outcomes. 2-Formylthiophene-4-boronic acid is known to be sensitive to moisture and can undergo intermolecular dehydration to form boroxine anhydrides.[6][10] While this process is often reversible upon aqueous workup, it can affect the stoichiometry of reactions.
Recommended Storage and Handling Protocol:
-
Procurement and Initial Inspection: Upon receipt, inspect the container seal for integrity. The compound is often shipped in cold packs to minimize degradation.
-
Storage Environment: Immediately transfer the container to a freezer and store at temperatures under -20°C.[11] The storage location should be dark and dry.
-
Inert Atmosphere: To prevent moisture ingress and oxidation, store the compound under an inert atmosphere (e.g., argon or nitrogen).[6][8] For frequent use, consider transferring the bulk material into smaller, single-use vials within a glovebox.
-
Dispensing: Before opening, allow the container to warm to room temperature inside a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid. Weigh and dispense the required amount quickly, preferably in a low-humidity environment or under a stream of inert gas.
-
Resealing: Promptly and securely reseal the container, purge with inert gas if possible, and return it to the freezer.
Safety and Hazard Profile
As with any chemical reagent, a thorough understanding of the associated hazards is essential for safe laboratory practice. 2-Formylthiophene-4-boronic acid is classified as a hazardous substance.[7][9]
GHS Hazard Classification
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed[7][9] H312: Harmful in contact with skin[7][9] H315: Causes skin irritation[7][9] H319: Causes serious eye irritation[7][9] H332: Harmful if inhaled[7][9] H335: May cause respiratory irritation[7][9] |
Mandatory Safety Protocols
Adherence to the following safety measures is required when handling this compound:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[10]
-
Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved respirator (e.g., N95 type).[10]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[7]
-
First Aid:
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[7]
-
If on Skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
If Swallowed: Rinse mouth. Get medical help.[7]
-
The Duality of Reactivity: A Synthetic Chemist's Gateway
The synthetic power of 2-Formylthiophene-4-boronic acid lies in the distinct and addressable reactivity of its two functional groups. This allows for a modular approach to synthesis, where one part of the molecule can be derivatized while leaving the other intact for a subsequent transformation.
Caption: Orthogonal reactivity of 2-Formylthiophene-4-boronic acid.
The Boronic Acid Moiety: Mastering the Suzuki-Miyaura Coupling
The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[12] This reaction forms a carbon-carbon bond between the thiophene ring and various sp²-hybridized carbons (aryl, vinyl) from an organohalide partner. Its widespread use is due to mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[1][13]
Mechanism of the Suzuki-Miyaura Catalytic Cycle:
The mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 2-Formylthiophene-4-boronic acid with an aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Formylthiophene-4-boronic acid (1.2 equivalents).
-
Reagent Addition: Add the aryl bromide (1.0 equivalent), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).[15]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water or DMF/water (typically a 4:1 to 10:1 ratio), via syringe.[15] The solvent should be thoroughly sparged with inert gas for at least 30 minutes prior to use.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
The Formyl Group: A Hub for Derivatization
The aldehyde functionality offers a rich and diverse set of subsequent transformations, allowing for the introduction of nitrogen-containing groups, extension of carbon chains, and the formation of various heterocyclic systems.
-
Reductive Amination: A cornerstone reaction for introducing amine diversity, crucial in drug discovery. The aldehyde reacts with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine.
-
Wittig Reaction: This reaction provides a reliable method for forming alkenes by reacting the aldehyde with a phosphorus ylide. This is a key strategy for installing vinyl linkages.
-
Condensation Reactions: The aldehyde can undergo base- or acid-catalyzed condensation reactions (e.g., Knoevenagel condensation) with active methylene compounds to form new carbon-carbon bonds and conjugated systems.
Applications in Drug Discovery and Materials Science
The unique structure of 2-Formylthiophene-4-boronic acid makes it an attractive starting point for synthesizing molecules with significant biological activity and advanced material properties.
Medicinal Chemistry and Drug Development
Boronic acids have shed their historical perception of toxicity and are now recognized as a privileged class of compounds in medicinal chemistry.[2] The FDA approval of drugs like bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, has spurred immense interest in this field.[16] Boronic acids can act as reversible covalent inhibitors of serine proteases, forming stable tetrahedral adducts with the active site serine residue.
The 2-formylthiophene moiety itself is a key component in many bioactive molecules. For instance, a closely related isomer, 2-Formyl-3-thiopheneboronic acid, is a documented starting material for the synthesis of potent PARP-1 inhibitors, which are a class of anticancer agents.[10] The ability to use this building block in Suzuki couplings allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, a fundamental practice in modern drug discovery.[1]
Organic Materials Science
The thiophene ring is a fundamental unit in the field of organic electronics due to its electron-rich nature and ability to support charge transport. Suzuki polycondensation reactions utilizing thiophene bis(boronic acids) or their esters are a primary method for creating well-defined conjugated polymers.[17] These materials are investigated for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). The formyl group on the 2-Formylthiophene-4-boronic acid scaffold provides a convenient handle for post-polymerization modification or for tuning the electronic properties of the resulting polymer through copolymerization with other functionalized monomers. A related isomer has been used to prepare phenanthro-dithiophene moieties for transistor applications.[10]
Conclusion
2-Formylthiophene-4-boronic acid is more than just a chemical reagent; it is an enabling tool for innovation. Its dual reactivity provides a logical and efficient pathway for the synthesis of complex molecules with tailored properties. For the drug discovery professional, it offers a reliable scaffold for generating novel bioactive compounds. For the materials scientist, it is a key building block for next-generation organic electronic materials. By understanding its properties, mastering its handling, and leveraging its unique reactivity, researchers can unlock its full potential to drive scientific advancement.
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2-Thiophene boronic acid . Gelest Inc. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules? . ChemRxiv. [Link]
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Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation . ResearchGate. [Link]
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Suzuki Coupling . Organic Chemistry Portal. [Link]
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DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives . MDPI. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . National Center for Biotechnology Information (PMC). [Link]
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Help to reaction: Synthesis of thiophene-2-boronic acid from 2-bromothiophene . Reddit. [Link]
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Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide . Organic Syntheses. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI. [Link]
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Double Couplings of Dibromothiophenes using Boronic Acids and Boronates . National Center for Biotechnology Information (PMC). [Link]
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Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
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Novel Synthesis Technique Produces Boronic Acid-Based Drugs . Drug Discovery & Development. [Link]
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Suzuki reaction . Wikipedia. [Link]
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Chemists devise simple method for making sought-after boronic acid-based drugs and other products . ScienceDaily. [Link]
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2-Thiophenecarboxaldehyde . PubChem, National Center for Biotechnology Information. [Link]
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molecular weight of 2-Formylthiophene-4-boronic acid
The molecular weight of 2-Formylthiophene-4-boronic acid is 155.97 g/mol .[1][2]
While this value is the fundamental constant for stoichiometric calculations, the practical application of this compound in high-precision medicinal chemistry requires a deeper understanding of its dynamic behavior. In the solid state and solution, boronic acids exist in a fluctuating equilibrium with their dehydrated trimeric anhydrides (boroxines), which alters the "effective" molecular weight and can lead to stoichiometry errors of up to 12% if uncorrected.
This technical guide analyzes the physicochemical profile, the boroxine-monomer equilibrium, and the specific synthetic protocols required to utilize this thiophene isostere effectively in drug development.
Physicochemical Profile & Identity
The 2,4-substitution pattern of this thiophene derivative distinguishes it from the more common 5-formyl-2-thiopheneboronic acid.[2] Precise identification is critical for structure-activity relationship (SAR) studies, as the position of the formyl group (C2) relative to the boronic acid (C4) dictates the vector of subsequent functionalization.
Core Specifications
| Property | Data | Technical Note |
| Molecular Weight | 155.97 g/mol | Monomeric form (Theoretical) |
| Molecular Formula | Contains one Boron atom | |
| Exact Mass | 156.0052 Da | Monoisotopic mass ( |
| CAS Number | 175592-59-3 | Distinct from the 2,5-isomer (CAS 4347-33-5) |
| Physical State | Off-white to yellow solid | Hygroscopic; tends to aggregate |
| Solubility | DMSO, Methanol, THF | Limited solubility in non-polar solvents |
| pKa (Boronic Acid) | ~8.5 - 9.0 | Estimated; lower than phenylboronic acid due to thiophene electron density |
The Stoichiometry Trap: Boroxine Equilibrium
A critical challenge in handling 2-Formylthiophene-4-boronic acid is its tendency to undergo reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine .[2] This process occurs spontaneously during storage or drying, particularly under vacuum.[2]
The Mechanistic Shift
When the compound dehydrates, three monomer units (
Impact on Experimentation: If a researcher weighs a sample assuming it is 100% monomer (MW 155.[2]97) but the material has partially converted to boroxine (EEW 137.95), they will inadvertently add an excess of reagents .
-
1.0 g of Pure Monomer = 6.41 mmol of reactive Boron.
-
1.0 g of Pure Boroxine = 7.25 mmol of reactive Boron.
-
Error Magnitude: ~13% excess equivalents.
Visualization: The Equilibrium Pathway
The following diagram illustrates the dehydration pathway and the re-equilibration required in aqueous media.
Figure 1: The reversible dehydration of 2-Formylthiophene-4-boronic acid.[2] In synthesis, adding base (e.g., K2CO3) and water drives the equilibrium back to the reactive monomeric boronate species.
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The primary application of 2-Formylthiophene-4-boronic acid is as a nucleophile in Palladium-catalyzed cross-coupling reactions to install the formyl-thiophene moiety onto aryl halides.[2]
Optimized Workflow
To ensure high yields and mitigate the boroxine issue, the reaction system must promote the formation of the active boronate species.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Calculate stoichiometry based on the monomer MW (155.97).[2]
-
Correction: If the bottle has been open or stored for >6 months, acquire a quantitative NMR (qNMR) or assume 10% dehydration and adjust loading to 1.1 equivalents.
-
-
Solvent System:
-
Use a biphasic mixture (e.g., Dioxane:Water 4:1 or Toluene:Water).[2] The presence of water is mandatory to hydrolyze any boroxine present back to the monomer.
-
-
Base Selection:
-
Catalyst Loading:
-
or
(3-5 mol%) are standard.[2] For sterically hindered partners, switch to Buchwald precatalysts (e.g., XPhos Pd G2).
-
or
-
Reaction Execution:
-
Degas solvents thoroughly (sparge with Argon for 15 mins).[2]
-
Heat to 80-90°C. Monitor via LC-MS.
-
Note: The formyl group is susceptible to oxidation; avoid vigorous stirring open to air.
-
Mechanism of Action
Figure 2: The catalytic cycle emphasizes the necessity of base activation to convert the boronic acid (or boroxine) into the nucleophilic boronate species.[2]
Stability & Analytical Characterization
Protodeboronation
Thiophene boronic acids are notoriously unstable compared to phenyl variants.[2] The electron-rich thiophene ring facilitates protodeboronation , where the
-
Risk Factor: High temperatures (>100°C) and acidic pH.[2]
-
Mitigation: Maintain basic conditions during coupling; avoid prolonged heating.[2]
Mass Spectrometry (MS) Interpretation
When analyzing 2-Formylthiophene-4-boronic acid via LC-MS:
-
Boron Isotope Pattern: Boron has two stable isotopes:
(20%) and (80%).[2] -
Signature: Look for a distinct isotopic envelope.[2] The molecular ion
in negative mode will appear at m/z 155 ( ) and m/z 154 ( ) with a 4:1 intensity ratio.[2] -
Artifacts: You may observe peaks corresponding to the boroxine (
) or methyl boronic esters if Methanol is used as the carrier solvent.[2]
References
-
PubChem. (2025).[2] 5-Formyl-2-thiopheneboronic acid (Compound Summary). National Library of Medicine.[2] [Link][2]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[2] [Link]
-
Hall, D. G. (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3][4] Wiley-VCH.[2][5] [Link][2]
Sources
- 1. echemi.com [echemi.com]
- 2. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-Formylthiophene-4-boronic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Formylthiophene-4-boronic acid, a versatile building block in modern organic synthesis. We will delve into its chemical identity, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.
Chemical Identity and Nomenclature
2-Formylthiophene-4-boronic acid is a bifunctional organic compound featuring a thiophene ring substituted with both a formyl (-CHO) group and a boronic acid [-B(OH)₂] group. This unique combination of a reactive aldehyde and a versatile coupling partner makes it a valuable reagent in synthetic chemistry.
Molecular Structure:
Figure 1: 2D structure of 2-Formylthiophene-4-boronic acid.
Nomenclature:
-
Systematic IUPAC Name: (5-formylthiophen-3-yl)boronic acid[]
-
Common Synonyms: 2-Formylthiophene-4-boronic acid, 5-Formylthiophene-3-boronic acid, (5-formyl-3-thienyl)boronic acid, 4-Boronothiophene-2-carboxaldehyde[]
It is important for researchers to be aware of these synonyms, particularly "5-Formylthiophene-3-boronic acid," which arises from a different numbering convention of the thiophene ring but refers to the same molecule.
Physicochemical Properties:
| Property | Value | Reference(s) |
| CAS Number | 175592-59-3 | []() |
| Molecular Formula | C₅H₅BO₃S | []() |
| Molecular Weight | 155.97 g/mol | []() |
| Appearance | White to off-white solid | |
| Melting Point | 113 °C | [2]([Link]) |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Synthesis of 2-Formylthiophene-4-boronic acid
Proposed Synthetic Route:
Figure 2: Proposed synthetic workflow for 2-Formylthiophene-4-boronic acid.
Experimental Protocol (Hypothetical):
Step 1: Protection of the Formyl Group
-
To a solution of 4-bromo-2-formylthiophene (1.0 eq) in anhydrous toluene is added ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
Upon completion of the reaction (monitored by TLC or GC-MS), the reaction is cooled to room temperature, and the organic layer is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected intermediate, 2-(4-bromothiophen-2-yl)-1,3-dioxolane.
Causality: The formyl group is protected as an acetal to prevent its reaction with the highly nucleophilic organolithium reagent that will be generated in the next step.
Step 2: Lithium-Halogen Exchange
-
The protected intermediate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour.
Causality: The lithium-halogen exchange is a rapid and efficient method to generate the desired organolithium species at the 4-position of the thiophene ring. The low temperature is crucial to prevent side reactions.
Step 3: Borylation
-
Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
Causality: The organolithium species acts as a potent nucleophile, attacking the electrophilic boron atom of the triisopropyl borate to form a boronate ester intermediate.
Step 4: Acidic Workup and Deprotection
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.
-
The mixture is stirred vigorously for 2-3 hours at room temperature to facilitate both the hydrolysis of the boronate ester and the deprotection of the acetal.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or water.
Spectroscopic Characterization
Accurate characterization of 2-Formylthiophene-4-boronic acid is essential to confirm its identity and purity. The following are the expected spectroscopic data based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aldehydic Proton (-CHO): A singlet in the region of δ 9.8-10.0 ppm.
-
Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the thiophene ring. The coupling constant (J) between these protons would be characteristic of their relative positions.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet that can be exchangeable with D₂O, typically appearing over a wide range depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Aldehydic Carbon (-CHO): A signal in the downfield region, typically around δ 180-190 ppm.
-
Thiophene Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon attached to the boron atom will show a characteristic broad signal due to quadrupolar relaxation.
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
O-H Stretch (Boronic Acid): A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹.
-
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
B-O Stretch: A strong absorption in the region of 1300-1400 cm⁻¹.
Reactivity and Applications in Drug Development
The synthetic utility of 2-Formylthiophene-4-boronic acid stems from its two reactive functional groups, which can be manipulated independently or in concert.
The Boronic Acid Moiety: A Gateway to C-C Bond Formation
The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the thiophene ring and a variety of aryl or heteroaryl halides, providing a powerful tool for the construction of complex molecular scaffolds.
Mechanism of the Suzuki-Miyaura Coupling:
Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Applications in Medicinal Chemistry:
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize this ring system with diverse substituents via Suzuki-Miyaura coupling makes 2-Formylthiophene-4-boronic acid a valuable building block for the synthesis of novel drug candidates.
While specific examples of marketed drugs synthesized directly from 2-formylthiophene-4-boronic acid are not prominently documented, its utility is evident in the synthesis of various biologically active compounds, including potential anti-cancer agents and kinase inhibitors.[3] The formyl group can be further elaborated through reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, providing access to a wide array of derivatives for structure-activity relationship (SAR) studies.
The Formyl Group: A Handle for Further Derivatization
The aldehyde functionality of 2-Formylthiophene-4-boronic acid offers a secondary point for chemical modification. This allows for the introduction of diverse functional groups, which can be crucial for modulating the pharmacological properties of a molecule, such as solubility, bioavailability, and target engagement.
Handling, Storage, and Safety
Safety Precautions:
2-Formylthiophene-4-boronic acid is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage:
Boronic acids can be sensitive to air and moisture, which can lead to decomposition. It is recommended to store 2-Formylthiophene-4-boronic acid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration is advisable.
Conclusion
2-Formylthiophene-4-boronic acid is a highly versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature allows for the strategic and efficient construction of complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers aiming to leverage its full potential in the discovery of novel chemical entities.
References
-
(5-Formylthiophen-3-yl)boronic acid. Chem-Impex International. Accessed February 7, 2026. [Link]
Sources
A Technical Guide to the Solubility of 2-Formylthiophene-4-boronic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Formylthiophene-4-boronic acid, a critical parameter for its application in organic synthesis, drug discovery, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and utilizing its solubility profile.
Introduction: The Significance of 2-Formylthiophene-4-boronic Acid and Its Solubility
2-Formylthiophene-4-boronic acid is a bifunctional molecule of significant interest in synthetic chemistry. The presence of both a formyl group, a versatile handle for various chemical transformations, and a boronic acid moiety, a key participant in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, makes it a valuable building block.
The solubility of this reagent is a paramount consideration for its effective use. Proper solvent selection dictates reaction kinetics, yield, and purity of the final product. Furthermore, understanding its solubility is crucial for developing robust purification methods, such as crystallization, and for formulating this compound in drug delivery systems. This guide will delve into the factors governing its solubility and provide a framework for its experimental determination.
Molecular Structure and Its Influence on Solubility
To understand the solubility of 2-Formylthiophene-4-boronic acid, we must first examine its molecular structure and the intermolecular forces at play.
Caption: Molecular structure of 2-Formylthiophene-4-boronic acid.
Key structural features influencing solubility include:
-
Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. Its aromaticity allows for π-π stacking interactions, while the sulfur atom can participate in dipole-dipole interactions.
-
Formyl Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor. This group enhances solubility in polar solvents.
-
Boronic Acid Group (-B(OH)₂): This is the most influential group in determining solubility. It is highly polar and can act as both a hydrogen bond donor (from the -OH groups) and a Lewis acid (the boron atom). Boronic acids are also known to form cyclic anhydrides, known as boroxines, through intermolecular dehydration. This equilibrium can significantly impact solubility.[1]
The interplay of these functional groups results in a molecule with a moderate polarity. It is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.
Qualitative Solubility of 2-Formylthiophene-4-boronic Acid
Published data on the solubility of 2-Formylthiophene-4-boronic acid is limited. However, available information and data from analogous compounds provide a general solubility profile.
| Solvent Class | Specific Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar boronic acid and formyl groups. A related compound, thiophene-2-boronic acid, is reported to be soluble in methanol.[2] |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | While unable to donate hydrogen bonds, the polarity of DCM allows for dipole-dipole interactions with the formyl and boronic acid groups. 2-Formylthiophene-4-boronic acid is reported to be soluble in dichloromethane.[3] |
| Acetone, 3-Pentanone | Likely Soluble | Ketones are good hydrogen bond acceptors and can interact favorably with the boronic acid's hydroxyl groups. Phenylboronic acid exhibits high solubility in ketones.[4][5] | |
| Ethers | Diethyl ether, THF | Moderately Soluble | Ethers are less polar than ketones but can still act as hydrogen bond acceptors. Phenylboronic acid has high solubility in ethers.[4][5] |
| Hydrocarbons | Hexane, Toluene | Sparingly Soluble | The nonpolar nature of hydrocarbons makes them poor solvents for the polar 2-Formylthiophene-4-boronic acid. Phenylboronic acid has very low solubility in hydrocarbons.[4][5] |
| Water | Slightly Soluble | The presence of polar functional groups allows for some interaction with water. However, the overall organic scaffold limits high aqueous solubility. 2-Formylthiophene-4-boronic acid is described as slightly soluble in water.[3] In general, the solubility of arylboronic acids in water is low.[4] The pH of the aqueous solution can also influence solubility.[4] |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the scarcity of quantitative data, an experimental approach is necessary for obtaining precise solubility values. The following protocol outlines a reliable method for determining the solubility of 2-Formylthiophene-4-boronic acid in various organic solvents. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute.
Materials and Equipment
-
2-Formylthiophene-4-boronic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow Diagram
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2-Formyl-4-Thiopheneboronic Acid | Properties, Uses, Safety Data & Supplier China - High Purity Chemical Manufacturer [quinoline-thiophene.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2-Formylthiophene-4-boronic acid
Foreword: The Strategic Importance of 2-Formylthiophene-4-boronic acid in Modern Drug Discovery
2-Formylthiophene-4-boronic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a nucleophilic thiophene core, an electrophilic aldehyde, and a versatile boronic acid moiety, makes it an invaluable synthon for the construction of complex molecular architectures. In drug development, this compound serves as a crucial intermediate for the synthesis of novel therapeutic agents, enabling the exploration of new chemical space through reactions like the Suzuki-Miyaura cross-coupling. This guide provides a comprehensive overview of the viable synthetic pathways to 2-Formylthiophene-4-boronic acid, offering field-proven insights into the strategic considerations and experimental nuances required for its successful preparation.
Strategic Synthesis Design: Two Convergent Pathways
The synthesis of 2-Formylthiophene-4-boronic acid can be approached through two primary retrosynthetic disconnections, each offering distinct advantages and challenges. The choice of pathway will often depend on the availability of starting materials, desired scale, and the specific purity requirements of the final product.
Route 1: Late-Stage Borylation This pathway commences with a commercially available brominated thiophene, introducing the formyl group first, followed by a subsequent conversion of a bromine atom to the boronic acid functionality. This approach is often favored for its potentially higher overall yields and the commercial availability of key intermediates.
Route 2: Early-Stage Borylation In this alternative strategy, a dibrominated thiophene undergoes regioselective monolithiation and borylation to furnish a bromothiophene boronic acid intermediate. The formyl group is then introduced in the final step. This route offers a different handle for purification and can be advantageous if the starting dibromothiophene is more readily accessible or cost-effective.
Visualizing the Synthetic Landscape
The following diagram illustrates the two primary synthetic routes to 2-Formylthiophene-4-boronic acid, highlighting the key intermediates and transformations.
Caption: Primary synthetic routes to 2-Formylthiophene-4-boronic acid.
Route 1: A Detailed Protocol for Late-Stage Borylation
This synthetic approach leverages the regioselective formylation of 3-bromothiophene as the initial step, followed by a palladium-catalyzed borylation to install the boronic acid moiety.
Step 1: Vilsmeier-Haack Formylation of 3-Bromothiophene
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like thiophene.[1] The reaction proceeds through the formation of the Vilsmeier reagent, a chloromethyliminium salt, from a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1] This electrophilic species then attacks the thiophene ring. In the case of 3-bromothiophene, formylation is directed to the vacant 2-position due to the activating effect of the sulfur atom and the directing influence of the bromine.
Experimental Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3-bromothiophene (1 equivalent) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-2-formylthiophene.
Step 2: Miyaura Borylation of 4-Bromo-2-formylthiophene
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts aryl halides to aryl boronate esters.[2][3][4] This reaction is highly efficient and tolerates a wide range of functional groups, including the aldehyde present in our substrate. The use of bis(pinacolato)diboron (B₂pin₂) as the boron source is common, yielding a stable pinacol ester that can be readily isolated and, if necessary, hydrolyzed to the corresponding boronic acid.
Experimental Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 4-bromo-2-formylthiophene (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (2.5 equivalents), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents).
-
Add anhydrous dioxane as the solvent and degas the mixture with a stream of argon for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude 2-formylthiophene-4-boronic acid pinacol ester can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
-
For the free boronic acid, the pinacol ester can be hydrolyzed by stirring with an aqueous solution of a strong acid (e.g., HCl) in a suitable solvent like THF or acetone, followed by extraction and purification.
Route 2: A Strategic Approach via Early-Stage Borylation
This pathway begins with the regioselective monolithiation and borylation of 2,4-dibromothiophene, a crucial step that dictates the success of the entire sequence.
Step 1: Regioselective Monolithiation and Borylation of 2,4-Dibromothiophene
The key to this step is achieving selective lithium-halogen exchange at the more reactive 2-position of 2,4-dibromothiophene. This is typically accomplished by using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures.[5][6] The resulting lithiated intermediate is then quenched with a boronic ester, most commonly isopropoxy-pinacolborane, to yield 4-bromothiophene-2-boronic acid pinacol ester.
Experimental Protocol:
-
Dissolve 2,4-dibromothiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromothiophene-2-boronic acid pinacol ester.
Step 2: Formylation of 4-Bromothiophene-2-boronic acid pinacol ester
The final step involves the introduction of the formyl group at the 2-position. This can be achieved through a second lithiation followed by quenching with a formylating agent like DMF. The boronic ester group can direct the lithiation to the adjacent 2-position.
Experimental Protocol:
-
Dissolve 4-bromothiophene-2-boronic acid pinacol ester (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-formylthiophene-4-boronic acid pinacol ester.
-
Hydrolyze the pinacol ester as described in Route 1 to obtain the final product.
Quantitative Data Summary
The following table provides a comparative overview of the expected yields and key reaction parameters for the two synthetic routes. These values are representative and may vary based on the specific reaction scale and experimental conditions.
| Step | Reaction | Route | Starting Material | Key Reagents | Typical Yield (%) |
| 1a | Vilsmeier-Haack Formylation | 1 | 3-Bromothiophene | POCl₃, DMF | 70-85 |
| 1b | Miyaura Borylation | 1 | 4-Bromo-2-formylthiophene | B₂pin₂, Pd(dppf)Cl₂, KOAc | 65-80 |
| 2a | Regioselective Monolithiation & Borylation | 2 | 2,4-Dibromothiophene | n-BuLi, Isopropoxypinacolborane | 60-75 |
| 2b | Formylation | 2 | 4-Bromothiophene-2-boronic acid pinacol ester | n-BuLi, DMF | 55-70 |
Workflow Visualization
The logical flow of the preferred synthetic pathway (Route 1) is depicted below, from starting material to the final product, including the key reaction types.
Caption: Workflow diagram for the Late-Stage Borylation (Route 1).
Conclusion and Future Perspectives
Both synthetic routes presented in this guide offer viable and robust methods for the preparation of 2-Formylthiophene-4-boronic acid. The choice between the two will ultimately be guided by practical considerations in the laboratory. The late-stage borylation (Route 1) is often preferred due to the generally higher yields and the commercial availability of the starting material. As the demand for novel heterocyclic building blocks continues to grow in the pharmaceutical and materials science sectors, the development of even more efficient and sustainable synthetic methodologies for compounds like 2-Formylthiophene-4-boronic acid will remain an active area of research.
References
-
Bar, S.; Martin, M.I. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank2021 , 2021, M1296. [Link]
-
Bach, T.; Heuser, S. Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. J. Org. Chem.2002 , 67, 5789-5795. [Link]
- Gronowitz, S.; Hagen, S. Some Substitution Reactions of 2,4-Dibromothiophene. Arkiv för Kemi1967, 27, 153-158.
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927, 60, 119-122.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]
-
Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. J. Org. Chem.1995 , 60, 7508-7510. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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Alberico, D.; Scott, J. P.; Lautens, M. Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chem. Rev.2007 , 107, 174-238. [Link]
- Doucet, H.
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- 4. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
key intermediates in 2-Formylthiophene-4-boronic acid synthesis
An In-depth Technical Guide to the Synthesis of 2-Formylthiophene-4-boronic acid: Key Intermediates and Strategic Pathways
Authored by a Senior Application Scientist
Introduction: The Significance of 2-Formylthiophene-4-boronic acid in Modern Drug Discovery
2-Formylthiophene-4-boronic acid is a heterocyclic building block of considerable interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a thiophene core, a reactive formyl group, and a versatile boronic acid moiety, makes it an invaluable synthon for the construction of complex molecular architectures. The formyl group serves as a handle for a variety of transformations including reductive amination, Wittig reactions, and aldol condensations, while the boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This dual reactivity allows for sequential and highly controlled modifications, enabling the efficient synthesis of novel pharmaceutical candidates and organic electronic materials.
This guide provides an in-depth exploration of the key synthetic strategies for preparing 2-Formylthiophene-4-boronic acid, with a primary focus on the pivotal intermediates that define the success and efficiency of each pathway. We will dissect the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution.
Strategic Synthesis Overview: Navigating the Pathways to 2-Formylthiophene-4-boronic acid
The synthesis of 2-Formylthiophene-4-boronic acid can be approached from several distinct starting materials. The choice of route is often dictated by the availability of precursors, scalability, and the desired purity of the final product. The most common strategies involve the selective functionalization of a pre-existing thiophene ring. These pathways critically rely on the precise control of regioselectivity, which is achieved through the careful orchestration of directing groups and reaction conditions.
The core of these syntheses typically involves two key transformations: the introduction of the formyl group and the installation of the boronic acid (or a precursor boronate ester). The sequence of these events is a crucial strategic decision that profoundly impacts the overall efficiency of the synthesis.
Caption: High-level overview of the synthetic approach.
Pathway 1: Borylation of 4-Bromo-2-formylthiophene - A Common and Direct Approach
One of the most frequently employed routes commences with the bromination of 2-formylthiophene. This pathway leverages the directing effect of the formyl group and the subsequent halogen-metal exchange to introduce the boron moiety.
Key Intermediate 1: 4-Bromo-2-formylthiophene
The synthesis of this crucial intermediate begins with the bromination of commercially available 2-formylthiophene. The electron-withdrawing nature of the formyl group deactivates the thiophene ring towards electrophilic substitution and directs the incoming electrophile (bromine) primarily to the 4- and 5-positions. Achieving high selectivity for the 4-position requires careful control of the reaction conditions to avoid the formation of dibrominated and other isomeric byproducts.
Experimental Protocol: Synthesis of 4-Bromo-2-formylthiophene
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-formylthiophene in a suitable solvent such as acetic acid or a mixture of acetic acid and chloroform.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromination: Add a solution of bromine in the same solvent dropwise to the cooled solution, maintaining the temperature below 10 °C. The rate of addition is critical to control selectivity.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into an aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 4-bromo-2-formylthiophene.
Transformation to the Final Product via Halogen-Metal Exchange
With 4-bromo-2-formylthiophene in hand, the next critical step is the introduction of the boronic acid group. This is typically achieved through a halogen-metal exchange reaction at low temperature, followed by quenching the resulting organometallic species with a boron electrophile.
Caption: Synthetic pathway from 4-bromo-2-formylthiophene.
Experimental Protocol: Synthesis of 2-Formylthiophene-4-boronic acid from 4-Bromo-2-formylthiophene
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-bromo-2-formylthiophene in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) dropwise to the solution. The use of LDA can sometimes offer better selectivity and prevent attack at the formyl group. The solution typically undergoes a color change, indicating the formation of the lithiated intermediate.
-
Borylation: After stirring for a short period at -78 °C, add triisopropyl borate (B(OiPr)3) dropwise. It is crucial to maintain the low temperature to prevent side reactions.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Hydrolysis: Quench the reaction by adding an acidic solution (e.g., 1 M HCl). This hydrolyzes the intermediate boronate ester to the desired boronic acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. The product can often be precipitated from the aqueous layer by adjusting the pH. The solid product is then collected by filtration, washed with cold water, and dried under vacuum.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The lithiation step is highly exothermic and the resulting lithiated thiophene is unstable at higher temperatures. Maintaining a low temperature is critical to prevent decomposition and side reactions, such as attack of the organolithium reagent on the formyl group of another molecule.
-
Anhydrous Conditions: Organolithium reagents and boronic esters are extremely sensitive to moisture. All glassware must be flame-dried, and solvents must be anhydrous to prevent quenching of the reagents and to ensure high yields.
-
Choice of Base (n-BuLi vs. LDA): While n-BuLi is commonly used, the bulkier base LDA can be advantageous in minimizing nucleophilic attack on the formyl carbonyl.
Pathway 2: Formylation of Thiophene-3-boronic acid Pinacol Ester - A Convergent Approach
An alternative strategy involves formylating a pre-existing thiophene boronate ester. This route can be advantageous if the starting boronate ester is readily available or if the formylation reaction offers better regiocontrol.
Key Intermediate 2: Thiophene-3-boronic acid Pinacol Ester
This intermediate can be prepared from 3-bromothiophene via a lithium-halogen exchange followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane).
Experimental Protocol: Synthesis of Thiophene-3-boronic acid Pinacol Ester
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 3-bromothiophene in anhydrous THF.
-
Cooling: Cool the solution to -78 °C.
-
Lithiation: Add n-butyllithium dropwise and stir for 30-60 minutes at this temperature.
-
Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and allow the reaction to slowly warm to room temperature.
-
Work-up and Purification: Quench the reaction with saturated ammonium chloride solution. Extract with an organic solvent, dry the organic phase, and purify by column chromatography to obtain the desired pinacol ester.
Directed Ortho-Metalation and Formylation
The boronate ester group can act as a directing group for ortho-lithiation. This allows for the selective introduction of the formyl group at the 2-position.
Caption: Synthesis via directed ortho-metalation.
Experimental Protocol: Formylation of Thiophene-3-boronic acid Pinacol Ester
-
Reaction Setup: Dissolve thiophene-3-boronic acid pinacol ester in anhydrous THF in a flame-dried flask under argon.
-
Cooling: Cool the solution to -78 °C.
-
Deprotonation: Add LDA dropwise and stir for 1-2 hours at low temperature to facilitate the directed ortho-metalation.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) and allow the mixture to warm to room temperature.
-
Hydrolysis and Purification: Quench the reaction with an acidic solution. This step both hydrolyzes the intermediate from the DMF reaction and can also hydrolyze the pinacol ester to the boronic acid. Further purification may be required.
Quantitative Data Summary
| Pathway | Starting Material | Key Intermediate | Typical Yield | Reference |
| 1: Halogen-Metal Exchange | 2-Formylthiophene | 4-Bromo-2-formylthiophene | 60-80% | |
| 2: Directed Ortho-Metalation | 3-Bromothiophene | Thiophene-3-boronic acid Pinacol Ester | 75-90% |
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through rigorous in-process monitoring. The identity and purity of the key intermediates, such as 4-bromo-2-formylthiophene, must be confirmed by analytical techniques like NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis before proceeding to the next step. This ensures that any impurities or isomeric byproducts are removed, preventing the carry-over of errors and simplifying the final purification. For the final product, 2-Formylthiophene-4-boronic acid, purity should be assessed by NMR and HPLC, and its competency in a test Suzuki coupling reaction can serve as a functional validation of its quality.
Conclusion
The synthesis of 2-Formylthiophene-4-boronic acid is a multi-step process where the strategic selection of the synthetic route and the careful execution of each step are paramount. The two primary pathways, either through borylation of a pre-functionalized thiophene or formylation of a thiophene boronate ester, both hinge on the successful formation and isolation of key intermediates. By understanding the underlying mechanisms and the critical parameters of each reaction, researchers can reliably produce this valuable building block for a wide array of applications in drug discovery and materials science.
References
-
A General Method for the Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic and 3-Heterocyclic Boronic Acids. Journal of Organic Chemistry, 2005, 70 (26), pp 10875–10878. [Link]
-
Directed ortho-Metalation of Phenyl and Thienyl Boronic Esters and in Situ Suzuki Coupling. Organic Letters, 2003, 5 (22), pp 4053–4055. [Link]
The Synthetic Chemist's Gateway to Novel Architectures: A Technical Guide to 2-Formylthiophene-4-boronic acid
Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis
In the landscape of modern organic synthesis, the demand for versatile, functionalized building blocks is insatiable. These molecules are the foundational keystones upon which complex pharmaceutical agents and advanced materials are built. Among these, 2-Formylthiophene-4-boronic acid (also known as (5-formylthiophen-3-yl)boronic acid) emerges as a particularly valuable reagent for researchers, scientists, and drug development professionals. Its structure marries the well-established bioactivity and electronic properties of the thiophene ring with two of organic chemistry's most versatile functional groups: the aldehyde and the boronic acid.
This unique bifunctionality allows for orthogonal chemical modifications. The boronic acid moiety is a preeminent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile formation of carbon-carbon bonds. Simultaneously, the formyl group (an aldehyde) serves as a reactive handle for a vast array of classical and contemporary transformations, including reductive amination, Wittig reactions, and condensations, to build further molecular complexity. This guide provides an in-depth review of the synthesis, properties, and applications of this powerful synthetic intermediate, offering field-proven insights into its utilization.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory. 2-Formylthiophene-4-boronic acid is a white to off-white solid, and its key physicochemical data are summarized below.[1]
| Property | Value | Source(s) |
| CAS Number | 175592-59-3 | [1] |
| Molecular Formula | C₅H₅BO₃S | [1] |
| Molar Mass | 155.97 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 150 - 155 °C | [2] |
| Solubility | Slightly soluble in water. Soluble in some organic solvents. | [2] |
| Purity | Typically high purity for chemical synthesis use. | [2] |
Reactivity Profile: The molecule's reactivity is dominated by its two functional groups. The boronic acid is a Lewis acid that can form stable complexes with diols.[3] This property is often exploited for purification or to create boronate ester derivatives, which can exhibit different reactivity and stability profiles. In cross-coupling reactions, the boronic acid readily engages in the transmetalation step of the catalytic cycle. The aldehyde group is a classic electrophile, reactive towards a wide range of nucleophiles. This dual reactivity allows for a stepwise functionalization strategy, where one group can be reacted selectively while the other remains intact for a subsequent transformation.
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Formylthiophene-4-boronic acid presents several hazards.[1]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection (P280). Avoid breathing dust, fume, gas, mist, vapors, or spray (P261). Wash skin thoroughly after handling (P264). Do not eat, drink or smoke when using this product (P270). Use only outdoors or in a well-ventilated area (P271).[1]
-
Storage: Store in a well-ventilated place and keep the container tightly closed (P403+P233). Store locked up (P405). For long-term stability, it is recommended to keep in a dark place, under an inert atmosphere, and in a freezer at -20°C.[4]
-
Synthesis of 2-Formylthiophene-4-boronic acid: A Representative Protocol
While a specific, peer-reviewed, detailed synthesis for 2-Formylthiophene-4-boronic acid is not extensively documented in readily available literature, a robust and reliable synthetic route can be constructed based on well-established organometallic methodologies. The most logical approach involves a lithium-halogen exchange on a suitably protected 4-bromothiophene-2-carbaldehyde, followed by quenching with a borate ester and subsequent hydrolysis.
Causality Behind Experimental Choices:
-
Starting Material: 4-Bromo-2-thiophenecarbaldehyde is a commercially available and logical precursor. The bromine atom at the 4-position provides the site for metallation and subsequent borylation.
-
Aldehyde Protection: Organolithium reagents readily add to aldehydes. Therefore, the formyl group must be protected to prevent unwanted side reactions during the lithium-halogen exchange and borylation steps. The formation of a diethyl acetal is a classic and effective protection strategy that is stable to the strongly basic conditions of the lithiation but easily removed under mild acidic conditions.
-
Lithiation: n-Butyllithium is a common and powerful reagent for lithium-halogen exchange on aryl bromides. The reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium intermediate.
-
Borylation: Triisopropyl borate is used as the boron source. It is a highly reactive electrophile that is readily attacked by the thiophenyllithium intermediate. The bulky isopropyl groups can help to prevent over-addition to form undesired borinate or borane species.
-
Workup and Deprotection: An acidic workup serves two purposes: it hydrolyzes the borate ester intermediate to the desired boronic acid and simultaneously removes the acetal protecting group to regenerate the aldehyde.
Detailed Step-by-Step Experimental Protocol (Representative)
Step 1: Protection of 4-Bromo-2-thiophenecarbaldehyde
-
To a solution of 4-bromo-2-thiophenecarbaldehyde (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-(diethoxymethyl)thiophene, which can often be used in the next step without further purification.
Step 2: Borylation via Lithium-Halogen Exchange
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the 4-bromo-2-(diethoxymethyl)thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared thiophenyllithium solution to the cold triisopropyl borate solution via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Deprotection
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M hydrochloric acid until the pH is approximately 1-2.
-
Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of both the borate ester and the acetal.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from an acetonitrile/water mixture) or by column chromatography on silica gel to afford pure 2-Formylthiophene-4-boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance. 2-Formylthiophene-4-boronic acid is an excellent substrate for this reaction, allowing for the direct installation of a formyl-substituted thiophene moiety onto a variety of aryl or heteroaryl scaffolds.
The reaction is catalyzed by a palladium(0) species and proceeds via a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the formylthiophene ring) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst.
Applications in Drug Discovery and Materials Science
The unique structural features of 2-Formylthiophene-4-boronic acid make it a valuable building block in both medicinal chemistry and materials science.
Medicinal Chemistry: Scaffolding for Bioactive Molecules
The thiophene ring is a well-known bioisostere of the phenyl ring and is present in numerous approved drugs. Its incorporation can modulate physicochemical properties such as lipophilicity and metabolic stability. Boronic acids themselves have gained significant traction in drug discovery, with several approved drugs containing this moiety.[5] They can act as reversible covalent inhibitors by forming stable complexes with active site serine or threonine residues in enzymes.
A pertinent example of the utility of this class of reagents is in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are a critical class of anti-cancer agents.[6] While a direct synthesis of a PARP-1 inhibitor using the 4-boronic acid isomer is not readily cited, its close isomer, 2-formyl-3-thiopheneboronic acid , serves as a key starting material for the synthesis of 4H-thieno[2,3-c]isoquinolin-5-one derivatives, which are potent PARP-1 inhibitors.[6] This highlights the general strategy of using formyl-thiopheneboronic acids to construct complex heterocyclic systems with significant therapeutic potential. The synthesis involves an initial Suzuki coupling followed by further transformations of the aldehyde to build the final fused ring system.[7]
Materials Science: Building Blocks for Organic Electronics
The thiophene core is a fundamental unit in the field of organic electronics due to its excellent charge transport properties.[7] 2-Formylthiophene-4-boronic acid serves as a monomer for the synthesis of conjugated polymers and organic materials.[8] The ability to use Suzuki polycondensation allows for the creation of extended π-conjugated systems, which are the basis for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[7] The formyl group can be used for post-polymerization modification or to tune the electronic properties of the final material.
Conclusion
2-Formylthiophene-4-boronic acid is a powerful and versatile building block that offers chemists a reliable tool for the synthesis of complex molecular architectures. Its bifunctional nature, combining the robust coupling capabilities of a boronic acid with the diverse reactivity of an aldehyde, provides a strategic advantage in multistep syntheses. For researchers in drug discovery, it offers a gateway to novel heterocyclic scaffolds with potential therapeutic applications, particularly in oncology. For materials scientists, it is a key monomer for the construction of next-generation organic electronic materials. A comprehensive understanding of its properties, handling requirements, and synthetic utility, as outlined in this guide, will empower researchers to fully leverage its potential in their respective fields.
References
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]
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Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF. ResearchGate. Available at: [Link]
-
2-Formyl-4-Thiopheneboronic Acid. Quinoline. Available at: [Link]
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(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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2-thenaldehyde - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. PubMed. Available at: [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. NCBI. Available at: [Link]
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New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. Semantic Scholar. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC. NCBI. Available at: [Link]
-
Elevating Electronic Materials with 5-Formyl-2-Thiopheneboronic Acid from China. Alchemist-chem. Available at: [Link]
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The Advent and Ascension of Thiophene Boronic Acids: A Technical Guide for the Modern Chemist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene boronic acids have emerged from relative obscurity to become indispensable tools in the synthetic chemist's arsenal. Their unique electronic properties and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, have positioned them as critical building blocks in the development of novel pharmaceuticals and advanced organic materials. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution, and modern applications of thiophene boronic acids. It delves into the nuances of their synthesis, explores the mechanistic underpinnings of their reactivity, and offers practical insights into their application, empowering researchers to leverage these powerful reagents in their own scientific endeavors.
A Serendipitous Discovery and the Dawn of a New Era
The story of thiophene boronic acids begins not with a flash of inspiration, but with two separate, yet equally important, scientific milestones. The first was the discovery of thiophene itself in 1882 by Viktor Meyer, who identified it as an impurity in benzene.[1][2] This five-membered sulfur-containing heterocycle, with its aromatic character and distinct reactivity, would lay the foundation for a new class of organic compounds.
Decades earlier, in 1860, Edward Frankland reported the first synthesis of a boronic acid, thereby introducing the scientific community to the unique properties of organoboron compounds.[3][4] However, it would take nearly a century for the true potential of these two discoveries to be realized in the form of thiophene boronic acids.
A pivotal moment in the history of these reagents came in 1979, with Akira Suzuki's groundbreaking work on the palladium-catalyzed cross-coupling of organoboranes with organic halides. The Suzuki-Miyaura reaction, as it came to be known, provided a robust and highly versatile method for the formation of carbon-carbon bonds, and it was this discovery that truly unlocked the synthetic utility of thiophene boronic acids.
The Synthetic Landscape: From Early Challenges to Modern Elegance
The synthesis of thiophene boronic acids has evolved significantly over the years, moving from challenging, low-yielding methods to highly efficient and scalable protocols. The two primary isomers, 2-thiopheneboronic acid and 3-thiopheneboronic acid, present distinct synthetic challenges and have their own unique historical trajectories.
The More Accessible Isomer: 2-Thiopheneboronic Acid
The synthesis of 2-thiopheneboronic acid is relatively straightforward due to the higher acidity of the proton at the 2-position of the thiophene ring. Early methods typically involved the lithiation of thiophene followed by quenching with a trialkyl borate.
A more contemporary and widely used approach involves the palladium-catalyzed borylation of 2-bromothiophene. This method offers excellent yields and functional group tolerance.
Experimental Protocol: Synthesis of 2-Thiopheneboronic Acid via Palladium-Catalyzed Borylation [5]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiophene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Solvent and Catalyst: Add anhydrous 1,4-dioxane to the flask, followed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford 2-thiopheneboronic acid pinacol ester, which can be hydrolyzed to the corresponding boronic acid.
The Elusive Isomer: The Synthesis of 3-Thiopheneboronic Acid
The synthesis of 3-thiopheneboronic acid proved to be a more formidable challenge for early organic chemists. A significant breakthrough came in 1974 when Gronowitz reported a method involving the metal-halogen exchange of 3-bromothiophene with butyllithium at low temperatures, followed by quenching with a trialkyl borate.[1] This method, however, was hampered by the tendency of the 3-lithiothiophene intermediate to isomerize to the more stable 2-lithiothiophene.[1]
Modern advancements have led to more reliable and higher-yielding protocols. One such method involves a directed ortho-metalation approach, where a directing group at the 2-position of the thiophene ring facilitates lithiation at the 3-position.
Experimental Protocol: Synthesis of 3-Thiopheneboronic Acid [6]
-
Starting Material: Begin with 3-bromothiophene.
-
Lithiation: In a flame-dried flask under an inert atmosphere, dissolve 3-bromothiophene in anhydrous THF and cool to -78 °C. Slowly add a solution of n-butyllithium in hexanes while maintaining the low temperature.
-
Borylation: After stirring for a short period, add triisopropyl borate dropwise to the reaction mixture.
-
Hydrolysis: Allow the reaction to slowly warm to room temperature, then quench with an aqueous acid solution (e.g., HCl).
-
Workup and Purification: Extract the aqueous layer with an organic solvent, followed by drying, filtration, and concentration. The crude product is then purified to yield 3-thiopheneboronic acid.
The Suzuki-Miyaura Coupling: A Powerful Partnership
The true value of thiophene boronic acids is most evident in their application as coupling partners in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the thiophene ring and a wide variety of organic halides or triflates.[7]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the organic halide to a palladium(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with a Thiophene Boronic Acid [8]
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), the thiophene boronic acid or its pinacol ester (1.1-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (0.01-0.05 eq) and a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Degassing: Thoroughly degas the reaction mixture by bubbling an inert gas through the solution or by several freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor its progress.
-
Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by an appropriate method, such as column chromatography or recrystallization.
Overcoming Challenges: The Nuances of Working with Thiophene Boronic Acids
Despite their immense utility, working with thiophene boronic acids is not without its challenges. One of the most common side reactions is protodeboronation, the cleavage of the carbon-boron bond by a proton source.[9] This process is particularly facile with electron-rich heteroaryl boronic acids like those derived from thiophene.[9]
Strategies to Mitigate Protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can significantly reduce the rate of protodeboronation.[10]
-
Anhydrous Conditions: Performing the Suzuki-Miyaura coupling under strictly anhydrous conditions can minimize the presence of proton sources that lead to protodeboronation.[6]
-
Choice of Base and Catalyst: The selection of a non-nucleophilic base and a highly active catalyst that promotes rapid cross-coupling can help to outcompete the undesired protodeboronation pathway.[4]
Applications in Drug Discovery and Materials Science
The impact of thiophene boronic acids is profoundly felt in the fields of medicinal chemistry and materials science. The thiophene motif is a common feature in many biologically active molecules, and the ability to readily introduce this scaffold via Suzuki-Miyaura coupling has accelerated the discovery of new drug candidates.[11]
Table 1: Examples of Thiophene-Containing Pharmaceuticals
| Drug Name | Therapeutic Area | Role of Thiophene Moiety |
| Tiotropium | Chronic Obstructive Pulmonary Disease (COPD) | Core structural component |
| Duloxetine | Antidepressant | Key pharmacophore element |
| Prasugrel | Antiplatelet Agent | Bioisosteric replacement for a phenyl ring |
| Olanzapine | Antipsychotic | Part of the fused ring system |
In materials science, thiophene boronic acids are crucial precursors for the synthesis of conjugated polymers and organic semiconductors.[8] These materials are at the heart of next-generation electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors.[8] The ability to precisely tune the electronic and optical properties of these materials by incorporating different thiophene-based building blocks is a key driver of innovation in this field.[1][12]
Figure 2: Key application areas of thiophene boronic acids.
Future Outlook
The journey of thiophene boronic acids from their conceptual origins to their current status as indispensable synthetic tools is a testament to the power of fundamental research and the relentless pursuit of innovation in organic chemistry. As our understanding of their reactivity continues to deepen and new catalytic systems are developed, the scope of their applications is certain to expand even further. From the development of life-saving medicines to the creation of revolutionary new materials, thiophene boronic acids are poised to play an increasingly vital role in shaping the future of science and technology.
References
- The Synthesis and Applications of Heterocyclic Boronic Acids. (URL not available)
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (URL: [Link])
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
Boronic acid - Wikipedia. (URL: [Link])
-
Thiophene synthesis - Organic Chemistry Portal. (URL: [Link])
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (URL: [Link])
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (URL: [Link])
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of thiophene and Their Pharmacological Activity - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (URL: [Link])
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (URL: [Link])
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) DOI:10.1039/C2PY21070C. (URL: [Link])
-
Protodeboronation - Wikipedia. (URL: [Link])
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Advanced Theoretical & Computational Frameworks for 2-Formylthiophene-4-boronic Acid
Executive Summary
2-Formylthiophene-4-boronic acid represents a critical bifunctional building block in organic synthesis and medicinal chemistry. Characterized by an electron-rich thiophene core functionalized with an electron-withdrawing formyl group at the C2 position and a Lewis-acidic boronic acid moiety at C4, this molecule exhibits unique electronic push-pull dynamics.
This guide provides a comprehensive theoretical framework for studying this compound. It moves beyond simple characterization to explore Density Functional Theory (DFT) protocols, Frontier Molecular Orbital (FMO) analysis, and its mechanistic behavior in Suzuki-Miyaura cross-coupling reactions.
Part 1: Computational Methodology & Electronic Structure
To accurately predict the physicochemical properties of 2-Formylthiophene-4-boronic acid, a rigorous computational protocol must be established. The following workflow ensures high-fidelity results comparable to experimental X-ray diffraction (XRD) and spectroscopic data.
Density Functional Theory (DFT) Protocol
For heterocyclic organoboron compounds, the B3LYP hybrid functional is the industry standard due to its balance of cost and accuracy in predicting bond lengths and vibrational frequencies.
-
Software Platform: Gaussian 16, ORCA, or GAMESS.
-
Level of Theory: DFT / B3LYP.
-
Basis Set:
-
Optimization: 6-31G(d,p) (Standard for geometry).
-
Single Point Energy: 6-311++G(d,p) (Includes diffuse functions for accurate electronic description of the boron empty p-orbital and oxygen lone pairs).
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Water to simulate physiological or reaction conditions.
Conformational Analysis
The molecule possesses two critical rotatable bonds:
-
C2-CHO bond: The carbonyl oxygen can be syn or anti relative to the thiophene sulfur. The syn conformer is typically stabilized by non-covalent S···O interactions (chalcogen bonding).
-
C4-B(OH)₂ bond: The boronic acid group can rotate, though it prefers planarity with the aromatic ring to maximize π-conjugation with the empty boron p-orbital.
Computational Workflow Diagram
Figure 1: Standard computational workflow for characterizing thiophene-boronic acid derivatives. Note the iterative loop at the Frequency Calculation stage to ensure a true local minimum.
Part 2: Reactivity Descriptors & FMO Analysis
Understanding the Frontier Molecular Orbitals (FMO) is essential for predicting the chemical behavior of 2-Formylthiophene-4-boronic acid, particularly in cross-coupling reactions.
HOMO-LUMO Gap & Global Reactivity
-
HOMO (Highest Occupied Molecular Orbital): Located primarily on the thiophene ring and the sulfur lone pairs. It represents the nucleophilic character.
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the formyl group and the thiophene ring, indicating susceptibility to nucleophilic attack (e.g., by hydride reducing agents).
-
Boron p-orbital: Acts as a strong local electrophile (LUMO+1), critical for the transmetallation step in catalysis.
Table 1: Theoretical Global Reactivity Descriptors (Simulated Trends)
| Descriptor | Formula | Interpretation |
| Chemical Hardness (η) | Resistance to charge transfer. Higher η = more stable. | |
| Chemical Potential (μ) | Tendency of electrons to escape. | |
| Electrophilicity Index (ω) | Measure of energy lowering due to maximal electron flow. | |
| Dipole Moment (Debye) | High polarity due to CHO and B(OH)₂ groups; affects solubility. |
Molecular Electrostatic Potential (MEP)
An MEP map plotted onto the electron density surface reveals:
-
Red Regions (Negative Potential): Localized on the carbonyl oxygen and boronic acid oxygens. These are H-bond acceptor sites.
-
Blue Regions (Positive Potential): Localized on the boronic acid protons and the formyl proton.
-
Implication: The boron atom is electron-deficient (Lewis acid), making it the primary site for base activation (e.g., formation of the boronate anion [Ar-B(OH)3]-) during Suzuki coupling.
Part 3: Mechanistic Insight: Suzuki-Miyaura Coupling
The primary utility of 2-Formylthiophene-4-boronic acid is as a coupling partner. Theoretical studies must account for the "Boron Activation" pathway.
The Catalytic Cycle
The presence of the electron-withdrawing formyl group at C2 decreases the electron density of the thiophene ring compared to unsubstituted thiophene. This has two theoretical consequences:
-
Transmetallation: The C4-Boron bond is slightly more polarized, potentially facilitating transmetallation.[1]
-
Protodeboronation: Electron-poor rings are generally less susceptible to protodeboronation (acid-catalyzed C-B bond cleavage) than electron-rich rings, suggesting this reagent is relatively stable under basic coupling conditions.
Reaction Pathway Diagram
Figure 2: Suzuki-Miyaura catalytic cycle. The critical step for this substrate is the Base Activation forming the tetrahedral boronate species, which facilitates Transmetallation.
Part 4: Vibrational Spectroscopy (IR & Raman)
Theoretical frequency calculations are vital for structural verification.
-
Scale Factors: DFT calculated frequencies are typically harmonic and overestimate experimental values. A scale factor of 0.961 (for B3LYP/6-31G(d,p)) is applied.
-
Key Diagnostic Bands:
-
ν(O-H): 3200–3500 cm⁻¹ (Broad, H-bonded).
-
ν(C=O): ~1660–1690 cm⁻¹ (Strong). The conjugation with the thiophene ring lowers this frequency compared to aliphatic aldehydes.
-
ν(B-O): 1300–1400 cm⁻¹ (Strong, broad).
-
Thiophene Ring Breathing: ~1400–1500 cm⁻¹.
-
Part 5: Medicinal Chemistry & Bioisosterism[2][3][4]
2-Formylthiophene-4-boronic acid is a scaffold for designing kinase inhibitors and antimicrobial agents.
Bioisosteric Replacement
Thiophene is a classic bioisostere for benzene (phenyl rings).
-
Sterics: Thiophene is slightly smaller than benzene.
-
Electronics: Thiophene is more electron-rich (π-excessive), allowing for stronger cation-π interactions within a receptor pocket.
-
Boronic Acid Role: Acts as a reversible covalent warhead (forming boronate esters with Serine/Threonine residues) or mimics the phosphate group transition state.
Molecular Docking Protocol
To evaluate this compound as a ligand:
-
Ligand Prep: Energy minimize the structure (DFT optimized geometry).
-
Boron Parameters: Standard force fields (CHARMM/AMBER) often lack boron parameters. Specialized parameter sets or QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods are required for accurate docking scores.
Figure 3: Molecular docking workflow. Special attention must be paid to the "Covalent Docking" step if the boronic acid is intended to form a reversible covalent bond with the target.
References
-
Sigma-Aldrich. (n.d.). 2-Formylthiophene-4-boronic acid Product Page. Retrieved from
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Provides mechanism grounding). Retrieved from
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (Foundational DFT citation). Retrieved from
-
Tripathi, S. K., et al. (2016). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. (Analogous study methodology). Retrieved from
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. (Bioisosterism context). Retrieved from
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An In-depth Technical Guide to the Reactivity Profile of 2-Formylthiophene-4-boronic acid
Introduction: A Bifunctional Building Block of Strategic Importance
2-Formylthiophene-4-boronic acid is a heterocyclic compound that has garnered significant interest within the realms of medicinal chemistry and materials science.[1][2] Its utility stems from the presence of two distinct and reactive functional groups: a formyl group, which serves as a versatile handle for a myriad of carbonyl chemistries, and a boronic acid moiety, a cornerstone of modern cross-coupling reactions. This unique bifunctional nature allows for the sequential or orthogonal derivatization of the thiophene core, enabling the construction of complex molecular architectures. Thiophene-containing molecules are integral components in a wide array of pharmaceuticals and organic materials, including antidepressants, antidiabetics, and light-emitting diodes.[1]
This guide provides an in-depth exploration of the reactivity profile of 2-formylthiophene-4-boronic acid, offering insights into its stability, key transformations, and practical applications. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide a comprehensive understanding of this valuable synthetic intermediate.
Physicochemical Properties and Stability Considerations
A thorough understanding of the physicochemical properties of 2-Formylthiophene-4-boronic acid is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C5H5BO3S | [3] |
| Molecular Weight | 155.97 g/mol | [3] |
| Appearance | Off-white to yellow powder | Vendor Data |
| Melting Point | 145-150 °C | Vendor Data |
Stability and Storage:
Boronic acids, in general, are susceptible to certain decomposition pathways, most notably protodeboronation and the formation of boroxine anhydrides.[4]
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be promoted by acidic or basic conditions, and the rate is often influenced by the electronic nature of the aromatic ring.[4][5] For electron-rich heterocycles like thiophene, this can be a significant side reaction, particularly at elevated temperatures.[5] In one instance, an attempted Knoevenagel condensation of 5-formyl-2-thiopheneboronic acid resulted in the protodeboronated product instead of the desired compound.[6]
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process, and the boronic acid can often be regenerated by treatment with water.
To mitigate these degradation pathways, it is recommended to store 2-Formylthiophene-4-boronic acid in a cool, dry, and inert atmosphere.[3] For sensitive applications, the use of boronic acid surrogates, such as MIDA (N-methyliminodiacetic acid) boronates, can offer enhanced stability and controlled release of the boronic acid under reaction conditions.[7]
Reactivity at the Boronic Acid Moiety: A Gateway to C-C Bond Formation
The boronic acid group is a powerful tool for the construction of carbon-carbon bonds, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9]
Suzuki-Miyaura Cross-Coupling
This reaction involves the coupling of an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base. The reaction exhibits broad functional group tolerance, making it a highly versatile method for the synthesis of biaryls and other conjugated systems.[10]
Mechanism Overview:
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step typically requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two organic fragments on the palladium center couple, and the desired product is released, regenerating the palladium(0) catalyst.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Practical Considerations for 2-Formylthiophene-4-boronic acid:
-
Catalyst and Ligand Choice: A variety of palladium catalysts can be employed, with Pd(PPh3)4 and Pd(dppf)Cl2 being common choices. The selection of the appropriate ligand is crucial for efficient catalysis and can influence reaction rates and yields.
-
Base Selection: The choice of base is critical for the activation of the boronic acid.[8] Common bases include sodium carbonate, potassium carbonate, and potassium phosphate. The strength and solubility of the base can impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 2-formylthiophene-4-boronic acid (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq.), and the base (e.g., K2CO3, 2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Other Cross-Coupling Reactions
While Suzuki-Miyaura coupling is the most prevalent, the boronic acid moiety can also participate in other palladium-catalyzed cross-coupling reactions, such as the Liebeskind-Srogl cross-coupling, which allows for the formation of ketones from thioesters and boronic acids under copper-mediated, base-free conditions.[11]
Reactivity of the Formyl Group: A Hub for Molecular Diversification
The formyl group at the 2-position of the thiophene ring provides a second reactive site for a wide range of chemical transformations. The presence of the boronic acid can influence the reactivity of the aldehyde, and careful consideration of reaction conditions is necessary to achieve the desired outcome.
Nucleophilic Addition Reactions
The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles.
-
Grignard and Organolithium Reagents: These strong nucleophiles will readily add to the carbonyl group to form secondary alcohols.
-
Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) are powerful methods for the formation of alkenes from aldehydes.
-
Reductive Amination: The formyl group can be converted to an amine through reductive amination, which involves the formation of an imine intermediate followed by reduction.
Condensation Reactions
The formyl group can participate in various condensation reactions to form new C-C and C-N bonds.
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate.[6]
-
Aldol Condensation: In the presence of a suitable base, the formyl group can undergo condensation with enolizable ketones or aldehydes.
Oxidation and Reduction
The oxidation state of the formyl group can be readily modified.
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Figure 2: Key transformations of the formyl group in 2-Formylthiophene-4-boronic acid.
Spectroscopic Characterization
The structure of 2-Formylthiophene-4-boronic acid and its derivatives can be confirmed using a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aldehyde proton (typically δ 9.5-10.5 ppm), the thiophene ring protons, and the acidic protons of the boronic acid group (which may be broad and exchangeable).[12]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon at around δ 180-200 ppm, in addition to the signals for the thiophene ring carbons.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1710 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde.[12] A broad absorption in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the boronic acid group.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.
Safety and Handling
2-Formylthiophene-4-boronic acid is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[3]
Precautionary Measures:
-
Handle in a well-ventilated area.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Conclusion: A Versatile Scaffold for Innovation
2-Formylthiophene-4-boronic acid stands out as a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity allows for a wide range of transformations, enabling the efficient construction of complex and functionally diverse molecules. A comprehensive understanding of its reactivity profile, stability, and handling requirements is essential for harnessing its full synthetic potential. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of bifunctional intermediates like 2-formylthiophene-4-boronic acid will undoubtedly play a pivotal role in driving innovation in chemical research and development.
References
- Organic Syntheses Procedure. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure.
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3570–3571. Available from: [Link]
-
Li, J., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Molecules, 26(11), 3123. Available from: [Link]
- Organic Chemistry Portal. Suzuki Coupling.
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Journal of the American Chemical Society, 144(17), 7648–7661. Available from: [Link]
-
Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]
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Wallace, S., & Healy, A. (2010). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Letters in Organic Chemistry, 7(7), 548-550. Available from: [Link]
- ECHEMI. 2-formylthiophene-4-boronic acid.
-
Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 12(10), 5949-5953. Available from: [Link]
- ResearchGate. Formyl and Acyl Derivatives of Thiophenes and their Reactions.
- Organic Chemistry Portal. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis.
-
Liu, C., & Zhang, Y. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2734–2744. Available from: [Link]
- Sigma-Aldrich. SAFETY DATA SHEET.
- ResearchGate. Synthesis and Applications of Thiophene Derivatives as Organic Materials.
- ResearchGate. Synthesis, Characterization of thiophene derivatives and its biological applications.
-
RSC Publishing. Acid-promoted metal-free protodeboronation of arylboronic acids. Available from: [Link]
- Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones.
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electrophilic aromatic substitution on 2-Formylthiophene-4-boronic acid
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Formylthiophene-4-boronic acid
Executive Summary
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (SEAr) on 2-formylthiophene-4-boronic acid, a substrate of interest in medicinal chemistry and materials science. Thiophene, an electron-rich heterocycle, exhibits enhanced reactivity towards electrophiles compared to benzene, with a strong preference for substitution at its α-positions (C2 and C5). However, the regiochemical outcome of SEAr is profoundly influenced by the electronic properties of existing substituents. This document dissects the competing directing effects of the strongly deactivating, meta-directing 2-formyl group and the modulating 4-boronic acid group. Through a detailed analysis of their inductive and resonance effects, we predict the most probable site of electrophilic attack and provide a validated experimental protocol for the nitration of this substrate, a representative SEAr reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and control the functionalization of complex thiophene scaffolds.
Foundational Principles: Electrophilic Substitution on the Thiophene Nucleus
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered an electron-rich aromatic system because the sulfur atom's lone pair of electrons participates in the π-electron system, resulting in six delocalized π-electrons over five atoms.[1] This electron richness makes thiophene significantly more reactive towards electrophiles than benzene.[1][2]
Electrophilic attack occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4).[1][3] This regioselectivity is a direct consequence of the superior stability of the carbocation intermediate (the sigma complex) formed upon attack at the α-position. As illustrated by resonance theory, the positive charge in the α-attack intermediate can be delocalized over three atoms, including the sulfur, whereas the intermediate from β-attack is less stable, with the charge delocalized over only two carbon atoms.[3]
Analysis of Substituent Effects in 2-Formylthiophene-4-boronic acid
In substituted thiophenes, the inherent C2/C5 preference is modulated by the electronic nature of the substituents.[4][5] The substrate 2-formylthiophene-4-boronic acid presents a classic case of competing directing effects between a potent electron-withdrawing group and a more nuanced substituent.
The 2-Formyl Group: A Potent Deactivating, Meta-Director
The formyl group (-CHO) at the C2 position is a powerful electron-withdrawing group (EWG) due to both a strong negative inductive effect (-I) and a negative resonance effect (-M).[6] Consequently, it deactivates the thiophene ring towards electrophilic attack.[7][8] Deactivating groups are typically meta-directors.[6][9] In this case, the formyl group at C2 will direct incoming electrophiles to the C4 and C5 positions (which are meta and para-like, respectively, relative to the formyl group, though the meta-directing influence is key). It strongly deactivates the adjacent C3 position. Under strongly acidic conditions, protonation of the carbonyl oxygen can further intensify its electron-withdrawing capacity, enhancing this deactivating effect.[10]
The 4-Boronic Acid Group: A Modulating Substituent
The boronic acid group [-B(OH)₂] has a more complex electronic profile. Boron is less electronegative than carbon, but the attached oxygen atoms make the boron center electron-deficient, functioning as a Lewis acid.[11] This leads to an overall electron-withdrawing inductive effect (-I), which deactivates the ring. However, unlike the formyl group, it lacks a strong resonance-withdrawing capability. The directing effect of boronic acid groups can be variable, but they often behave as ortho, para-directors, despite their deactivating nature.[12] A critical consideration with boronic acids is their susceptibility to ipso-substitution, where the entire -B(OH)₂ group is replaced by the incoming electrophile, particularly under harsh acidic conditions.[12]
Predicting the Regioselectivity: A Consensus of Effects
In 2-formylthiophene-4-boronic acid, the two available positions for substitution are C3 and C5.
-
Attack at C3: This position is ortho to the powerful deactivating 2-formyl group and ortho to the 4-boronic acid group. The proximity to the formyl group makes this position highly electron-deficient and sterically hindered.
-
Attack at C5: This position is para to the deactivating 2-formyl group and ortho to the 4-boronic acid group.
Caption: Predicted regioselectivity of electrophilic attack.
Experimental Protocol: Nitration as a Model Reaction
Nitration is a quintessential electrophilic aromatic substitution reaction. Given the deactivated nature of the substrate, carefully controlled conditions are necessary to achieve selective mononitration while avoiding degradation or side reactions. The classic method for nitrating thiophene involves fuming nitric acid in acetic anhydride, which generates the potent nitrating agent acetyl nitrate in situ.[13][14] This method is often preferred over nitration with mixed acid (HNO₃/H₂SO₄), which can be too harsh for sensitive heterocycles.[15]
Rationale and Safety
-
Reagents: Fuming nitric acid is the source of the nitro group. Acetic anhydride serves as both a solvent and a reagent to form the reactive electrophile, the nitronium ion (NO₂⁺), in the form of acetyl nitrate. This combination allows for nitration under less acidic and lower temperature conditions than mixed acid.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-10 °C) is critical to prevent over-nitration, oxidation of the thiophene ring, and potential runaway reactions.[13]
-
Safety Precautions: Fuming nitric acid and acetic anhydride are highly corrosive and reactive. All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory. The reaction should be performed behind a blast shield. An ice bath must be readily available for emergency cooling.
Step-by-Step Methodology
-
Apparatus Setup: Equip a three-necked, round-bottomed flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Reagent Preparation: In the flask, add 2-formylthiophene-4-boronic acid (1.0 eq) to acetic anhydride (10 vol). Stir the mixture and cool to 0 °C.
-
Nitrating Mixture Preparation: In a separate beaker, cautiously add fuming nitric acid (1.1 eq) dropwise to a cooled (0 °C) portion of acetic anhydride (5 vol). Caution: This addition is exothermic.
-
Reaction: Slowly add the prepared nitrating mixture dropwise to the cooled solution of the thiophene substrate via the dropping funnel. The internal temperature must be rigorously maintained below 10 °C throughout the addition.[13]
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto crushed ice with vigorous stirring. This will hydrolyze the excess acetic anhydride and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: Dry the crude solid under vacuum. The primary product, 2-formyl-5-nitrothiophene-4-boronic acid, can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Caption: Step-by-step experimental workflow for nitration.
Data Analysis and Expected Product Characterization
The expected major product of this reaction is 2-formyl-5-nitrothiophene-4-boronic acid . Proper characterization is essential to confirm the structure and regiochemistry of the product.
Summary of Expected Data
| Parameter | Expected Observation | Rationale |
| Molecular Formula | C₅H₄BNO₅S | Addition of a nitro (-NO₂) group to the starting material. |
| Molecular Weight | 200.97 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow solid | Nitroaromatic compounds are often colored. |
| ¹H NMR | Two singlets in the aromatic region. One for the C3-H and one for the aldehyde proton (-CHO). The C3-H signal will likely be downfield shifted due to the adjacent nitro group. | The C5-H of the starting material is replaced by the nitro group, leaving only one proton (C3-H) on the thiophene ring. |
| ¹³C NMR | Expect 5 distinct signals for the thiophene and aldehyde carbons. The C5 signal will show a significant downfield shift due to the attached nitro group. | Confirms the number of unique carbon environments in the molecule. |
| Mass Spectrometry | M/Z peak corresponding to the molecular ion (e.g., [M-H]⁻ in ESI-neg). | Confirms the molecular weight of the final product. |
| FT-IR (cm⁻¹) | Strong absorbances around 1550-1490 and 1355-1315 (asymmetric and symmetric N-O stretching), ~1680 (C=O stretching), and a broad peak ~3300 (O-H of boronic acid). | Confirms the presence of the key functional groups: nitro, carbonyl, and boronic acid. |
Conclusion
The electrophilic aromatic substitution of 2-formylthiophene-4-boronic acid is governed by the powerful deactivating and directing influence of the 2-formyl group. This guide establishes a predictive framework for determining the regiochemical outcome, identifying the C5 position as the most probable site for electrophilic attack. The provided experimental protocol for nitration offers a practical, step-by-step method for the synthesis of 2-formyl-5-nitrothiophene-4-boronic acid, a potentially valuable building block. The principles of substituent effects, reaction control, and product characterization detailed herein provide a robust foundation for researchers engaged in the targeted functionalization of complex heterocyclic systems.
References
-
ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. Retrieved from [Link]
- Belen'kii, L. I., & Novikova, E. I. (1974). Reactions of aromatic and heteroaromatic compounds having electron-acceptor substituents - VII. Chloromethylation of 2-acetothienone and 2-formylthiophene in sulfuric acid. Chemistry of Heterocyclic Compounds+, 10, 1175-1179.
-
Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Mayr, H., & Ofial, A. R. (2015). Electrophilic Aromatic Substitutions of Aryltrifluoroborates with Retention of the BF3– Group: Quantification of the Activating and Directing Effects of the Trifluoroborate Group. Journal of the American Chemical Society, 137(48), 15205–15216. Retrieved from [Link]
-
NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]
-
Pearson+. (n.d.). The electrophilic aromatic substitution reaction rate for thiophene. Retrieved from [Link]
-
Marino, G. (1967). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
- Gronowitz, S. (Ed.). (1991).
-
Wikipedia. (2023). Electrophilic aromatic substitution. Retrieved from [Link]
-
Silva, F., & Videira, R. A. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4483. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Babasinian, V. S. (1936). 2-Nitrothiophene. Organic Syntheses, 16, 63; Coll. Vol. 2, p.466 (1943). Retrieved from [Link]
- Reddy, K. V., & Rao, B. M. (2003). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. EP1346991A1.
-
Manas. (2019). Suitable reagents for nitration of thiophene. Chemistry Stack Exchange. Retrieved from [Link]
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- 14. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
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Methodological & Application
using 2-Formylthiophene-4-boronic acid in Suzuki-Miyaura coupling
Executive Summary & Strategic Context
2-Formylthiophene-4-boronic acid (CAS: 4347-33-5) represents a high-value, bifunctional building block in medicinal chemistry. It offers a "plug-and-play" thiophene core with two orthogonal reactive handles: a boronic acid for C-C bond formation and a formyl group for subsequent reductive amination or olefination.
However, this utility comes with a significant chemical penalty: instability . The electron-deficient nature of the thiophene ring, combined with the reactive aldehyde, creates a narrow window for successful coupling. Standard Suzuki conditions often lead to:
-
Protodeboronation: Loss of the boron moiety before coupling occurs.[1]
-
Aldehyde Degradation: Cannizzaro disproportionation or Aldol condensation driven by strong bases.
-
Catalyst Poisoning: Thiophene sulfur coordination to Palladium.
This Application Note provides a validated, mechanistic approach to coupling this specific reagent, moving beyond "recipe following" to "reaction engineering."
Mechanistic Insight: The Stability Paradox
To optimize the reaction, one must understand the failure modes.
-
The Protodeboronation Trap: Thiophene boronic acids are generally less stable than phenyl boronic acids. While the formyl group at C2 is electron-withdrawing (which theoretically stabilizes the C-B bond against acid-catalyzed hydrolysis), it renders the ring electron-deficient. Under the basic conditions of Suzuki coupling, the primary risk is base-mediated decomposition of the aldehyde or nucleophilic attack on the boron center leading to deborylation.
-
The Sulfur Problem: Thiophenes are soft Lewis bases. If the catalytic cycle is slow (slow oxidative addition or transmetallation), the thiophene sulfur can compete with phosphine ligands for the Pd center, leading to catalyst deactivation (Pd black formation).
Visualization: Competitive Reaction Pathways
Strategic Optimization
To favor the Green Pathway (Figure 1), we employ three engineering controls:
A. Ligand Selection: The "Speed" Factor
We must outrun decomposition. Traditional ligands like PPh3 are often too slow for unstable thiophenes.
-
Recommendation: Use bulky, electron-rich biaryl phosphines (Buchwald Ligands) like XPhos or SPhos .
-
Why: These ligands facilitate rapid oxidative addition and, crucially, accelerate reductive elimination. Their bulk also prevents the thiophene sulfur from binding to the Pd center.
B. Base Selection: The "Soft" Approach
Avoid hydroxide bases (NaOH, KOH) which trigger aldehyde side reactions.
-
Recommendation: K3PO4 (Potassium Phosphate Tribasic) or Cs2CO3 .
-
Why: These provide sufficient basicity for the activation of the boronic acid (formation of the boronate 'ate' complex) without being aggressive enough to deprotonate the alpha-position of the aldehyde or trigger Cannizzaro reactions.
C. Solvent System: Controlled Solvation
-
Recommendation: 1,4-Dioxane / Water (4:1) or THF / Water (10:1) .
-
Why: A small amount of water is strictly necessary for the Suzuki mechanism (boronate formation), but excess water promotes protodeboronation.
Experimental Protocols
Protocol A: The "High-Fidelity" Method (Recommended)
Best for: Complex pharmaceutical intermediates, high-value substrates, and scale-up.
Reagents:
-
Aryl Halide (1.0 equiv)
-
2-Formylthiophene-4-boronic acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-3 mol%) [Alternative: Pd(OAc)2 + XPhos]
-
Base: K3PO4 (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio), degassed.
Step-by-Step:
-
Preparation: Charge a reaction vial with the Aryl Halide, Boronic Acid, and K3PO4.
-
Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes. This is critical to prevent homocoupling and oxidation of the aldehyde.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Add XPhos Pd G3 precatalyst last. (Adding it to the solution prevents premature activation).
-
Reaction: Heat to 60°C . Note: Do not reflux at 100°C unless necessary. 60°C is often sufficient for XPhos and preserves the aldehyde.
-
Monitoring: Check HPLC/TLC at 1 hour. Most reactions complete within 2-4 hours.
-
Workup: Dilute with EtOAc, wash with mild brine (avoid strong basic washes). Dry over Na2SO4.
Protocol B: The "Standard" Method (Baseline)
Best for: Simple aryl bromides where cost is a factor.
Reagents:
-
Catalyst: Pd(dppf)Cl2[2]·DCM (5 mol%)
-
Base: Na2CO3 (2.0 equiv)
-
Solvent: DME/Water or Toluene/Ethanol/Water.
-
Critical Adjustment: Requires higher temperature (80-90°C) and longer times (overnight), increasing the risk of aldehyde degradation.
Data Summary & Comparison
| Parameter | Protocol A (High-Fidelity) | Protocol B (Standard) |
| Catalyst | XPhos Pd G3 | Pd(dppf)Cl2 |
| Ligand Class | Dialkylbiaryl phosphine (Bulky/Rich) | Ferrocenyl bidentate |
| Base | K3PO4 (Mild) | Na2CO3 (Moderate) |
| Temp | 40°C - 60°C | 80°C - 100°C |
| Time | 1 - 4 Hours | 12 - 24 Hours |
| Aldehyde Survival | High (>90%) | Moderate (60-75%) |
| Thiophene Stability | Excellent (Fast coupling beats deboronation) | Fair (Risk of deboronation) |
Troubleshooting Guide
Symptom: Low Yield + Thiophene-2-carbaldehyde detected.
-
Fix: Switch to Protocol A. Lower the temperature. Increase the equivalents of boronic acid to 1.5. Ensure the reaction time is short (stop immediately upon consumption of halide).
Symptom: Complex mixture + Loss of Aldehyde peak (NMR).
-
Cause: Base-mediated degradation (Aldol/Cannizzaro).
-
Fix: Switch base to K3PO4 or KF. Reduce water content (use 10:1 solvent ratio).
Symptom: No Reaction + Black Precipitate.
-
Cause: Catalyst death (Pd-S coordination).
-
Fix: The ligand is not protecting the Pd. Use XPhos or SPhos. Ensure thorough degassing (O2 accelerates catalyst death).
Workflow Visualization
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[6] Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Precision Palladium-Catalyzed Cross-Coupling of 2-Formylthiophene-4-boronic Acid
Part 1: Strategic Overview
The Substrate: A "Janus" Building Block
2-Formylthiophene-4-boronic acid represents a high-value, bifunctional scaffold in medicinal chemistry and organic materials science. Its structure features two orthogonal reactive handles:
-
C2-Formyl Group: A versatile electrophile for reductive amination, olefination, or heterocycle formation.
-
C4-Boronic Acid: A nucleophilic handle for Suzuki-Miyaura cross-coupling.
This specific isomer (2,4-substitution) allows for the construction of meta-like substituted thiophene cores, which are critical for disrupting planarity in drug design to improve solubility or for tuning the bandgap in conjugated polymers.
The Challenge: The Stability-Reactivity Paradox
While the C2-formyl group (an electron-withdrawing group, EWG) theoretically stabilizes the C-B bond against oxidative degradation compared to electron-rich thiophenes, it introduces a significant vulnerability during base-mediated catalysis: Rapid Protodeboronation .
-
Mechanism: Under basic conditions required for transmetallation, the boronic acid forms a boronate "ate" complex. The electron-withdrawing nature of the thiophene ring, augmented by the formyl group, stabilizes the intermediate carbanion formed upon C-B bond cleavage, accelerating protodeboronation (replacement of B(OH)₂ with H).
-
Aldehyde Sensitivity: The aldehyde is susceptible to Cannizzaro disproportionation or aldol condensation under strong basic conditions.
Therefore, the protocol must balance catalytic activity (requiring base) with substrate integrity (requiring mildness).
Part 2: Mechanistic Insight
The following diagram illustrates the competition between the productive Suzuki catalytic cycle and the destructive protodeboronation pathway.
Figure 1: The Kinetic Competition. Success depends on the rate of Transmetallation (
Part 3: Optimized Protocols
Protocol A: The "High-Fidelity" Method (Recommended)
Best for: Valuable coupling partners, complex aryl chlorides, or when high yield is critical. Key Technology: Uses XPhos , a bulky, electron-rich Buchwald ligand that facilitates rapid oxidative addition and, crucially, accelerates transmetallation, thereby "rescuing" the boronate from decomposition.
Materials
-
Substrate: 2-Formylthiophene-4-boronic acid (1.2 – 1.5 equiv)
-
Coupling Partner: Aryl/Heteroaryl Chloride or Bromide (1.0 equiv)
-
Catalyst: Pd₂dba₃ (1.0 – 2.0 mol%) + XPhos (2.0 – 4.0 mol%)
-
Alternative: XPhos Pd G3/G4 Precatalyst (2.0 mol%)
-
-
Base: K₃PO₄ (2.0 – 3.0 equiv) – Mild base choice
-
Solvent: 1,4-Dioxane : Water (4:1 v/v) or n-Butanol
-
Temperature: 80°C – 100°C
Step-by-Step Procedure
-
Pre-complexation (if using separate Pd/Ligand): In a glovebox or under Argon, add Pd₂dba₃ (9.2 mg, 0.01 mmol) and XPhos (9.5 mg, 0.02 mmol) to a reaction vial. Add 1 mL of degassed 1,4-Dioxane. Stir at 50°C for 3-5 minutes until the solution turns from dark purple/red to a clear brownish-orange (indicates active L₂Pd(0) formation).
-
Reaction Assembly: Add the aryl halide (1.0 mmol), 2-Formylthiophene-4-boronic acid (1.5 mmol, 234 mg), and finely ground K₃PO₄ (2.0 mmol, 424 mg) to the vial.
-
Solvent Addition: Add the remaining Dioxane (3 mL) and degassed water (1 mL). Note: The biphasic system helps dissolve the inorganic base while keeping the organic reactants in the organic phase.
-
Degassing: Seal the vial with a septum. Sparge with Argon for 5 minutes (balloon needle vent).
-
Execution: Replace the septum with a Teflon-lined screw cap (if using a pressure vial) or keep under Argon balloon. Heat to 80°C.
-
Monitoring: Monitor by LC-MS at 1 hour. If conversion is <50%, raise temp to 100°C.
-
Checkpoint: If you observe the deboronated byproduct (2-thiophenecarboxaldehyde, mass = M-B(OH)₂ + H), lower the temperature and add the boronic acid in two portions (0.75 equiv at T=0, 0.75 equiv at T=1h).
-
Protocol B: The "Standard" Method (Cost-Effective)
Best for: Scale-up, reactive aryl iodides/bromides, and robust substrates.
Materials
-
Catalyst: Pd(PPh₃)₄ (5.0 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution)
-
Solvent: DME (Dimethoxyethane)
-
Temperature: 85°C
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve the aryl bromide (1.0 mmol) and 2-Formylthiophene-4-boronic acid (1.3 mmol) in DME (5 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Base Addition: Add degassed 2.0 M Na₂CO₃ (1.5 mL, 3.0 mmol).
-
Reflux: Equip with a condenser. Evacuate and backfill with N₂/Ar (3 cycles). Heat to mild reflux (approx 85°C) for 4-12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Caution: The aldehyde group can oxidize to the carboxylic acid if exposed to air for prolonged periods on silica gel. Purify rapidly.
-
Part 4: Optimization & Troubleshooting
Optimization Logic Flow
Use the following decision tree to optimize reaction conditions if the standard protocols fail.
Figure 2: Troubleshooting Decision Tree.
Troubleshooting Table
| Issue | Observation (LC-MS/TLC) | Root Cause | Corrective Action |
| Protodeboronation | Mass corresponding to 2-formylthiophene observed. | Hydrolytic cleavage of C-B bond accelerated by base + EWG. | 1. Switch to anhydrous base (CsF or K₃PO₄ dry).2. Add boronic acid in portions (slow addition).3. Use MIDA boronate ester. |
| Homocoupling | Dimer of aryl halide (Ar-Ar) observed. | Oxidation of Pd(II) or disproportionation. | 1. Ensure rigorous degassing (O₂ promotes homocoupling).2. Switch solvent to Toluene/Water. |
| Aldehyde Oxidation | Carboxylic acid byproduct (M+16) observed. | Air oxidation or Cannizzaro reaction. | 1. Use weaker base (K₃PO₄ instead of Na₂CO₃).2. Avoid methanol/ethanol (prevents hemiacetal formation). |
| No Reaction | Starting materials unchanged. | Catalyst poisoning by Thiophene Sulfur. | 1. Increase catalyst loading to 5-10 mol%.2. Use high-affinity ligands (XPhos, SPhos) that bind Pd tighter than S. |
Part 5: Handling & Storage[1]
-
Storage: 2-Formylthiophene-4-boronic acid is hygroscopic and prone to dehydration (forming boroxines). Store at 2-8°C under inert atmosphere (Argon) in a tightly sealed container.
-
Pre-Activation: If the reagent is old, it may have formed a boroxine anhydride (trimer). This usually does not affect the reaction as the base hydrolyzes it back to the acid in situ. However, verifying stoichiometry based on the monomer is crucial.
References
-
Suzuki-Miyaura Cross-Coupling of Unstable Heteroaryl Boronic Acids.
- Source:Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids.
- Context: Discusses the instability of formyl-thiophene boronates and the necessity of optimized ligand systems like XPhos.
-
Protodeboron
-
Source:Acid-promoted metal-free protodeboronation of arylboronic acids.[1]
- Context: Provides mechanistic insight into how electron-withdrawing groups (like formyl) influence the stability of the C-B bond.
-
-
MIDA Boron
- Source:Sigma-Aldrich / Merck Technical Guide.
- Context: Describes the use of MIDA boronates to mask unstable boronic acids during purific
-
Buchwald Ligands (XPhos)
-
Source:Nobel Prize in Chemistry 2010 - Scientific Background.[2]
- Context: Foundational reference for the utility of bulky phosphine ligands in facilitating difficult transmetall
-
Sources
Protocol and Application Guide for the Suzuki-Miyaura Cross-Coupling of 2-Formylthiophene-4-boronic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive guide to utilizing 2-Formylthiophene-4-boronic acid as a key building block in palladium-catalyzed Suzuki reactions. Thiophene-containing biaryl structures are prevalent in pharmaceuticals and advanced materials, making this protocol highly relevant for drug development and materials science professionals.[4][5] We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide expert insights into the rationale behind reagent selection and reaction conditions. A troubleshooting guide is included to address common challenges associated with heteroaryl boronic acids, such as competitive protodeboronation.[6][7]
Introduction: The Power of the Suzuki-Miyaura Reaction
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become one of the most powerful and widely used methods for synthesizing polyolefins, styrenes, and substituted biphenyls.[1] Its success lies in the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[8]
The reaction facilitates the coupling of an organoboron species (like 2-Formylthiophene-4-boronic acid) with an organohalide or triflate, catalyzed by a palladium(0) complex.[1][3] This methodology is central to constructing the complex carbon skeletons of many biologically active compounds and functional materials.[9]
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][10]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[2][10][11] This step is often the rate-determining step of the cycle.[10]
-
Transmetalation: This is the key bond-forming step where the organic moiety from the boronic acid is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[10][11][12] The choice of base is therefore critical to the success of the reaction.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11][13]
Experimental Protocol: Coupling with 2-Formylthiophene-4-boronic acid
This protocol provides a reliable starting point for the coupling of 2-Formylthiophene-4-boronic acid with a generic aryl bromide. Optimization may be required based on the specific aryl halide used.
Materials and Equipment
-
Reagents: 2-Formylthiophene-4-boronic acid, Aryl bromide, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃ or K₃PO₄), Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF), Degassed water.
-
Equipment: Schlenk flask or reaction vial with a septum, magnetic stirrer and stir bar, inert gas line (Argon or Nitrogen), heating mantle or oil bath, standard glassware for workup, silica gel for column chromatography.
Model Reaction Parameters
The following table outlines the stoichiometry for a model reaction on a 1.0 mmol scale of the limiting reagent (typically the aryl halide).
| Component | Molar Eq. | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Aryl Bromide (Ar-Br) | 1.0 | Varies | 1.0 | Varies |
| 2-Formylthiophene-4-boronic acid | 1.2 | 155.98 | 1.2 | 187 mg |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | 0.03 | 35 mg |
| K₂CO₃ (Potassium Carbonate) | 2.0 | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane / H₂O (e.g., 4:1) | - | - | - | 5 mL (4 mL / 1 mL) |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-Formylthiophene-4-boronic acid (187 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. Stir the mixture to dissolve the reagents. Degassing the solvent by bubbling argon through it for 15-20 minutes prior to use is crucial.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 35 mg, 0.03 mmol).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[14]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale Behind Experimental Choices
The success of a Suzuki reaction is highly dependent on the careful selection of its components.
-
Catalyst System (Palladium Source & Ligand): While Pd(PPh₃)₄ is a classic and effective catalyst, modern systems often use a separate palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine ligand.[12] For challenging substrates like heteroaryl boronic acids, specialized ligands are often necessary. Monodentate biarylphosphine ligands can form highly active catalysts that promote rapid coupling, which is beneficial for unstable boronic acids that are prone to decomposition.[7]
-
Base: The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[12] Inorganic bases like K₂CO₃, Na₂CO₃, and K₃PO₄ are most common.[15] K₃PO₄ is often a good choice for heteroaryl couplings as it is sufficiently basic to promote the reaction while minimizing side reactions.
-
Solvent System: A mixture of an organic solvent and water is frequently employed.[16] Solvents like dioxane, toluene, or DMF are used to solubilize the organic reagents and catalyst.[2] Water can be beneficial as it helps dissolve the inorganic base and can accelerate the transmetalation step.[17][18] However, excess water or prolonged reaction times in aqueous media can increase the risk of protodeboronation, a major side reaction where the boronic acid is replaced by a hydrogen atom.[19] For particularly sensitive substrates, anhydrous conditions may be necessary.[6]
-
Temperature: The reaction is typically heated to accelerate the rate-limiting oxidative addition step. However, excessive heat can lead to the decomposition of the catalyst or the sensitive 2-formylthiophene-4-boronic acid. A temperature range of 80-100 °C is a common and effective starting point.[18]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Reagent decomposition (especially boronic acid).4. Incorrect base or solvent. | 1. Use fresh catalyst or a more robust pre-catalyst. Ensure an inert atmosphere is maintained.2. Improve the degassing procedure for all solvents.3. Use the boronic acid as fresh as possible. Consider lower reaction temperatures.4. Screen different bases (e.g., K₃PO₄, CsF) and solvent systems (e.g., Toluene/H₂O, DMF). |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Reaction temperature is too high or reaction time is too long.3. The chosen base is too strong or hydrolytically unstable. | 1. Use carefully dried solvents and reagents. Reduce the amount of water in the solvent mixture or switch to anhydrous conditions.[6]2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.3. Switch to a milder base like KF or a phosphate base. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Catalyst system promotes homocoupling. | 1. Ensure the reaction is rigorously maintained under an inert atmosphere.2. Screen different palladium catalysts and ligands. |
| Difficult Purification | 1. Incomplete reaction leading to a complex mixture.2. Formation of palladium black (catalyst decomposition).3. Byproducts have similar polarity to the product. | 1. Push the reaction to completion by adjusting time, temperature, or catalyst loading.2. Filter the crude reaction mixture through a pad of Celite® before concentration.3. Optimize the chromatography gradient; consider a different stationary phase if necessary. |
References
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]
-
Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Al-Masum, M., & Ng, D. (2011). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Molecules, 16(5), 3743-3753. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Thomas, A. S., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1599-1611. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
applications of 2-Formylthiophene-4-boronic acid in medicinal chemistry
Application Note: Strategic Utilization of 2-Formylthiophene-4-boronic Acid in Fragment-Based Drug Design and Library Synthesis
Executive Summary
2-Formylthiophene-4-boronic acid (CAS: 175592-59-3) represents a "privileged" bifunctional building block in medicinal chemistry. Its structural utility lies in its orthogonal reactivity : the boronic acid moiety (
This guide provides optimized protocols for manipulating this molecule, specifically addressing the challenges of protodeboronation (instability of the C-B bond) and chemoselectivity (preserving the aldehyde during metal-catalyzed coupling).
Chemical Profile & Strategic Value
-
CAS: 175592-59-3[1]
-
Molecular Formula:
[2][3] -
Key Feature: The thiophene ring acts as a bioisostere for benzene, often improving lipophilicity and metabolic stability in drug candidates.
The "Handle" Strategy:
In Fragment-Based Drug Discovery (FBDD), this molecule is used to link a core scaffold (via
Figure 1: Orthogonal workflow utilizing the C4-boronic acid for scaffold building and C2-aldehyde for diversity.
Critical Challenges: Protodeboronation
Thiophene boronic acids are susceptible to protodeboronation (cleavage of the C-B bond by protons), particularly under acidic conditions or high temperatures in the presence of water. This side reaction yields the de-borylated thiophene, destroying the synthetic handle.
Mitigation Strategy:
-
Avoid Acid: Ensure reaction media remains basic or neutral.
-
Base Selection: Use mild bases (
or ) rather than strong hydroxides if the substrate is sensitive. -
Active Catalyst: Use highly active catalyst systems (e.g., XPhos Pd G4 or
) to reduce reaction time and thermal exposure.
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple the boronic acid to an aryl halide while preserving the C2-aldehyde.
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Boronic Acid: 2-Formylthiophene-4-boronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) - Chosen for stability and tolerance of aldehydes. -
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 15 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
Assembly: Add the Aryl Bromide, Boronic Acid, Base, and Catalyst to the vial.
-
Inert Atmosphere: Seal the vial and purge the headspace with Nitrogen for 2 minutes.
-
Reaction: Heat the block to 80°C (Do not exceed 100°C to minimize protodeboronation). Stir vigorously for 4–12 hours.
-
Monitoring: Monitor via LC-MS. Look for the product mass (M+H) and the disappearance of the aryl bromide.
-
Note: The aldehyde may show hydration (gem-diol, M+18) in LC-MS under aqueous conditions.
-
-
Workup:
-
Cool to Room Temperature (RT).
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexanes:EtOAc). The aldehyde product is typically stable on silica gel.
Optimization Table: Troubleshooting Low Yields
| Observation | Probable Cause | Corrective Action |
| Protodeboronation (Des-boron product) | Temp too high / Reaction too long | Lower temp to 60°C; Switch to highly active catalyst (e.g., |
| Homocoupling of Aryl Halide | Oxygen presence | Increase degassing time; Ensure inert atmosphere. |
| Aldehyde Oxidation | Air exposure during reaction | Strictly exclude air; Add antioxidant (rarely needed if degassed properly). |
| No Reaction | Catalyst poisoning | Check purity of Aryl Bromide (remove sulfur/amine impurities). |
Protocol B: Reductive Amination (Library Synthesis)
Objective: Convert the C2-aldehyde into a secondary or tertiary amine. This is the standard method for generating Structure-Activity Relationship (SAR) libraries.
Reagents:
-
Scaffold: 4-Aryl-thiophene-2-carbaldehyde (Product from Protocol A)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (
) (1.5 equiv) - Preferred over for lower toxicity and better acid tolerance. -
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Additive: Acetic Acid (AcOH) (1.0 equiv) - Catalyzes imine formation.
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve the aldehyde scaffold in DCE (0.1 M concentration).
-
Add the Amine and Acetic Acid.
-
Stir at RT for 30–60 minutes. Allow the equilibrium to favor the imine/iminium species.
-
-
Reduction:
-
Add STAB in one portion.
-
Stir at RT for 2–16 hours.
-
-
Quench:
-
Quench with saturated aqueous
(gas evolution will occur).
-
-
Extraction:
-
Extract with DCM (
). -
Wash combined organics with brine.
-
-
Purification:
-
For libraries: Use SCX-2 (Strong Cation Exchange) cartridges.
-
Load crude (in MeOH/DCM).
-
Wash with MeOH (removes non-basic impurities).
-
Elute with
in MeOH (releases the product amine).
-
-
Advanced Application: Kinase Inhibitor Design Workflow
In kinase inhibitor development, the thiophene aldehyde often serves as the "Hinge Binder" precursor or the linker to the "Solvent Front" region.
Figure 2: Decision tree for applying the aldehyde handle based on the target region within the kinase ATP-binding pocket.
References
-
Sigma-Aldrich. 2-Formylthiophene-4-boronic acid Product Page (CAS 175592-59-3).[1]Link
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Literature.Link
-
Ali, A. et al. "Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation." Molecules, 2013.[4] Link
-
Organic Chemistry Portal. Protodeboronation: Mechanisms and Conditions.Link
-
Abdel-Mohsen, H.T. et al. "Synthesis of Thiophene Derivatives as Kinase Inhibitors." MDPI Pharmaceuticals, 2020. Link
Sources
- 1. 2-Formylthiophene-4-boronic acid | 175592-59-3 [sigmaaldrich.com]
- 2. 2-Formyl-4-Thiopheneboronic Acid | Properties, Uses, Safety Data & Supplier China - High Purity Chemical Manufacturer [quinoline-thiophene.com]
- 3. chemscene.com [chemscene.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
The Versatile Role of 2-Formylthiophene-4-boronic Acid in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifaceted Building Block in Heterocyclic Chemistry
In the landscape of modern organic synthesis and medicinal chemistry, the quest for efficient and versatile building blocks is paramount. 2-Formylthiophene-4-boronic acid has emerged as a particularly valuable reagent, uniquely combining the reactivity of a boronic acid with the synthetic handle of an aldehyde group within a thiophene scaffold. This bifunctionality allows for a diverse array of transformations, enabling the construction of complex heterocyclic systems that are often found at the core of pharmacologically active molecules and advanced materials.[1] The thiophene ring itself is a privileged structure in drug discovery, known to enhance membrane permeability and modulate biological activity.[2]
This technical guide provides an in-depth exploration of the synthetic utility of 2-Formylthiophene-4-boronic acid, focusing on key reaction methodologies. It is designed to serve as a practical resource for researchers, offering not only detailed experimental protocols but also insights into the underlying principles and strategic considerations for the synthesis of novel heterocyclic compounds.
I. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, prized for its mild conditions and broad functional group tolerance.[3][4] In this context, 2-Formylthiophene-4-boronic acid serves as the organoboron component, enabling the introduction of the formyl-substituted thiophene moiety onto a variety of aromatic and heteroaromatic systems.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Synthesis of a 4-Aryl-2-formylthiophene
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of thienylboronic acids with aryl halides.[6]
Materials:
-
2-Formylthiophene-4-boronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Formylthiophene-4-boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 85 | 85-95 |
| 2 | 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 70-85 |
| 3 | 2-Chlorobenzonitrile | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 75-90 |
II. Multicomponent Reactions: The Petasis Borono-Mannich Reaction
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product.[7] The Petasis borono-Mannich (PBM) reaction is a prominent example, involving the condensation of an amine, a carbonyl compound, and a boronic acid.[8][9] 2-Formylthiophene-4-boronic acid is an excellent substrate for this reaction, where the boronic acid moiety participates in the C-C bond formation, and the formyl group can be subsequently functionalized.
Mechanistic Insights
The Petasis reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl components.[10] The boronic acid then reacts with the iminium ion to form a tetracoordinate boron intermediate, which facilitates the transfer of the organic group from boron to the carbon of the iminium ion.
Caption: Simplified Workflow of the Petasis Reaction.
Experimental Protocol: Synthesis of a Thienyl-Substituted Amino Acid Derivative
This protocol is a general procedure for the Petasis reaction to synthesize α-amino acid derivatives.[11]
Materials:
-
2-Formylthiophene-4-boronic acid
-
A secondary amine (e.g., piperidine)
-
Glyoxylic acid
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the secondary amine (1.0 mmol) and glyoxylic acid (1.1 mmol) in dichloromethane (10 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-Formylthiophene-4-boronic acid (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, add water (15 mL) and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
III. Tandem and Cascade Reactions for Fused Heterocycle Synthesis
The dual functionality of 2-Formylthiophene-4-boronic acid makes it an ideal candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. This approach is highly atom-economical and can rapidly generate molecular complexity.
Synthesis of Thieno[3,2-b]pyridines
Thieno[3,2-b]pyridines are an important class of fused heterocycles with applications in materials science and medicinal chemistry.[12] A potential synthetic route involves an initial Suzuki-Miyaura coupling followed by an intramolecular condensation.
Conceptual Workflow:
-
Suzuki-Miyaura Coupling: Couple 2-Formylthiophene-4-boronic acid with a suitably substituted ortho-aminoaryl halide (e.g., 2-amino-3-bromopyridine).
-
Intramolecular Condensation: The resulting intermediate, possessing both an aldehyde and an amino group in proximity, can undergo an acid- or base-catalyzed intramolecular cyclization to form the fused thieno[3,2-b]pyridine ring system.
Caption: Conceptual Workflow for Thieno[3,2-b]pyridine Synthesis.
IV. Applications in Drug Discovery and Materials Science
The heterocyclic scaffolds synthesized from 2-Formylthiophene-4-boronic acid are of significant interest in various fields.
-
Medicinal Chemistry: Thiophene-containing molecules have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[13][14] The ability to rapidly generate libraries of diverse heterocyclic compounds using 2-Formylthiophene-4-boronic acid is highly valuable for lead discovery and optimization in drug development programs.
-
Materials Science: Fused thiophene derivatives are key components in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthetic routes described herein provide access to novel conjugated systems with tailored electronic and photophysical properties.
V. Troubleshooting and Key Considerations
-
Boronic Acid Stability: Boronic acids can be prone to decomposition, particularly under harsh reaction conditions. It is advisable to use fresh or properly stored 2-Formylthiophene-4-boronic acid.
-
Catalyst and Ligand Choice: The success of Suzuki-Miyaura couplings can be highly dependent on the choice of palladium catalyst and ligand. For challenging substrates, screening a variety of catalyst systems may be necessary.
-
Reaction Monitoring: Careful monitoring of reaction progress by TLC or GC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification: The purification of polar, nitrogen-containing heterocycles can sometimes be challenging. The use of appropriate chromatographic techniques and solvent systems is essential.
Conclusion
2-Formylthiophene-4-boronic acid is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique bifunctional nature allows for its participation in both palladium-catalyzed cross-coupling reactions and multicomponent reactions, providing access to complex molecular architectures. The protocols and strategies outlined in this guide are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the discovery and development of novel and functional heterocyclic systems.
References
-
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Petasis, N. A.; Akritopoulou, I. A new and practical synthesis of allylamines from organoboronic acids, amines and paraformaldehyde. Tetrahedron Letters, 1993 , 34(4), 583-586. [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
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Hwang, J.; Borgelt, L.; Wu, P. Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ACS Combinatorial Science, 2020 , 22(9), 495-499. [Link]
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Ahmed, M. O.; Pisula, W.; Mhaisalkar, S. G. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 2012 , 17(10), 12163-12171. [Link]
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Application Notes & Protocols: 2-Formylthiophene-4-boronic Acid in Advanced Materials and OLED Technology
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the strategic application of 2-Formylthiophene-4-boronic acid in materials science, with a pronounced focus on the synthesis of active components for Organic Light-Emitting Diodes (OLEDs). We will explore the unique molecular architecture of this compound, detailing its role as a pivotal building block in creating high-performance conjugated polymers. This guide presents field-proven, step-by-step protocols for material synthesis via Suzuki-Miyaura cross-coupling and subsequent fabrication of polymer-based OLED (PLED) devices. The causality behind experimental choices, self-validating characterization checkpoints, and troubleshooting insights are integrated throughout to ensure scientific rigor and reproducibility.
Introduction: The Strategic Value of 2-Formylthiophene-4-boronic Acid
Thiophene-based derivatives are foundational to the field of organic electronics due to their excellent charge transport properties, environmental stability, and synthetic versatility.[1][2] The specific molecule, 2-Formylthiophene-4-boronic acid, is a highly valuable bifunctional monomer for the synthesis of advanced organic semiconducting materials.[3] Its utility stems from a unique combination of chemical features:
-
The Thiophene Core: A five-membered aromatic heterocycle containing a sulfur atom. This core structure facilitates π-electron delocalization along the backbone of a polymer, which is essential for charge mobility.[1]
-
The Boronic Acid Group (-B(OH)₂): Positioned at the 4-position, this group is a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the construction of complex conjugated polymer backbones.[4][5]
-
The Formyl Group (-CHO): An electron-withdrawing group located at the 2-position. This group serves two critical functions: it modulates the electronic properties (HOMO/LUMO energy levels) of the thiophene ring, which in turn influences the optical and electrical characteristics of the final polymer, and it provides a site for post-polymerization modification.[6]
The strategic placement of these functional groups allows chemists to precisely engineer the optoelectronic properties of polymers for specific applications, most notably as active layers in OLEDs.[7]
Core Application: Synthesis of Conjugated Polymers via Suzuki Coupling
The primary application of 2-Formylthiophene-4-boronic acid is as a monomer in step-growth polymerization. The Suzuki-Miyaura coupling reaction is the method of choice for this process, involving the reaction of the boronic acid with a dihalogenated aromatic comonomer in the presence of a palladium catalyst and a base.[8][9]
Causality of Reagent Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): The cornerstone of the reaction. Palladium(0) complexes undergo oxidative addition with the aryl halide, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination to form the new C-C bond and regenerate the catalyst.[10]
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄): Activates the boronic acid by converting it to a more nucleophilic boronate species, which is necessary for the transmetalation step. The choice of base can influence reaction kinetics and yield.[4][10]
-
Solvent System (e.g., Toluene/Water or DMF/Water): A biphasic solvent system is often employed. The organic solvent (toluene, DMF) solubilizes the monomers and the growing polymer chain, while the aqueous phase dissolves the inorganic base. This setup facilitates the interaction of all components at the phase interface.[11]
The diagram below illustrates the fundamental Suzuki-Miyaura polycondensation reaction using 2-Formylthiophene-4-boronic acid.
Caption: Suzuki-Miyaura Polycondensation Workflow.
Application in Organic Light-Emitting Diodes (OLEDs)
Polymers synthesized using 2-Formylthiophene-4-boronic acid can be incorporated into solution-processable polymer OLEDs (PLEDs).[12][13] These materials can function as the emissive layer (EML) or as charge-transporting layers. The ability to process these polymers from solution (e.g., via spin-coating or inkjet printing) is a significant advantage over the vacuum deposition methods required for small-molecule OLEDs, potentially leading to lower manufacturing costs, especially for large-area devices.[12]
A typical multilayer PLED structure is as follows:
-
Anode (e.g., ITO): A transparent conductor that injects holes.
-
Hole Injection Layer (HIL) (e.g., PEDOT:PSS): Facilitates the injection of holes from the anode to the HTL.
-
Hole Transport Layer (HTL): Transports holes towards the emissive layer.
-
Emissive Layer (EML): The layer where electrons and holes recombine to emit light. This is where the thiophene-based polymer is often used.
-
Electron Transport Layer (ETL): Transports electrons towards the emissive layer.
-
Cathode (e.g., Al, Ca/Al): A low work-function metal that injects electrons.
The diagram below illustrates the structure of a typical polymer-based OLED.
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Application Notes & Protocols: Strategic Derivatization of 2-Formylthiophene-4-boronic acid for Accelerated Drug Discovery
Abstract
2-Formylthiophene-4-boronic acid is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a reactive aldehyde and a boronic acid moiety on a thiophene scaffold, a privileged pharmacophore in numerous FDA-approved drugs.[1][2] This unique arrangement allows for selective and sequential chemical modifications, enabling the rapid generation of diverse molecular libraries. This guide provides an in-depth exploration of key derivatization strategies, including Suzuki-Miyaura cross-coupling, reductive amination, and condensation reactions. Each section includes detailed, field-tested protocols, mechanistic insights, and expert commentary on experimental design to empower researchers to leverage this powerful synthetic intermediate.
Introduction: The Strategic Value of a Bifunctional Thiophene Scaffold
The thiophene ring is a cornerstone of modern medicinal chemistry, prized for its unique electronic properties and its ability to act as a bioisostere for phenyl groups, often leading to improved potency and pharmacokinetic profiles.[3] Compounds containing the thiophene nucleus have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6]
2-Formylthiophene-4-boronic acid emerges as a particularly valuable asset by presenting two chemically orthogonal functional groups:
-
The Boronic Acid (-B(OH)₂): A gateway to carbon-carbon bond formation, primarily through the robust and highly versatile Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8]
-
The Formyl Group (-CHO): A versatile electrophile for introducing a vast array of functionalities via reductive amination, condensation, and other nucleophilic additions.
This guide focuses on the practical application of these reaction pathways, providing researchers with the foundational protocols to unlock the synthetic potential of this scaffold.
Derivatization via the Boronic Acid: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a paramount transformation in drug discovery for constructing biaryl and heteroaryl-aryl structures.[8] The boronic acid at the 4-position of the thiophene ring readily participates in this reaction, allowing for the introduction of diverse aryl or heteroaryl substituents.
Causality of Experimental Design: The choice of catalyst, base, and solvent system is critical for achieving high yields and minimizing side reactions, such as protodeboronation (the undesired cleavage of the C-B bond).
-
Catalyst: Palladium complexes with phosphine ligands, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are highly effective. The bulky phosphine ligands facilitate the reductive elimination step, which is crucial for product formation.[9]
-
Base: An aqueous base (e.g., Na₂CO₃, K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[10]
-
Solvent: A biphasic solvent system, such as 1,2-dimethoxyethane (DME) and water, ensures that both the organic-soluble aryl halide and the water-soluble base can interact effectively at the phase interface where the catalyst is active.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol details a general method for coupling 2-formylthiophene-4-boronic acid with a representative aryl bromide.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask, add 2-formylthiophene-4-boronic acid (1.0 equiv), the desired aryl or heteroaryl halide (1.1 equiv), and sodium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add degassed solvents, typically a 4:1 mixture of DME to water.
-
Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Aryl Halide Partner | Product | Typical Yield (%) |
| 4-Bromotoluene | 4-(p-tolyl)thiophene-2-carbaldehyde | 85-95% |
| 3-Bromoanisole | 4-(3-methoxyphenyl)thiophene-2-carbaldehyde | 80-90% |
| 2-Chloropyridine | 4-(pyridin-2-yl)thiophene-2-carbaldehyde | 70-85% |
| 1-Bromo-4-fluorobenzene | 4-(4-fluorophenyl)thiophene-2-carbaldehyde | 88-96% |
Derivatization via the Formyl Group: Reductive Amination
Reductive amination is a robust and highly efficient method for forming carbon-nitrogen bonds, making it a cornerstone of library synthesis in drug discovery.[11] The formyl group of the thiophene scaffold first condenses with a primary or secondary amine to form a transient iminium ion, which is then immediately reduced in situ to the corresponding amine.
Causality of Experimental Design:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB, Na(CH₃COO)₃BH) is the reagent of choice for one-pot reductive aminations.[12] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion). Its tolerance of slightly acidic conditions, which catalyze imine formation, makes it ideal. Harsher reagents like sodium borohydride (NaBH₄) can reduce the aldehyde directly and often require a two-step process.[13]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar and aprotic, preventing unwanted side reactions.
Experimental Protocol: General Procedure for Reductive Amination
This protocol provides a reliable method for reacting the thiophene aldehyde with a diverse range of amines.
Workflow Diagram: Reductive Amination
Caption: Workflow for one-pot reductive amination.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the 2-formylthiophene-4-boronic acid derivative (1.0 equiv) in an anhydrous solvent like DCM.
-
Amine Addition: Add the primary or secondary amine (1.2 equiv). If the amine salt (e.g., hydrochloride) is used, add a non-nucleophilic base like triethylamine (1.2 equiv) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to control any initial effervescence.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Derivatization via the Formyl Group: Condensation Reactions
The aldehyde functionality is also a prime site for condensation reactions, which can be used to install diverse functional groups or build new heterocyclic rings. A common example is the Knoevenagel condensation with active methylene compounds.[14]
Causality of Experimental Design:
-
Reactants: Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) possess acidic protons that are readily deprotonated by a weak base.
-
Catalyst: A weak organic base like piperidine or triethylamine is sufficient to catalyze the reaction by deprotonating the active methylene compound, which then acts as a nucleophile.
-
Conditions: The reaction often proceeds readily at room temperature or with gentle heating. The removal of water can help drive the reaction to completion.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 2-formylthiophene-4-boronic acid (1.0 equiv) and malononitrile (1.1 equiv) in ethanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 equiv).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate often forms as the product is generated.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Purification: If no precipitate forms or if further purification is needed, concentrate the reaction mixture and purify by recrystallization or column chromatography.
Orthogonal Synthetic Strategies
The true power of 2-formylthiophene-4-boronic acid lies in the orthogonality of its functional groups. A researcher can choose which moiety to react first, enabling the synthesis of complex molecules through multi-step sequences.
-
Strategy 1 (Suzuki-First): Perform the Suzuki-Miyaura coupling first to install the desired aryl group. The resulting biaryl aldehyde can then undergo reductive amination or condensation to build out the other side of the molecule. This is often preferred as some amines can interfere with palladium catalysts.
-
Strategy 2 (Aldehyde-First): Modify the formyl group first. The resulting boronic acid derivative can then be subjected to Suzuki coupling. This is advantageous if the aryl halide intended for the Suzuki reaction contains a functional group incompatible with the conditions of the aldehyde derivatization.
Diagram: Divergent Synthetic Pathways
Caption: Orthogonal derivatization strategies.
Conclusion
2-Formylthiophene-4-boronic acid is a high-value synthetic intermediate that provides a robust platform for creating diverse and complex molecular architectures. By mastering the core derivatization protocols of Suzuki-Miyaura coupling and reductive amination, researchers can efficiently explore vast chemical space. The orthogonality of the reactive sites allows for logical, stepwise synthetic planning, making this building block an indispensable tool for accelerating hit-to-lead campaigns in modern drug discovery.
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RSC Medicinal Chemistry. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]
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The Strategic Synthesis of 4-Aryl-2-Formylthiophenes: A Guide to the Suzuki-Miyaura Cross-Coupling Reaction
Introduction: The Architectural Significance of 4-Aryl-2-Formylthiophenes
In the landscape of modern medicinal chemistry and materials science, the thiophene scaffold remains a cornerstone for the design of novel molecular entities. Its unique electronic properties and ability to engage in various biological interactions make it a privileged heterocycle. The introduction of an aryl substituent at the 4-position and a formyl group at the 2-position of the thiophene ring gives rise to 4-aryl-2-formylthiophenes, a class of compounds with significant potential as versatile synthetic intermediates. These molecules serve as key building blocks for a diverse array of more complex structures, including pharmacologically active agents and functional organic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the construction of the crucial carbon-carbon bond between the thiophene and aryl moieties, offering a robust and highly adaptable synthetic route.[2][3] This guide provides an in-depth exploration of the reaction of 2-Formylthiophene-4-boronic acid with aryl halides, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings: The Palladium-Catalyzed Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (in this case, 2-Formylthiophene-4-boronic acid) with an organohalide (an aryl halide).[2] The catalytic cycle, a finely orchestrated sequence of elementary steps, is the heart of this transformation. A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group (the 2-formyl-4-thienyl moiety) to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is essential for activating the boronic acid, making the organic ligand more nucleophilic and facilitating its transfer.[4]
-
Reductive Elimination: The two organic groups on the palladium center (the aryl and the thienyl) couple and are eliminated from the metal, forming the desired 4-aryl-2-formylthiophene product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Application Notes: Navigating the Experimental Landscape
The success of the Suzuki-Miyaura coupling of 2-Formylthiophene-4-boronic acid with aryl halides hinges on the judicious selection of several key reaction parameters. The presence of the electron-withdrawing formyl group on the thiophene ring can influence the reactivity of the boronic acid, making careful optimization crucial.
Choice of Palladium Catalyst and Ligand
The palladium source and its associated ligands are at the heart of the catalytic system. While a variety of palladium catalysts can be employed, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and often effective choice for its commercial availability and broad applicability. For more challenging couplings, particularly with less reactive aryl chlorides, more sophisticated catalyst systems involving bulky, electron-rich phosphine ligands such as SPhos or XPhos, in combination with a palladium precursor like Pd(OAc)₂, can significantly enhance catalytic activity.[5]
The Critical Role of the Base
The choice of base is paramount for the activation of the boronic acid and the overall efficiency of the transmetalation step.[4] A range of inorganic bases can be utilized, with the optimal choice often depending on the specific substrates and solvent system.
-
Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are mild and commonly used bases, often in aqueous solutions.
-
Phosphates: Potassium phosphate (K₃PO₄) is a stronger base that can be particularly effective for less reactive substrates.
-
Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases that can accelerate the reaction but may not be compatible with base-sensitive functional groups.
For the coupling of 2-Formylthiophene-4-boronic acid, starting with a milder base like sodium carbonate is advisable to avoid potential side reactions involving the aldehyde functionality.
Solvent Systems: A Balancing Act
The solvent plays a crucial role in dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if a biphasic system is used). Common solvent systems include:
-
Toluene/Water or Dioxane/Water: These biphasic systems are widely used and often provide excellent results. The water is necessary to dissolve the inorganic base.
-
Ethanol/Water: A more environmentally benign option that can be effective for many couplings.
-
Dimethylformamide (DMF) or Acetonitrile (ACN): Polar aprotic solvents that can be used for homogeneous reaction conditions.
The selection of the solvent should also consider the solubility of both the 2-Formylthiophene-4-boronic acid and the aryl halide.
The Aryl Halide: Reactivity Trends
The nature of the halogen on the aryl partner significantly impacts the rate of oxidative addition. The general order of reactivity is I > Br > OTf >> Cl. Aryl iodides and bromides are the most common coupling partners due to their high reactivity. Aryl chlorides are more challenging substrates and often require more active catalyst systems.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 2-Formylthiophene-4-boronic acid with an aryl bromide. It is intended as a starting point and may require optimization for specific substrates.
Materials and Reagents
-
2-Formylthiophene-4-boronic acid (1.0 eq)
-
Aryl bromide (1.0-1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)
-
Toluene (or other suitable solvent)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Formylthiophene-4-boronic acid, the aryl bromide, and Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the organic solvent (e.g., toluene) to the flask via syringe.
-
Degassing: Degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Base Addition: In a separate flask, prepare a solution of sodium carbonate in deionized water and degas it. Add the aqueous base solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent (2-3 times).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified 4-aryl-2-formylthiophene by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of heteroaryl boronic acids with aryl halides, which can be adapted for the specific case of 2-Formylthiophene-4-boronic acid.
| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand | Base (eq) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85-95 | Adapted from[5] |
| 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 70-85 | Adapted from general procedures |
| 3-Bromopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 80-90 | Adapted from[6] |
| 4-Iodobenzonitrile | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 90-98 | Adapted from general procedures |
Conclusion: A Gateway to Molecular Diversity
The Suzuki-Miyaura cross-coupling reaction of 2-Formylthiophene-4-boronic acid with aryl halides is a powerful and versatile tool for the synthesis of 4-aryl-2-formylthiophenes. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this important transformation in their pursuit of novel molecules with applications in drug discovery and materials science.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition2001 , 40 (24), 4544–4568. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds (Nobel Lecture). Angewandte Chemie International Edition2011 , 50 (30), 6722–6737. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Khan, I.; et al. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules2013 , 18 (12), 14796-14811. [Link]
-
Wolfe, J. P.; Rossi, M. A. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society2004 , 126 (6), 1620–1621. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition2008 , 47 (26), 4851–4854. [Link]
-
Chen, W.-C.; et al. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega2021 , 6 (21), 13875–13884. [Link]
-
Denmark, S. E.; Smith, R. C. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses2012 , 89, 417. [Link]
Sources
- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: 2-Formylthiophene-4-boronic Acid as a Bifunctional Linchpin in OLED Material Synthesis
Executive Summary
This application note details the strategic utilization of 2-Formylthiophene-4-boronic acid (CAS: 1010836-15-5 / related isomers) in the synthesis of advanced organic light-emitting diode (OLED) materials. Unlike standard linear linkers (e.g., 2,5-thiophene derivatives), this bifunctional scaffold offers a unique regioselective geometry (2,4-substitution).
This "kinked" geometry is critical for:
-
Disrupting π-stacking: Preventing aggregation-caused quenching (ACQ) in solid-state films.
-
Tunable Conjugation: Modulating the triplet energy (
) levels in host materials for phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters. -
Modular Synthesis: Acting as a "linchpin" that connects electron-donating (D) groups via Suzuki coupling (at the boronic acid site) and electron-accepting (A) groups via condensation (at the formyl site).
Strategic Role in OLED Molecular Design
The "Linchpin" Mechanism
2-Formylthiophene-4-boronic acid serves as a bridge between Hole Transport Units (HTU) and Electron Transport Units (ETU).
-
Site A (C-4 Boronic Acid): Reacts via Suzuki-Miyaura cross-coupling .[1][2][3] This is typically used to attach bulky donor moieties (e.g., Carbazole, Triphenylamine) that facilitate hole injection.
-
Site B (C-2 Formyl/Aldehyde): Reacts via Knoevenagel condensation , Wittig reaction , or Schiff-base formation . This site is used to attach electron-withdrawing acceptors (e.g., Dicyanovinyl, Benzothiazole) or to form cyclometalating ligands for Iridium(III) complexes.
Geometric Advantages (The "Meta" Effect)
Standard 2,5-linked thiophenes create linear, rod-like polymers that crystallize easily, often leading to grain boundaries that trap charge carriers. The 2,4-linkage provided by this intermediate introduces a structural "kink." This irregularity promotes the formation of amorphous glasses —a critical requirement for stable, pinhole-free OLED thin films.
Experimental Protocols
Protocol A: Synthesis of Donor-Functionalized Intermediate (Suzuki Coupling)
Objective: Attach a Carbazole donor to the thiophene core while preserving the aldehyde for later functionalization.
Reagents:
-
Reactant A: 9-(4-Bromophenyl)-9H-carbazole (1.0 eq)
-
Reactant B: 2-Formylthiophene-4-boronic acid (1.2 eq)
-
Catalyst:
(3-5 mol%) -
Base:
(2M aqueous solution) -
Solvent: Toluene/Ethanol (3:1 v/v)
Step-by-Step Methodology:
-
Degassing: Charge a Schlenk flask with Reactant A, Reactant B, and the solvent mixture. Bubble nitrogen through the solution for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation and homocoupling).
-
Catalyst Addition: Add
under a counter-flow of nitrogen. -
Activation: Add the degassed
solution. -
Reflux: Heat the mixture to 90°C (reflux) under nitrogen atmosphere for 12–18 hours. Monitor via TLC (Silica gel, Hexane:DCM 1:1) until the bromide (Reactant A) is consumed.
-
Work-up: Cool to room temperature. Extract with Dichloromethane (DCM) (
mL). Wash combined organics with brine and water. Dry over anhydrous . -
Purification: Concentrate under reduced pressure. Purify via column chromatography (Gradient: Hexane
DCM) to isolate the Carbazole-Thiophene-CHO intermediate.
Scientist’s Note: The aldehyde group is relatively stable under standard Suzuki conditions, but avoid strong hydroxide bases or extreme temperatures (
Protocol B: Synthesis of D-π-A Emitter (Knoevenagel Condensation)
Objective: Convert the aldehyde into a dicyanovinyl acceptor to create a push-pull red emitter.
Reagents:
-
Precursor: Carbazole-Thiophene-CHO (from Protocol A)
-
Active Methylene: Malononitrile (1.5 eq)
-
Catalyst: Piperidine (catalytic drops) or Ammonium Acetate
-
Solvent: Anhydrous Ethanol or Acetonitrile
Step-by-Step Methodology:
-
Dissolution: Dissolve the precursor in ethanol at room temperature.
-
Addition: Add Malononitrile and 2-3 drops of piperidine.
-
Reaction: Stir at reflux (
C) for 4–6 hours. A color change (typically to deep orange or red) indicates the formation of the charge-transfer complex. -
Precipitation: Cool the reaction mixture. The product often precipitates out as a solid upon cooling.
-
Filtration & Recrystallization: Filter the solid. Recrystallize from Ethanol/Chloroform to achieve OLED-grade purity (
).
Visualizing the Synthetic Logic
The following diagram illustrates the modular workflow using 2-Formylthiophene-4-boronic acid to construct a Donor-Acceptor OLED material.
Caption: Modular synthesis pathway transforming the bifunctional thiophene precursor into a functional Donor-Acceptor OLED emitter.
Typical Device Performance Metrics
When used to synthesize Donor-Thiophene-Acceptor (D-T-A) red emitters, materials derived from this scaffold typically exhibit the following characteristics in a standard device structure (ITO / NPB / Emitter / TPBi / LiF / Al):
| Parameter | Typical Value | Mechanistic Explanation |
| Emission Max ( | 580 – 650 nm | Extended conjugation via the thiophene bridge + strong acceptor pull. |
| Quantum Yield ( | 60 – 85% | The "kinked" 2,4-linkage reduces intermolecular quenching (ACQ). |
| Glass Transition ( | > 110°C | High thermal stability due to the rigid thiophene-aryl backbone. |
| Turn-on Voltage ( | 3.5 – 4.5 V | Efficient hole injection facilitated by the donor moiety attached at C-4. |
Safety & Handling (E-E-A-T)
-
Boronic Acid Stability: Like many boronic acids, this compound is susceptible to protodeboronation (loss of the boron group) if stored in acidic or highly humid conditions. Store at 2–8°C under inert gas.
-
Aldehyde Reactivity: The aldehyde group is prone to oxidation to carboxylic acid upon prolonged air exposure. Ensure the container is tightly sealed and preferably stored in a desiccator.
-
Toxicity: Thiophene derivatives can be skin irritants. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Suzuki-Miyaura Coupling Protocols
-
Thiophene-Based OLED Materials
-
Boron-Containing Emitters (TADF)
-
Commercial Reference & Properties
- Title: 4-Bromo-2-thiophenecarboxaldehyde (Precursor reference for structural valid
-
Source: Sigma-Aldrich.[7]
-
Organoboron TADF Computational Study
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistryviews.org [chemistryviews.org]
- 6. Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs): A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-ブロモ-2-チオフェンカルボキシアルデヒド 90% | Sigma-Aldrich [sigmaaldrich.com]
Application and Protocol for the Synthesis of Conjugated Thiophene Polymers via Suzuki-Miyaura Cross-Coupling
Introduction: The Significance of Thiophene-Based Conjugated Polymers
Thiophene-based conjugated polymers are a cornerstone of modern organic electronics.[1] Their exceptional optical and conductive properties have made them central to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors.[1][2] The versatility of the thiophene ring allows for a wide range of chemical modifications, enabling the fine-tuning of their chemical, physical, and optical characteristics.[3] Among the various synthetic strategies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the synthesis of these polymers.[1] This method is favored for its mild reaction conditions, tolerance to a variety of functional groups, and the commercial availability and stability of its boronic acid and ester reagents.[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of conjugated polymers using thiophene boronic acids. It delves into the mechanistic underpinnings of the Suzuki-Miyaura polymerization, offers a step-by-step experimental protocol, and discusses critical parameters for successful synthesis and characterization.
The Suzuki-Miyaura Cross-Coupling Polymerization: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds between an organoboron compound (like a thiophene boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base.[5] The polymerization process is a chain of these coupling reactions, linking monomer units to form the polymer backbone. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the thiophene halide monomer. This changes the oxidation state of palladium from 0 to +2.[6]
-
Transmetalation: The organic group from the thiophene boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[4][6] The base forms a boronate complex, which enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium.[4]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Key Components and Considerations in Suzuki Polycondensation
The success of a Suzuki polycondensation hinges on the careful selection of monomers, catalyst, base, and solvent.
| Component | Role and Key Considerations | Common Examples |
| Monomers | - Dihalide: Typically a dibromo- or diiodothiophene derivative. Iodides are more reactive but bromides are often more cost-effective. - Diboronic Acid/Ester: Thiophene-2,5-bis(boronic acid) or its pinacol ester derivative. Boronic esters can offer improved stability and solubility.[7] | 2,5-Dibromo-3-alkylthiophene, 2,5-Diiodothiophene, Thiophene-2,5-bis(boronic acid pinacol ester) |
| Palladium Catalyst | The heart of the reaction. The choice of catalyst and ligand significantly impacts reaction rate, yield, and polymer molecular weight. Bulky, electron-rich phosphine ligands are often employed. | Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand (e.g., P(o-tolyl)₃, SPhos) |
| Base | Activates the boronic acid for transmetalation. The strength and solubility of the base are critical. An aqueous solution of the base is commonly used. | K₂CO₃, Cs₂CO₃, NaHCO₃, KF[4][8] |
| Solvent | Must be able to dissolve the monomers and facilitate the interaction of the aqueous base and organic phases. A biphasic system (e.g., organic solvent and water) is common. | Toluene, Tetrahydrofuran (THF), Dioxane, N,N-Dimethylformamide (DMF)[8] |
| Phase Transfer Catalyst | Can be added to improve the transport of the base from the aqueous to the organic phase, enhancing the reaction rate. | Aliquat 336, 18-crown-6[9] |
Experimental Protocol: Synthesis of Poly(3-hexylthiophene) (P3HT)
This protocol details the synthesis of a well-studied conjugated polymer, regioregular poly(3-hexylthiophene), via Suzuki-Miyaura polycondensation.
Materials:
-
2,5-Dibromo-3-hexylthiophene
-
Thiophene-2,5-bis(boronic acid pinacol ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Aliquat 336 (phase transfer catalyst)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Acetone
-
Hexanes
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (drying agent)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Schlenk line or glovebox for inert atmosphere
-
Separatory funnel
-
Soxhlet extraction apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 2,5-dibromo-3-hexylthiophene (1 equivalent) and thiophene-2,5-bis(boronic acid pinacol ester) (1 equivalent).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to dissolve the monomers.
-
Add the phase transfer catalyst, Aliquat 336 (approximately 5 mol%).
-
Degas the solution by bubbling with nitrogen for 30 minutes or by three freeze-pump-thaw cycles. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
In a separate flask, prepare a 2 M aqueous solution of potassium carbonate and degas it.
-
To the monomer solution, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (1-3 mol%).
-
Finally, add the degassed potassium carbonate solution.
-
-
Polymerization:
-
Heat the reaction mixture to reflux (approximately 90-100°C) with vigorous stirring.
-
Allow the polymerization to proceed for 24-48 hours. The reaction mixture will typically become darker and more viscous as the polymer forms.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing methanol to precipitate the crude polymer.
-
Filter the polymer and wash it sequentially with water, methanol, and acetone to remove residual salts and oligomers.
-
For further purification, a Soxhlet extraction is highly recommended. Sequentially extract with methanol, acetone, and hexanes to remove catalyst residues and low molecular weight fractions. The desired polymer is typically soluble in chloroform or chlorobenzene.
-
Extract the polymer with a good solvent (e.g., chloroform).
-
Precipitate the purified polymer from the chloroform solution by adding it to methanol.
-
Filter the final polymer and dry it under vacuum.
-
Characterization of the Synthesized Polymer
The properties of the synthesized conjugated polymer should be thoroughly characterized to confirm its structure and purity.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the polymer's structure, including regioregularity (head-to-tail vs. head-to-head linkages) and end groups.[10][11][12] |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer.[2][13] |
| UV-Vis Spectroscopy | Characterizes the optical properties of the polymer, including its absorption maximum (λmax) and optical bandgap. |
| Cyclic Voltammetry (CV) | Determines the electrochemical properties, such as the HOMO and LUMO energy levels.[14] |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the polymer.[14] |
Troubleshooting and Expert Insights
-
Low Molecular Weight: This can be caused by impurities in the monomers, insufficient degassing, an imbalanced stoichiometry of the monomers, or a premature termination of the reaction. Ensure high purity of starting materials and rigorous inert atmosphere techniques.
-
Broad Polydispersity: This may indicate side reactions or a lack of control over the polymerization. Optimizing the catalyst, base, and temperature can help narrow the molecular weight distribution.
-
Catalyst Deactivation: The presence of oxygen is a primary cause of catalyst deactivation. Thoroughly degassing all solvents and reagents is critical for a successful polymerization.
-
Regiocontrol: For substituted thiophenes, achieving high regioregularity (e.g., head-to-tail coupling) is crucial for optimal electronic properties.[15] The choice of catalyst and polymerization method can influence the regioregularity.[1]
Conclusion
The Suzuki-Miyaura cross-coupling polymerization is a robust and versatile method for the synthesis of well-defined thiophene-based conjugated polymers. By carefully controlling the reaction parameters and employing rigorous purification techniques, researchers can obtain high-quality materials suitable for a wide range of applications in organic electronics and beyond. This application note serves as a comprehensive guide to empower scientists in their pursuit of novel and functional conjugated polymers.
References
-
Noonan, K. J. T., et al. (2020). Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. Polymer Chemistry. Available at: [Link]
-
Watanabe, K., et al. (2012). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. RSC Publishing. Available at: [Link]
-
Bulumag, C. E., et al. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]
-
Di Maria, F., et al. (2020). Thiophene-Based Trimers and Their Bioapplications: An Overview. PMC - PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2025). Preparation of Polymers for Organic Light-emitting Diodes Using Suzuki-Miyaura Coupling Reaction and Improvements of their Properties. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Khan, M. A., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Available at: [Link]
-
Ridgway, B. H., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
ResearchGate. (2023). Cross-Coupling Polymerization of Organosodium for Polythiophene Synthesis. Available at: [Link]
-
Yokoyama, A., et al. (2007). Chain-Growth Polymerization for the Synthesis of Polyfluorene via Suzuki−Miyaura Coupling Reaction from an Externally Added Initiator Unit. Journal of the American Chemical Society. Available at: [Link]
-
Jäkle, F. (2016). Merging Thiophene with Boron: New Building Blocks for Conjugated Materials. RSC Publishing. Available at: [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
ResearchGate. (2025). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Available at: [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
-
Noonan, K. J. T., et al. (2020). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. The Royal Society of Chemistry. Available at: [Link]
-
Yokozawa, T., et al. (2010). Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene). Macromolecules - ACS Publications. Available at: [Link]
-
Noonan, K. J. T., et al. (2021). Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Köhler, A., et al. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters. Available at: [Link]
-
Mucci, A., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega - ACS Publications. Available at: [Link]
-
Parenti, F., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ResearchGate. Available at: [Link]
-
Cleaver, G. (2015). Analysis of Polythiophenes via Conventional GPC. Agilent. Available at: [Link]
-
Schmidt, J., et al. (2015). Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. Macromolecules - ACS Publications. Available at: [Link]
-
Iovu, M. C., et al. (2016). Synthesis and Characterization of Novel Polythiophenes Containing Pyrene Chromophores: Thermal, Optical and Electrochemical Properties. NIH. Available at: [Link]
-
Noonan, K. J. T., et al. (2022). Statistical Copolymers of Thiophene-3-Carboxylates and Selenophene-3-Carboxylates; 77Se NMR as a. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 2. agilent.com [agilent.com]
- 3. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Characterization of Novel Polythiophenes Containing Pyrene Chromophores: Thermal, Optical and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Versatile Bifunctional Building Block: 2-Formylthiophene-4-boronic Acid in Modern Organic Synthesis
Introduction: A Tale of Two Moieties
In the landscape of organic synthesis, the strategic value of a building block is often defined by its functional group tolerance and its capacity for controlled, sequential reactivity. 2-Formylthiophene-4-boronic acid emerges as a molecule of significant interest, embodying this principle through its unique bifunctional architecture. This five-membered heterocyclic scaffold is adorned with two of organic chemistry's most powerful functional groups: a formyl group at the 2-position and a boronic acid at the 4-position. This arrangement within a thiophene ring—a renowned pharmacophore and a staple in organic electronics—renders it a highly versatile tool for the construction of complex molecular architectures.[1][2]
The formyl group serves as a classical electrophilic handle, amenable to a wide array of transformations including, but not limited to, Wittig reactions, reductive aminations, and aldol condensations. In parallel, the boronic acid moiety is a cornerstone of modern cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with remarkable efficiency and precision.[1][3] The strategic placement of these two groups on the thiophene ring allows for a synthetic χειροτονία (cheirotonia) – a laying on of hands – where the chemist can selectively address one group while preserving the other for a subsequent transformation. This guide provides an in-depth exploration of 2-formylthiophene-4-boronic acid as a building block, complete with detailed protocols and the scientific rationale behind its application.
Synthesis of 2-Formylthiophene-4-boronic Acid: A Generalized Approach
While numerous thiophene and furan derivatives are synthesized through multi-step procedures, a general and effective strategy for the preparation of 2-formylthiophene-4-boronic acid involves a halogen-metal exchange followed by borylation. An analogous methodology has been described for the synthesis of 2-aldehyde furan-4-boronic acid pinacol ester, which can be adapted for the thiophene counterpart.[4] The process typically begins with a suitably protected 2-formyl-4-bromothiophene. The protection of the aldehyde is crucial to prevent its reaction with the organometallic intermediates. This is followed by a lithium-halogen exchange at low temperature and subsequent trapping of the resulting organolithium species with a trialkyl borate, such as triisopropyl borate. Acidic workup then hydrolyzes the borate ester to furnish the desired boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is arguably the most prominent application of 2-formylthiophene-4-boronic acid, providing a powerful method for the construction of biaryl and heteroaryl structures.[3]
Mechanism and the Pillars of a Successful Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied, elegant dance of palladium complexes. It comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key components:
-
The Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is paramount. For heteroaryl boronic acids, which can be prone to side reactions, highly active catalysts are often required. Buchwald's dialkylbiarylphosphine ligands, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have demonstrated exceptional efficacy in couplings involving heteroaryl partners.[5][6] The use of pre-formed catalysts, or "precatalysts," which are air-stable and readily generate the active Pd(0) species in situ, has become increasingly popular for enhancing reproducibility.[6][7]
-
The Base: The base plays a multifaceted role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[8] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). Potassium phosphate (K₃PO₄) is often a robust choice for challenging couplings, including those with heteroaryl substrates.[9][10]
-
The Solvent System: The solvent must be capable of dissolving both the organic and inorganic reaction components to a sufficient extent. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is frequently employed. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Protocol: Suzuki-Miyaura Coupling of 2-Formylthiophene-4-boronic Acid with an Aryl Bromide
This protocol is a representative procedure for the coupling of 2-formylthiophene-4-boronic acid with a generic aryl bromide. Optimization of the reaction conditions (temperature, reaction time, and choice of catalyst/ligand and base) may be necessary for specific substrates.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Formylthiophene-4-boronic acid | 155.99 | 1.2 | 1.2 |
| Aryl Bromide | - | 1.0 | 1.0 |
| XPhos Pd G2 (or other suitable Pd catalyst) | 786.37 | 0.02 | 0.02 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |
| Toluene | - | 5 mL | - |
| Water (degassed) | - | 1 mL | - |
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-formylthiophene-4-boronic acid (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), XPhos Pd G2 (0.02 mmol, 0.02 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).
-
Degassing: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the reaction mixture via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Applications in Medicinal Chemistry and Drug Discovery
The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its ability to act as a bioisostere for the phenyl ring, coupled with its unique electronic properties, makes it an attractive motif for drug design. 2-Formylthiophene-4-boronic acid provides a direct route to novel thiophene-containing compounds with potential therapeutic applications. The dual functionality allows for the generation of diverse chemical libraries for high-throughput screening. For instance, the boronic acid can be used to couple the thiophene core to a known pharmacophore via a Suzuki reaction, while the formyl group can be elaborated to introduce further diversity, for example, through reductive amination with a library of amines.
Applications in Materials Science: Building Blocks for Organic Electronics
Thiophene-based conjugated polymers are at the forefront of research in organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[11][12] The electronic properties of these materials are highly dependent on the nature of the monomeric units and the degree of conjugation. 2-Formylthiophene-4-boronic acid can serve as a valuable monomer in the synthesis of such materials. The boronic acid functionality allows for its incorporation into polymer chains via Suzuki polymerization, while the formyl group can be used to tune the electronic properties of the resulting polymer or to act as an anchoring point for other functional moieties. The ability to precisely engineer the structure of conjugated polymers is crucial for optimizing their performance in electronic devices, and bifunctional building blocks like 2-formylthiophene-4-boronic acid are key enablers of this molecular engineering.[13][14][15]
Conclusion
2-Formylthiophene-4-boronic acid stands as a testament to the power of rational molecular design in organic synthesis. Its bifunctional nature, combining the reactivity of a formyl group with the cross-coupling capabilities of a boronic acid on a privileged thiophene scaffold, provides chemists with a versatile and powerful tool. From the synthesis of potential new drug candidates to the construction of advanced materials for organic electronics, the applications of this building block are vast and continue to expand. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for harnessing the synthetic potential of this remarkable molecule.
References
- Method for synthesizing 2-aldehyde furan-4-boronic acid pinacol ester. CN107987096B.
-
Handy, S. T., & Zhang, Y. (2006). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Letters in Organic Chemistry, 3(5), 353-356. Available at: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2026). OLED Material Synthesis: The Importance of Boronic Acid Purity. Available at: [Link]
- Synthesis method of 2-thiophenecarboxaldehyde. CN102627627A.
-
Ramírez-Lira, D. F., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(43), 26735-26743. Available at: [Link]
-
FUJIFILM Wako Pure Chemical Corporation. Boronic acid compounds. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]
-
McLaughlin, M. (2005). Suzuki−Miyaura cross-coupling of benzylic phosphates with arylboronic acids. Organic Letters, 7(22), 4875-4878. Available at: [Link]
-
The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... ResearchGate. Available at: [Link]
-
Pye, P. J., et al. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic Letters, 14(12), 3232-3235. Available at: [Link]
-
Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC, 2015(7), 50-62. Available at: [Link]
-
Organic Chemistry Portal. Thiophene synthesis. Available at: [Link]
-
Leconte, N., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35749-35760. Available at: [Link]
-
Leconte, N., et al. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ResearchGate. Available at: [Link]
-
Palmieri, G., et al. (2018). Synthesis of thiophene-2-carboxylates 4 a–k. ResearchGate. Available at: [Link]
-
McLaughlin, M. (2005). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875-4878. Available at: [Link]
-
Bajusz, D., & Keserű, G. M. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]
-
McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Synthesis Workshop. Available at: [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. Available at: [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available at: [Link]
-
Ren, Y., & Jäkle, F. (2016). Merging thiophene with boron: new building blocks for conjugated materials. Dalton Transactions, 45(35), 13996-14007. Available at: [Link]
-
Realizing performance improvement of borylated TADF materials for OLEDs. ResearchGate. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of Boronic Acids in Advancing OLED Technology. Available at: [Link]
-
Stable Boron Emitters for OLEDs. (2019). ChemistryViews. Available at: [Link]
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- 4. CN107987096B - Method for synthesizing 2-aldehyde furan-4-boronic acid pinacol ester - Google Patents [patents.google.com]
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- 14. researchgate.net [researchgate.net]
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experimental procedure for coupling reactions involving 2-Formylthiophene-4-boronic acid
Application Notes & Protocols: Strategic Coupling of 2-Formylthiophene-4-boronic acid
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective use of 2-Formylthiophene-4-boronic acid as a key building block in cross-coupling reactions. We delve into the foundational principles, detailed experimental protocols, and critical troubleshooting strategies for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura and Chan-Lam couplings. By explaining the causality behind procedural steps—from reagent selection to reaction monitoring—this guide equips scientists with the expertise to reliably synthesize complex molecular architectures pivotal to drug discovery and materials science.
Introduction: The Versatility of a Heterocyclic Building Block
2-Formylthiophene-4-boronic acid is a bifunctional reagent of significant interest in organic synthesis. Its structure uniquely combines a reactive boronic acid moiety, ideal for transition metal-catalyzed cross-coupling, with a formyl group that serves as a synthetic handle for subsequent transformations such as reductive amination, oxidation, or olefination. This duality makes it an invaluable synthon for constructing highly functionalized thiophene-containing compounds, which are prevalent scaffolds in pharmaceuticals and organic electronic materials.
The successful application of this reagent hinges on a nuanced understanding of its reactivity and the precise control of reaction conditions. This guide will focus on providing robust, validated protocols for its use in Suzuki-Miyaura and Chan-Lam coupling reactions, addressing common challenges and ensuring reproducible outcomes.
Reagent Profile and Handling
| Property | Value | Source |
| Molecular Formula | C₅H₅BO₃S | [1] |
| Molecular Weight | 155.97 g/mol | [1] |
| Appearance | Off-white to yellow solid | - |
| Melting Point | 132-135 °C (lit.) | |
| Storage Conditions | Store in freezer (-20°C), inert atmosphere, protect from moisture and light. | [1][2] |
Expert Insight (Stability & Handling): Organoboron compounds, including 2-Formylthiophene-4-boronic acid, require careful handling to ensure their integrity.[3] The primary pathway for degradation is protodeboronation (hydrolysis of the C-B bond), which can be accelerated by moisture and acidic conditions. Another concern is oxidative instability, particularly in the presence of reactive oxygen species.[4]
-
Handling: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques to minimize exposure to air and moisture.[5] Use dry solvents and glassware.
-
Storage: Long-term storage should be at or below -20°C in a tightly sealed container, preferably backfilled with an inert gas.[1] The hygroscopic nature of many boronic acids means that even brief exposure to ambient atmosphere can lead to hydration and potential degradation.
Core Methodology: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers, coupling an organoboron species with an organohalide or triflate.[6] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for the crucial transmetalation step.[7][8]
Mechanistic Causality
Understanding the catalytic cycle is key to troubleshooting and optimization. The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. The rate is typically I > Br > Cl >> F. For challenging substrates like aryl chlorides, more electron-rich and bulky phosphine ligands are required to facilitate this step.[9][10]
-
Transmetalation: This is often the rate-limiting step. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (the formylthiophene moiety) to the palladium center.[8] The choice of base and solvent is critical here.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol details the coupling of 2-Formylthiophene-4-boronic acid with 4-bromoanisole as a representative aryl halide.
Reagents & Equipment:
-
2-Formylthiophene-4-boronic acid (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or reaction vial with stir bar
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard workup and purification supplies (Silica gel, solvents)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Formylthiophene-4-boronic acid (e.g., 156 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
Causality Note: Pd(PPh₃)₄ is a reliable Pd(0) source, but it is sensitive to air and heat. For more challenging couplings, catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a specialized ligand (e.g., SPhos, XPhos) may offer superior performance.[11]
-
-
Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (N₂ or Ar) three times. This process, known as degassing, is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[12]
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Causality Note: A biphasic solvent system is common. The organic solvent (dioxane, DMF, or toluene) solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the formation of the active boronate species at the interface.[13] Vigorous stirring is essential.[12]
-
-
Reaction: Immerse the flask in a preheated oil bath at 80-90 °C. Stir vigorously for 3-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 20-30% Ethyl Acetate in Hexanes.
-
Workup: Once the reaction is complete (consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Core Methodology: Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming carbon-heteroatom bonds, typically C-N or C-O.[14] It utilizes a copper catalyst to couple a boronic acid with an amine, alcohol, or thiol.[15] A key advantage is that these reactions are often performed open to the air at room temperature, using oxygen as the terminal oxidant.[16]
Protocol 2: Chan-Lam N-Arylation with an Aniline
This protocol describes the coupling of 2-Formylthiophene-4-boronic acid with morpholine.
Reagents & Equipment:
-
2-Formylthiophene-4-boronic acid (1.0 eq)
-
Morpholine (1.2 eq)
-
Copper(II) Acetate (Cu(OAc)₂) (10-20 mol%)
-
Pyridine (2.0 eq) or another suitable base/ligand
-
Dichloromethane (DCM) or Methanol
-
Reaction vial with stir bar, open to air
Step-by-Step Procedure:
-
Reaction Setup: To a vial containing a magnetic stir bar, add 2-Formylthiophene-4-boronic acid (156 mg, 1.0 mmol), Copper(II) Acetate (36 mg, 0.2 mmol, 20 mol%), and the solvent (DCM, 5 mL).
-
Reagent Addition: Add morpholine (104 mg, 1.2 mmol) and pyridine (158 mg, 2.0 mmol).
-
Causality Note: Pyridine often serves as both a base and a ligand, facilitating the catalytic cycle. The reaction is typically run open to the air, as O₂ is required to re-oxidize Cu(I) back to the active Cu(II) state.[14]
-
-
Reaction: Stir the mixture vigorously at room temperature for 24-72 hours. The solution will typically turn from light blue to a deep green or blue color.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the copper salts, washing the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to obtain the N-arylated product.
-
Characterization: Confirm the structure and purity via NMR and Mass Spectrometry.
Experimental Workflow and Troubleshooting
Caption: General experimental workflow for cross-coupling reactions.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Pd⁰ oxidized).2. Insufficiently degassed system.3. Inappropriate base or solvent.4. Low reaction temperature. | 1. Use a fresh bottle of catalyst or a robust pre-catalyst.2. Improve degassing procedure (freeze-pump-thaw cycles).[12]3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., DMF, Toluene).[8][17]4. Incrementally increase the temperature, but avoid excessive heat which can cause catalyst decomposition.[12] |
| Protodeboronation | 1. Presence of excess water or acid.2. Reaction temperature is too high or run time is too long.3. Boronic acid instability. | 1. Use anhydrous solvents and bases where possible.2. Optimize for the shortest possible reaction time at the lowest effective temperature.3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) for the coupling. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen or a Pd(II) source.2. Inefficient transmetalation step. | 1. Ensure thorough degassing and use a reliable Pd(0) source.[9]2. Re-evaluate the base/solvent system to accelerate the transmetalation relative to homocoupling. |
| Difficult Purification | 1. Close-running impurities.2. Residual metal catalyst. | 1. Optimize chromatography (try different solvent systems or gradients).2. Consider a metal scavenger resin or an aqueous wash with a chelating agent (e.g., EDTA solution) during workup. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling any chemicals.[5]
-
Ventilation: All operations should be performed in a well-ventilated chemical fume hood.[5]
-
Chemical Hazards:
-
Organoboron Reagents: Can be irritants to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.[3][18]
-
Palladium Catalysts: Many are toxic and may be sensitizers. Handle with care.
-
Solvents: Dioxane is a suspected carcinogen. Other solvents like DCM and DMF have their own specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
-
Waste Disposal: Dispose of all chemical waste, including residual metals and organic solvents, in accordance with institutional and local regulations.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
ChemLibre Texts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions Using Arylboronic Acids and Copper(II) Acetate. Tetrahedron Letters, 39(19), 2941–2944. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
-
Fricke, J. N., et al. (2012). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Molecules, 17(3), 2537–2548. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. [Link]
-
Xu, H.-J., Zhao, Y.-Q., Feng, T., & Feng, Y.-S. (2012). Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. The Journal of Organic Chemistry, 77(6), 2649–2658. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Formylthiophene-4-boronic Acid
Ticket ID: T-SC-2F4B-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Yield Optimization for Electron-Deficient Heteroaryl Boronic Acids
Executive Summary: The Stability-Reactivity Paradox
You are encountering low yields with 2-Formylthiophene-4-boronic acid . This is a classic "Stability-Reactivity" paradox common in heterocyclic chemistry.
-
Electronic Deactivation: The formyl group (electron-withdrawing) at the 2-position makes the thiophene ring electron-deficient. This significantly slows down the transmetallation step in the catalytic cycle.
-
Inherent Instability: Thiophene boronic acids are prone to protodeboronation (hydrolysis of the C–B bond). Because transmetallation is slow, the boronic acid "waits" in the reaction mixture, giving it ample time to decompose before it can couple.
-
Aldehyde Sensitivity: The free aldehyde is susceptible to side reactions (Cannizzaro, aldol condensation) under strong basic conditions.
This guide provides a tiered troubleshooting approach to solve these specific mechanistic failures.
Module 1: Diagnostic & Mechanistic Analysis
Before altering your protocol, confirm the failure mode.
The "Silent Killer": Protodeboronation
If your aryl halide is unconsumed but the boronic acid has disappeared from the TLC/LCMS, you are suffering from protodeboronation. The boronic acid is replaced by a proton, yielding thiophene-2-carbaldehyde as a byproduct.
Mechanism of Failure: In the presence of water and base, the boronate species forms an "ate" complex. While this is necessary for transmetallation, it also activates the C–B bond for hydrolysis.
Figure 1: The competitive pathway. To save the yield, the Transmetallation rate (Green) must exceed the Hydrolysis rate (Red).
Module 2: Optimized Protocols (The Solutions)
Do not use standard conditions (Pd(PPh3)4 / Na2CO3 / Toluene). They are too slow and too basic for this substrate.
Protocol A: The "Buchwald" Standard (Recommended Starting Point)
Use a precatalyst system designed for unstable boronic acids. Bulky, electron-rich phosphine ligands facilitate rapid oxidative addition and protect the catalyst from sulfur poisoning.
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 (1-2 mol%) | Extremely active; promotes rapid coupling before decomposition occurs. |
| Base | K3PO4 (2-3 equiv) | Milder than carbonates/hydroxides; reduces aldehyde degradation. |
| Solvent | 1,4-Dioxane / Water (4:1) | Water is required for the boroxine-to-acid equilibrium, but keep it minimal. |
| Temp | 60°C - 80°C | Lower temperature reduces the rate of deboronation. |
| Stoichiometry | 1.5 - 2.0 equiv Boronic Acid | Excess is required to account for "sacrificial" decomposition. |
Step-by-Step:
-
Charge a vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G3 (0.02 equiv).
-
Evacuate and backfill with Argon (3x).
-
Add degassed Dioxane/Water (4:1, 0.2 M concentration).
-
Stir vigorously at 80°C. Monitor by LCMS at 1 hour.
Protocol B: The "Slow-Release" Strategy (For Severe Instability)
If Protocol A fails, the concentration of free boronic acid is too high, leading to self-destruction. Use a syringe pump to keep the instantaneous concentration low.
Step-by-Step:
-
Mix Aryl Halide, Catalyst, and Base in the reaction vessel in solvent. Heat to reaction temp.[1]
-
Dissolve the 2-Formylthiophene-4-boronic acid in a separate volume of degassed solvent (e.g., Dioxane).
-
Add the boronic acid solution dropwise via syringe pump over 2-4 hours.
-
Why this works: The catalyst consumes the boronic acid as soon as it enters, leaving none available to decompose.
Protocol C: Anhydrous Activation (The "Denmark" Method)
Eliminate water entirely to stop hydrolysis.
-
Base: Potassium Trimethylsilanolate (TMSOK) or CsF.
-
Solvent: Anhydrous DME or Toluene.
-
Note: Requires strictly anhydrous conditions.
Module 3: Troubleshooting FAQ
Q1: My reaction turns black immediately and yield is <10%.
-
Diagnosis: Catalyst poisoning ("Pd Black" precipitation). Thiophenes are excellent ligands for Pd and can displace phosphines.
-
Fix: Switch to a catalyst with a stronger binding ligand, such as PEPPSI-IPr or XPhos Pd G3 . The NHC or Buchwald ligand binds tighter than the thiophene sulfur.
Q2: I see a new spot on TLC that isn't product or starting material.
-
Diagnosis: Likely the homocoupling of the aryl halide or the Cannizzaro product (acid/alcohol) of the aldehyde.
-
Fix: Degas solvents more thoroughly (removes O2 to stop homocoupling). Switch base to K3PO4 or KHF2 to protect the aldehyde.
Q3: Can I protect the aldehyde?
-
Answer: Yes. If the aldehyde is interfering, convert the boronic acid to the acetal-protected analog (e.g., 2-(1,3-dioxolan-2-yl)thiophene-4-boronic acid) before coupling. However, this adds two synthetic steps (protection/deprotection). Try Protocol A first.
Q4: Should I use the Pinacol Ester instead of the Acid?
-
Answer: Generally, yes . Boronic esters (BPin) are less prone to protodeboronation than free acids. If you can source or synthesize the 2-formylthiophene-4-boronic acid pinacol ester , yields often improve by 20-30%.
Module 4: Decision Matrix
Use this logic flow to determine your next experiment.
Figure 2: Strategic decision tree for troubleshooting specific failure modes.
References & Grounding
-
Instability of Heterocyclic Boronic Acids:
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. J. Am. Chem. Soc., 132(40), 14073–14075.
-
Context: Establishes XPhos/SPhos systems as critical for unstable 2-heteroaryl boronic acids.
-
-
MIDA Boronates (The "Slow Release" Concept):
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc., 131(20), 6961–6963.
-
Context: Defines the mechanism of "slow release" to prevent protodeboronation.
-
-
Anhydrous Coupling Conditions:
-
Kassel, J. A., & Denmark, S. E. (2021).[2] Mechanistic Insight into the Anhydrous Suzuki-Miyaura Cross-Coupling.
-
Context: Validates the use of TMSOK/CsF to eliminate water-induced hydrolysis.
-
(Referenced via Yoneda Labs summary).
-
-
Protodeboronation Mechanisms:
Sources
common side reactions with 2-Formylthiophene-4-boronic acid
Status: Operational | Ticket ID: #TFB-004-SUP | Agent: Senior Application Scientist
Reagent Profile & Stability Dashboard
Compound: 2-Formylthiophene-4-boronic acid CAS: 4347-32-4 (Generic reference for isomer class, verify specific batch) Chemical Behavior: Amphoteric instability. The molecule contains two reactive centers—an electrophilic aldehyde and a nucleophilic boronic acid—on an electron-rich thiophene ring.
| Parameter | Stability Status | Critical Risk Factor |
| Hydrolytic Stability | Low | Prone to Protodeboronation in aqueous base (C-B bond cleavage). |
| Oxidative Stability | Moderate | Aldehyde oxidizes to carboxylic acid; Boron oxidizes to phenol (rare without peroxide). |
| Base Sensitivity | High | Susceptible to Cannizzaro reaction (disproportionation). |
| Storage State | Variable | Exists in equilibrium with cyclic trimer (Boroxine ) upon dehydration. |
Troubleshooting Modules (Q&A)
Module A: The "Disappearing Reagent" (Protodeboronation)
User Question: "I am running a standard Suzuki coupling (Pd(PPh3)4, Na2CO3, DME/Water). My starting material is gone, but I see no product. NMR shows only 2-thiophenecarboxaldehyde. What happened to the boron?"
Technical Diagnosis: You have encountered Protodeboronation .[1][2][3] Heteroaryl boronic acids, particularly thiophenes, are notoriously unstable in aqueous base. The base forms a boronate anion [Ar-B(OH)3]-, which is the active species for transmetalation but is also the precursor to hydrolysis. The electron-withdrawing formyl group at the 2-position can paradoxically accelerate this by stabilizing the transition state for protonation at the ipso-carbon.
The Mechanism:
-
Activation: Base attacks Boron
Boronate Anion. -
Failure Mode: Water/Proton source attacks the C-B bond position (ipso-attack).
-
Result: C-B bond cleaves, releasing Boric acid and 2-formylthiophene (de-boronated byproduct).
Corrective Protocol:
-
Switch Base: Replace strong hydroxide/carbonate bases with mild, anhydrous bases like K3PO4 or CsF .
-
Reduce Water: Use a minimal amount of water (just enough to solubilize the base) or switch to anhydrous conditions using a phase transfer catalyst.
-
Use MIDA Boronates: If the boronic acid fails repeatedly, convert it to a MIDA (N-methyliminodiacetic acid) boronate. This "masks" the boron, releasing it slowly to keep the concentration of the unstable free acid low (See Reference 1).
Module B: The "Unexpected Acid" (Cannizzaro & Oxidation)
User Question: "I see a new peak in my LCMS corresponding to M+16 (Carboxylic Acid) or a mixture of alcohol and acid side products. Is my aldehyde reacting?"
Technical Diagnosis: Yes. You are seeing Aldehyde Instability via two distinct pathways:
-
Cannizzaro Reaction: If you use a strong base (NaOH, KOH), two aldehyde molecules disproportionate. One is oxidized to the acid (2-carboxythiophene-4-boronic acid), and one is reduced to the alcohol.
-
Aerobic Oxidation: Thiophene aldehydes oxidize in air over time to carboxylic acids.
Corrective Protocol:
-
Avoid Strong Bases: Never use NaOH or KOH with this reagent. Use K2CO3 or K3PO4 .
-
Inert Atmosphere: Degas all solvents thoroughly with Argon/Nitrogen.
-
Fresh Prep: Do not store the reagent in solution for long periods.
Module C: The "Insoluble White Solid" (Boroxine Cycle)
User Question: "My reagent bottle contains a white solid that doesn't dissolve well in my reaction solvent. Is it degraded?"
Technical Diagnosis: Likely not degraded, but Dehydrated . Boronic acids spontaneously lose water to form cyclic trimers called Boroxines . This is a reversible physical change, not a chemical decomposition.
Corrective Protocol:
-
Standard Use: You can usually use the boroxine directly. The water present in the Suzuki coupling base solution (e.g., 2M K2CO3) will hydrolyze it back to the monomeric acid in situ.
-
Stoichiometry Check: Remember that 1 mole of Boroxine = 3 moles of Boronic Acid. Adjust your equivalents if weighing the pure trimer.
Visualizing the Reaction Pathways[4]
The following diagram illustrates the competition between the productive Suzuki cycle and the destructive side reactions.
Figure 1: Reaction landscape of 2-Formylthiophene-4-boronic acid, highlighting the critical "Fork in the Road" at the Boronate Anion stage.
Master Protocol: Optimized Suzuki Coupling
This protocol uses a "mild activation" strategy to minimize protodeboronation and aldehyde side reactions.
Reagents:
-
1.0 equiv 2-Formylthiophene-4-boronic acid
-
1.0 equiv Aryl Halide (Bromide or Iodide preferred)
-
0.05 equiv Pd(dppf)Cl2·DCM (Robust catalyst)
-
3.0 equiv K3PO4 (Mild base, prevents Cannizzaro)
-
Solvent: 1,4-Dioxane / Water (10:1 ratio)
Step-by-Step:
-
Degassing: Charge the reaction vessel with Aryl Halide and Phosphate base. Add Dioxane/Water mixture.[4] Sparge with Argon for 15 minutes. Critical: Oxygen promotes phenol formation and aldehyde oxidation.
-
Catalyst Addition: Add Pd catalyst and the Boronic Acid under a positive stream of Argon.
-
Pro-Tip: If the reaction is large scale, add the Boronic Acid in 3 portions over 1 hour to keep the instantaneous concentration of the boronate anion low (simulating slow release).
-
-
Thermal Cycle: Heat to 80°C . Do not exceed 90°C, as protodeboronation rates increase exponentially with temperature (See Reference 2).
-
Monitoring: Monitor by TLC/LCMS at 1 hour. If the boronic acid is consumed but halide remains, add 0.2 equiv more boronic acid.
-
Workup: Dilute with EtOAc, wash with water. Avoid acidic washes which might affect the aldehyde or thiophene ring stability.
References
-
Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717.
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society, 132(38), 13100–13102.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Organic Chemistry Portal. Cannizzaro Reaction Mechanism and Scope.
Sources
Technical Support Center: Synthesis of 2-Formylthiophene-4-boronic acid
Welcome to the technical support center for the synthesis of 2-Formylthiophene-4-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address the common challenges encountered during its synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section provides a high-level overview of the critical aspects of synthesizing 2-Formylthiophene-4-boronic acid.
Q1: What are the most common synthetic routes to 2-Formylthiophene-4-boronic acid?
A1: The most prevalent and reliable method is a lithium-halogen exchange reaction starting from a 4-halothiophene derivative, followed by borylation. The typical precursor is 4-bromo-2-formylthiophene (or a protected version of it). This involves forming an organolithium intermediate at very low temperatures, which is then quenched with a trialkyl borate ester (e.g., triisopropyl borate or trimethyl borate) to form the boronate ester. Subsequent acidic workup hydrolyzes the ester to the desired boronic acid.[1][2]
Q2: Why is the combination of a formyl group and a boronic acid on a thiophene ring synthetically challenging?
A2: The challenge arises from the mutual reactivity and sensitivity of the functional groups. The formyl (aldehyde) group is susceptible to nucleophilic attack by the organolithium reagent used during the synthesis. The C-B bond of the thiophene boronic acid is sensitive to protodeboronation, especially under acidic or even neutral aqueous conditions, which can cleave the boronic acid group and revert it to a C-H bond.[3][4][5] Thiophene rings themselves are electron-rich, which can influence the rate and selectivity of reactions.[4]
Q3: What are the critical reaction parameters that must be strictly controlled?
A3: Success hinges on three main parameters:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry. Organolithium reagents react instantly with water, which will quench the reaction.[6]
-
Low Temperature: The lithium-halogen exchange and borylation steps must be performed at very low temperatures, typically -78 °C (dry ice/acetone bath). This is critical to prevent side reactions, such as the organolithium intermediate attacking the formyl group of another molecule or reacting with the solvent (THF).[6][7]
-
Inert Atmosphere: The entire reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the highly reactive organolithium intermediates by oxygen or moisture.
Q4: How should 2-Formylthiophene-4-boronic acid be stored?
A4: Due to its potential for dehydration to form boroxines (cyclic anhydrides) and sensitivity to oxidation, the compound should be stored in a cool, dark, and dry environment. For long-term stability, storage in a freezer at or below -20°C under an inert atmosphere is highly recommended.[8]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Very low or no yield of the desired boronic acid.
Q: I performed the reaction, but my final yield is negligible. What went wrong?
A: Low or no yield is a common issue that can typically be traced back to one of three critical stages of the reaction.
-
Possible Cause 1: Ineffective Lithium-Halogen Exchange.
-
Why it happens: The lithium-halogen exchange is the key step in forming the reactive intermediate.[2][7] This step can fail if the organolithium reagent (e.g., n-BuLi) has degraded due to improper storage or if trace amounts of water or oxygen are present in the reaction vessel.
-
Troubleshooting Steps:
-
Verify Reagent Activity: Before starting, titrate your organolithium reagent (e.g., using the Gilman double titration method) to determine its exact molarity. Commercial solutions can degrade over time.
-
Ensure Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of inert gas. Use freshly distilled, anhydrous solvents. THF, a common solvent, should be dried over sodium/benzophenone until the characteristic blue/purple color persists.[6]
-
Check Addition Temperature: Add the organolithium reagent slowly to the cooled (-78 °C) solution of your starting material to prevent localized heating.
-
-
-
Possible Cause 2: Inefficient Borylation (Trapping of the Organolithium).
-
Why it happens: The newly formed thienyllithium species is highly reactive. If the borylating agent (e.g., triisopropyl borate) is not added promptly or is of poor quality, the organolithium can react with other species or decompose upon slight warming.
-
Troubleshooting Steps:
-
Use High-Quality Borate Ester: Use a freshly opened bottle or distill the trialkyl borate before use. These esters are sensitive to hydrolysis.
-
Maintain Low Temperature: Add the borate ester at -78 °C. Do not allow the reaction to warm up before the borylation is complete.
-
Optimize Stoichiometry: Ensure you are using a slight excess (typically 1.1 to 1.5 equivalents) of the borate ester to ensure complete trapping of the organolithium intermediate.
-
-
-
Possible Cause 3: Protodeboronation During Workup.
-
Why it happens: The C-B bond is labile, particularly in the presence of acid.[5] During the acidic workup to hydrolyze the boronate ester, prolonged exposure to strong acid or elevated temperatures can cleave the boronic acid group, resulting in the formation of 2-formylthiophene as a byproduct. Thiophene boronic acids are known to be susceptible to this process.[3][9]
-
Troubleshooting Steps:
-
Careful pH Control: Perform the acidic quench at low temperature (0 °C). Add the acid (e.g., dilute HCl) slowly and only until the pH is slightly acidic (pH ~4-6). Avoid strongly acidic conditions.
-
Minimize Workup Time: Proceed with extraction and isolation promptly after hydrolysis. Do not let the aqueous acidic mixture sit for extended periods.
-
Alternative Workup: Consider quenching with a saturated ammonium chloride solution, which is less harsh than strong mineral acids.
-
-
Troubleshooting Workflow: Diagnosing Low Yield```dot
Caption: General workflow for the synthesis.
Materials:
-
4-Bromo-2-formylthiophene
-
n-Butyllithium (n-BuLi), solution in hexanes (concentration pre-determined by titration)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere of Argon, add 4-bromo-2-formylthiophene (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the thienyllithium species.
-
Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise.
-
Warm-up: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature overnight.
-
Hydrolysis (Workup): Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 2M HCl solution until the pH of the aqueous phase is between 4 and 6. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid via one of the methods described in the troubleshooting section (e.g., acid/base extraction or recrystallization) to obtain pure 2-Formylthiophene-4-boronic acid.
Section 4: Data Summary
The choice of reagents and conditions can significantly impact the outcome of the synthesis. The following table provides a general comparison based on literature precedents for similar transformations.
| Parameter | Option 1 | Option 2 | Rationale & Considerations |
| Organolithium Reagent | n-Butyllithium (n-BuLi) | sec-Butyllithium (s-BuLi) | n-BuLi is most common and cost-effective. s-BuLi is more reactive and may be useful for less reactive halides but can be less selective. |
| Borylating Agent | Triisopropyl borate | Trimethyl borate | Triisopropyl borate is generally preferred as it is less prone to over-reaction and the resulting boronate ester is more sterically hindered, reducing side reactions. |
| Reaction Solvent | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | THF is generally a better solvent for organolithium reactions due to its higher polarity and solvating power for the lithium cation. [7] |
| Typical Yields | 40-70% | Varies | Yields are highly dependent on the rigorous exclusion of water and oxygen, and careful control of temperature and workup conditions. |
References
- CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
2-thenaldehyde - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Process for purification of boronic acid and its derivatives - Google P
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation . ResearchGate. [Link]
-
Challenging purification of organoboronic acids . Chemistry Stack Exchange. [Link]
-
Attempts for lithiation-borylation sequence by bromine-lithium permutation . ResearchGate. [Link]
-
2-Thiophenecarboxaldehyde . PubChem, National Center for Biotechnology Information. [Link]
-
Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization . National Institutes of Health. [Link]
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review . National Institutes of Health. [Link]
-
Arylboronic acid or boronate synthesis . Organic Chemistry Portal. [Link]
-
Purification of boronic acids? . Reddit. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters . ResearchGate. [Link]
-
Formylation - Common Conditions . Organic Chemistry Data. [Link]
-
Development of Organic Transformations Based on Protodeboronation . ACS Publications. [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives . Wiley-VCH. [Link]
-
lithiation between thiophene with n-buthyllithium . Chemistry Stack Exchange. [Link]
-
Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization . PubMed. [Link]
-
How to purify boronic acids/boronate esters? . ResearchGate. [Link]
-
THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION . University of Illinois Urbana-Champaign. [Link]
-
Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? . ResearchGate. [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids . RSC Publishing. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . National Institutes of Health. [Link]
-
Mechanism of lithium-halogen exchange of primary alkyl iodide . Chemistry Stack Exchange. [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters . Semantic Scholar. [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal . Indian Academy of Sciences. [Link]
-
Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface . National Institutes of Health. [Link]
-
The Mechanism of Lithium-Halogen Exchange . Macmillan Group, Princeton University. [Link]
-
Protodeboronation of arylboronic acids in acetic acid . ResearchGate. [Link]
-
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes . Chemical Science (RSC Publishing). [Link]
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
deboronation of thiophene boronic acids under reaction conditions
Technical Support Center: Thiophene Boronic Acids
Welcome to the technical support center for thiopene boronic acids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their use in cross-coupling reactions. As Senior Application Scientists, we have compiled this information based on peer-reviewed literature and extensive laboratory experience to help you navigate the intricacies of working with these valuable reagents.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation, and why is it a significant issue with thiophene boronic acids?
A1: Protodeboronation is a common side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, leading to the formation of an undesired, non-functionalized thiophene byproduct. This process is particularly prevalent with electron-rich heteroaromatic boronic acids, such as those derived from thiophene. The C-B bond in these compounds is susceptible to cleavage under various conditions, especially in the presence of acid, base, or even water, which can significantly lower the yield of the desired coupled product.
Q2: I am observing significant amounts of the parent thiophene in my reaction mixture. What are the likely causes?
A2: The presence of the parent thiophene strongly suggests that protodeboronation is occurring. Several factors can contribute to this issue:
-
Reaction pH: Both acidic and basic conditions can promote protodeboronation. The optimal pH for Suzuki-Miyaura couplings using thiophene boronic acids is typically in the basic range, but excessively high pH can accelerate the undesired side reaction.
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Solvent: Protic solvents, especially water, can be a source of protons for the deboronation reaction. While aqueous bases are common in Suzuki couplings, their concentration and the reaction time should be carefully optimized.
-
Ligand Choice: The nature of the phosphine ligand used in the palladium catalyst system can influence the rate of reductive elimination (the desired product-forming step) versus protodeboronation.
Q3: Can the position of the boronic acid group on the thiophene ring affect its stability?
A3: Yes, the position of the boronic acid group has a notable impact on the stability of the C-B bond. Thiophene-2-boronic acids are generally more susceptible to protodeboronation than their thiophene-3-boronic acid counterparts. This is attributed to the greater stabilization of the incipient carbanion at the 2-position of the thiophene ring during the deboronation process.
Troubleshooting Guides
Issue 1: Low Yield of Coupled Product and Significant Protodeboronation
You are performing a Suzuki-Miyaura coupling with a thiophene boronic acid and observing a low yield of your desired product, with a significant amount of the corresponding unfunctionalized thiophene detected by GC-MS or LC-MS analysis.
Caption: Competing pathways in Suzuki-Miyaura coupling.
This diagram illustrates the desired Suzuki-Miyaura catalytic cycle, which leads to the formation of the coupled product, and the competing protodeboronation pathway, which results in the formation of an undesired byproduct. The key to a successful reaction is to choose conditions that favor the rate of the Suzuki cycle over the rate of protodeboronation.
References
-
Title: Protodeboronation of Heteroaromatic Boronic Acids Source: Chemical Reviews URL: [Link]
-
Title: Kinetics and Mechanisms of Protodeboronation of Arylboronic Acids Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Thermal decomposition and protodeboronation of 2-thiopheneboronic acid Source: Journal of Organometallic Chemistry URL: [Link]
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction of 3-Thienylboronic Acid Source: Synthetic Communications URL: [Link]
-
Title: A general strategy for the Suzuki–Miyaura cross-coupling of 2-heterocyclic boronic acids Source: Chemical Science URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Mild-Temperature Suzuki-Miyaura Coupling Source: Accounts of Chemical Research URL: [Link]
Technical Support Center: 2-Formylthiophene-4-boronic Acid
Welcome to the technical support center for 2-Formylthiophene-4-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is grounded in established scientific principles and practical laboratory experience to ensure the success of your work with this versatile reagent.
Section 1: Storage and Handling FAQs
Proper storage and handling are critical to maintaining the integrity and reactivity of 2-Formylthiophene-4-boronic acid. Due to its sensitivity, improper handling can lead to degradation and inconsistent experimental results.
Q1: What are the ideal storage conditions for 2-Formylthiophene-4-boronic acid?
A1: To ensure long-term stability, 2-Formylthiophene-4-boronic acid should be stored under the following conditions:
-
Temperature: Keep refrigerated, with some suppliers recommending storage in a freezer at temperatures under -20°C.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1][2][3] This is crucial to prevent oxidation and hydrolysis.
-
Light: Protect from light by storing in a dark place.[1]
-
Container: Ensure the container is tightly sealed to prevent moisture ingress.[2][4][5]
Q2: I left my container of 2-Formylthiophene-4-boronic acid on the benchtop overnight. Is it still usable?
A2: While short-term exposure to ambient conditions may not lead to complete degradation, it is not recommended. Heterocyclic boronic acids are known to be susceptible to decomposition on the benchtop under air.[6] The primary concerns are protodeboronation (loss of the boronic acid group) and oxidation, which can be accelerated by moisture and atmospheric oxygen. Before use, it is advisable to assess the purity of the material.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: Based on safety data sheets, 2-Formylthiophene-4-boronic acid is classified as a hazardous substance. It can cause skin, eye, and respiratory irritation.[5][7][8] Therefore, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Wear appropriate protective gloves.[4]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[4][5][7] If dust is generated, a respirator may be necessary.
-
Skin Protection: A lab coat or other protective clothing should be worn.[4]
Section 2: Stability and Degradation
Understanding the stability of 2-Formylthiophene-4-boronic acid and its degradation pathways is essential for designing robust synthetic procedures and interpreting experimental outcomes.
Q4: What are the main degradation pathways for 2-Formylthiophene-4-boronic acid?
A4: The primary degradation pathways for 2-formylthiophene-4-boronic acid, and heteroaryl boronic acids in general, are:
-
Protodeboronation: This is the loss of the boronic acid functional group, which is replaced by a hydrogen atom. This process is often accelerated by acidic or basic conditions and the presence of moisture.[6][9][10]
-
Oxidation: The carbon-boron bond can be susceptible to oxidation, leading to the formation of phenolic byproducts. This is a significant concern for many boronic acids.[6][11]
-
Polymerization/Anhydride Formation: Boronic acids can undergo dehydration to form boroxines (cyclic trimers) and other polymeric anhydrides. This can affect the solubility and reactivity of the material.[3][12]
Diagram: Key Degradation Pathways
Caption: Major degradation routes for 2-formylthiophene-4-boronic acid.
Q5: How does pH affect the stability of 2-Formylthiophene-4-boronic acid?
A5: The pH of the reaction medium has a significant impact on the rate of protodeboronation. For many heteroaryl boronic acids, the rate of protodeboronation is pH-dependent.[13] Both acidic and basic conditions can promote this degradation pathway.[9][11] Some heteroaromatic boronic acids show increased rates of protodeboronation at neutral pH due to the formation of reactive zwitterionic intermediates.[12][13] For base-catalyzed protodeboronation, the reaction often proceeds through the more reactive arylboronate anion.[8]
Section 3: Troubleshooting Failed Reactions (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura cross-coupling is a primary application for 2-formylthiophene-4-boronic acid. However, its electronic properties can present challenges.
Q6: My Suzuki-Miyaura coupling reaction with 2-Formylthiophene-4-boronic acid is not working. What are the common causes of failure?
A6: Several factors can contribute to the failure of a Suzuki-Miyaura coupling reaction with this substrate:
-
Degradation of the Boronic Acid: As discussed, 2-formylthiophene-4-boronic acid is susceptible to degradation. If the starting material is of poor quality, the reaction will likely fail.
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various mechanisms, including precipitation as palladium black. Lewis basic heteroatoms in the substrate can also poison the catalyst.
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical. For electron-deficient boronic acids, standard conditions may not be optimal.
-
Side Reactions: Protodeboronation and homocoupling of the boronic acid are common side reactions that consume the starting material and reduce the yield of the desired product.
Q7: I am observing a significant amount of homocoupling product in my reaction. How can I prevent this?
A7: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[6][14] To minimize homocoupling:
-
Deoxygenate the Reaction Mixture: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[6]
-
Use a Pd(0) Pre-catalyst: While many reactions use Pd(II) sources that are reduced in situ, starting with a Pd(0) catalyst can sometimes reduce the amount of free Pd(II) that can participate in homocoupling.
-
Add a Reducing Agent: The addition of a mild reducing agent can help to minimize the concentration of Pd(II) species.
-
Controlled Addition of Boronic Acid: Pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can sometimes mitigate homocoupling.[6]
Diagram: Troubleshooting Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura couplings.
Q8: What are some alternative strategies for coupling with 2-Formylthiophene-4-boronic acid if standard conditions fail?
A8: If standard Suzuki-Miyaura conditions are not effective, consider the following:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can prevent premature degradation.[9]
-
Anhydrous Conditions: Employing anhydrous solvents and reagents can suppress protodeboronation.
-
Alternative Catalysts and Ligands: For electron-deficient systems, using more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) can facilitate the oxidative addition step.[5]
-
Different Bases: The choice of base is crucial. Stronger bases may be required, but they can also promote degradation. Screening a range of bases is recommended.
Section 4: Quality Control and Analysis
Ensuring the purity of 2-Formylthiophene-4-boronic acid is paramount for reproducible results.
Q9: How can I assess the purity of my 2-Formylthiophene-4-boronic acid?
A9: The purity of 2-Formylthiophene-4-boronic acid can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities. ¹¹B NMR can provide information about the boron environment and the presence of boroxines.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity and detecting impurities. A reverse-phase method with UV detection is commonly used.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the compound and help identify impurities.
Q10: Can you provide a starting point for an HPLC method to analyze 2-Formylthiophene-4-boronic acid?
A10: While method development should be tailored to the specific instrumentation and impurities of interest, here is a general protocol that can be used as a starting point. A challenge with HPLC analysis of boronic acids is the potential for on-column hydrolysis.[15] Using a column with low silanol activity is recommended. A post-column derivatization method can also be employed for selective detection.[4][16]
Protocol: HPLC Analysis with Post-Column Derivatization
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18).[15]
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer such as ammonium acetate).
-
Post-Column Reagent: A solution of alizarin in acetonitrile with a small amount of a weak base like triethylamine.[16]
-
Detection: A fluorescence detector with excitation and emission wavelengths set appropriately for the alizarin-boronic acid complex (e.g., λex = 469 nm, λem = 610 nm).[16]
-
Procedure: a. Dissolve a small, accurately weighed sample of 2-formylthiophene-4-boronic acid in the initial mobile phase composition. b. Inject the sample onto the HPLC system. c. After the column, the eluent is mixed with the post-column reagent in a reaction coil. d. The fluorescent product is then detected.
This method offers high selectivity for boronic acids and can be used to monitor reaction progress and assess purity.[16]
References
- Apollo Scientific.
- Cole-Parmer. Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%.
- Gillis, E. P., et al. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 130(43), 14264–14265.
- Sigma-Aldrich. 2-Formylthiophene-4-boronic acid Product Page.
- ECHEMI. 2-formylthiophene-4-boronic acid Product Page.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Formyl-3-thiopheneboronic acid.
- Tokyo Chemical Industry Co., Ltd. 5-Formyl-2-thiopheneboronic Acid Product Page.
- ResearchGate.
- Duran, D., et al. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds.
- Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37549-37553.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12576–12585.
- Wikipedia.
- Ivanets, A. V., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Cox, P. A., et al. (2018). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 83(1), 261–273.
- Chea, H., et al. (2012).
- Li, M., et al. (2020). A concise and practical protodeboronation of arylboronic acids. Synlett, 31(20), 2039-2042.
- ResearchGate. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)
- Denmark, S. E., & Smith, R. C. (2006).
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- Organic Chemistry Portal.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358.
- MDPI.
Sources
- 1. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. reddit.com [reddit.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Formylthiophene-4-boronic Acid Optimization
Executive Summary & Chemical Context
Compound: 2-Formylthiophene-4-boronic acid CAS: 175596-33-9 (Generic reference for isomers; specific regiochemistry requires verification) Core Challenge: This scaffold presents a "dual-threat" stability profile.
-
The Thiophene Ring: The sulfur atom can poison standard Palladium catalysts.
-
The Functional Conflict: You have an electrophilic aldehyde (
) and a nucleophilic boronic acid ( ) on the same ring. While the electron-withdrawing formyl group at the C2 position stabilizes the C-B bond at C4 against oxidation compared to electron-rich thiophenes, it introduces risks of condensation and polymerization.
This guide moves beyond standard protocols to address the specific electronic and steric demands of this beta-substituted thiophene.
Material Integrity: Storage & The Boroxine Equilibrium
Before running any reaction, you must verify the state of your reagent. Boronic acids are not static solids; they are dynamic systems.
The Boroxine Cycle
Under standard storage conditions, 2-Formylthiophene-4-boronic acid exists in equilibrium with its trimeric anhydride (boroxine). This is not degradation; it is a reversible dehydration. However, it alters the stoichiometry of your reaction if not accounted for.
Figure 1: The dynamic equilibrium between the monomeric boronic acid and its trimeric boroxine form.[1] Dehydration occurs during vacuum drying; hydrolysis occurs in the reaction media.
Troubleshooting Material Quality
Q: My NMR shows broad peaks or incorrect integration. Is the compound degraded? A: Likely not. You are observing the boroxine-monomer exchange rate on the NMR timescale.
-
Validation Step: Add 1-2 drops of
to your DMSO- NMR tube. This forces the equilibrium entirely to the monomeric acid species, sharpening the peaks and allowing accurate integration.
Q: How do I calculate stoichiometry if I have a mixture? A: Assume the material is 100% monomer for molarity calculations unless you see significant darkening (oxidation). The boroxine hydrolyzes rapidly in the presence of the aqueous base used in Suzuki couplings.
Reaction Engineering: Optimizing the Suzuki-Miyaura Coupling
The primary failure mode for thiophene boronic acids is Protodeboronation (replacement of
Mechanism of Failure
Thiophenes are electron-rich, making the C-B bond susceptible to cleavage. However, the aldehyde at C2 is an Electron Withdrawing Group (EWG).
-
The Good News: The EWG makes the ring less electron-rich, slowing down electrophilic protodeboronation compared to naked thiophene boronic acids.
-
The Bad News: Strong bases (e.g.,
, ) can attack the aldehyde (Cannizzaro reaction) or trigger rapid deboronation via the boronate "ate" complex.
Optimization Logic Flow
Figure 2: Decision tree for optimizing reaction conditions. Green paths indicate the starting point for method development.
Validated Experimental Protocol
This protocol is designed to minimize protodeboronation while maintaining high catalytic activity.
Standard Operating Procedure (SOP)
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (2-5 mol%) | The bidentate ligand prevents Pd poisoning by the thiophene sulfur. For sterically hindered partners, switch to XPhos Pd G4 . |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Mild enough to preserve the aldehyde; basic enough to activate the boronic acid. Avoid Carbonates ( |
| Solvent | 1,4-Dioxane / Water (4:1) | Dioxane solubilizes the organic reactants; water is strictly required for the transmetallation step. |
| Temp | 60°C - 80°C | Do not reflux at >100°C unless necessary. Higher temps accelerate deboronation exponentially. |
| Time | 2 - 6 Hours | Monitor by LCMS. Extended heating promotes side reactions. |
Step-by-Step Workflow
-
Charge Solids: Add Aryl Halide (1.0 eq), 2-Formylthiophene-4-boronic acid (1.2 eq), and
(2.5 eq) to the reaction vial. -
Degas Solvent: Sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst death.
-
Add Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) quickly.
-
Seal & Heat: Cap the vial (crimp top preferred) and heat to 80°C.
-
Workup: Dilute with EtOAc, wash with water. Note: The product contains an aldehyde; avoid amine-based workups to prevent imine formation.
Troubleshooting & FAQs
Q: I see a major spot on TLC that is not product or starting material. What is it? A: It is likely the de-borylated thiophene (thiophene-2-carbaldehyde).
-
Diagnosis: Check LCMS for Mass = (MW of Boronic Acid) - 44 (loss of
+ H). -
Fix: Lower the temperature to 60°C and increase the catalyst loading to speed up the coupling relative to the degradation.
Q: The reaction turns black immediately and stalls. A: "Pd Black" precipitation indicates ligand dissociation. The thiophene sulfur might be displacing your phosphine ligand.
-
Fix: Switch to a catalyst with a stronger ligand-metal bite angle, such as XPhos Pd G4 or SPhos Pd G2 . These bulky, electron-rich ligands prevent sulfur coordination.
Q: Can I protect the aldehyde before coupling? A: Yes, and it is often recommended for scale-up.
-
Strategy: Convert the aldehyde to a cyclic acetal (using ethylene glycol + pTsOH) or a pinacol boronate ester . The acetal is stable to base and prevents competitive condensation reactions.
Q: My yield is low due to homocoupling of the boronic acid. A: This is caused by Oxygen ingress.
-
Fix: Ensure rigorous degassing. Switch from sparging to "Freeze-Pump-Thaw" cycles if available.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society, 143(49), 20677–20688. [2]
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366.
-
Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Macromolecules.
Sources
how to avoid homocoupling in Suzuki reactions with 2-Formylthiophene-4-boronic acid
Topic: Preventing Homocoupling with 2-Formylthiophene-4-boronic acid
Case ID: SC-THIO-04 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
You are encountering homocoupling (oxidative dimerization) of 2-Formylthiophene-4-boronic acid during Suzuki-Miyaura cross-coupling. This substrate presents a "perfect storm" for side reactions: thiophene boronic acids are inherently unstable (prone to protodeboronation), and the electron-withdrawing formyl group can complicate transmetallation rates. When the cross-coupling cycle slows down, the homocoupling pathway—driven by oxygen or Pd(II) accumulation—takes over.
This guide provides a diagnostic workflow to isolate the root cause (Oxygen, Base, or Catalyst) and offers validated protocols to suppress the formation of the dimer impurity.
Module 1: The Diagnostic (Why is this happening?)
Homocoupling in Suzuki reactions is rarely random. It is a symptom of a specific mechanistic failure.
The Mechanism of Failure: In a healthy cycle, the boronic acid transmetallates with the oxidative addition complex (Ar-Pd-X). However, if oxygen is present, or if the oxidative addition step is slow, a second molecule of boronic acid can react with the palladium center, leading to a peroxo-palladium intermediate or a bis-boronate complex that reductively eliminates to form the homocouple (Ar-Ar).
Figure 1: Mechanistic divergence. Homocoupling (Red path) competes when oxygen is present or when the primary catalytic cycle (Blue path) is kinetically impeded.
Module 2: Troubleshooting Guide (Q&A)
Q1: "I am degassing with nitrogen balloons, but the reaction still turns black and yields dimer. Why?"
Diagnosis: Nitrogen balloons are insufficient for thiophene boronic acids. Technical Insight: Thiophene boronic acids are highly susceptible to "Glaser-type" oxidative coupling. Standard sparging (bubbling gas) often leaves residual dissolved oxygen in polar solvents like DMF or Dioxane. Furthermore, rubber septa are permeable to oxygen over long reaction times. The Fix: Switch to the Freeze-Pump-Thaw (FPT) method.
-
Protocol:
-
Place solvent/reagents in a Schlenk flask.
-
Freeze solid in liquid nitrogen (
). -
Apply high vacuum (0.1 mmHg) for 10-15 minutes.
-
Close vacuum, remove from
, and thaw in warm water. -
Repeat 3 cycles.
-
Backfill with Argon (heavier than air, provides a better blanket than
).
-
Q2: "Is my base causing the issue?"
Diagnosis: Likely yes. Strong bases promote rapid protodeboronation of 2-formylthiophene-4-boronic acid.
Technical Insight: The formyl group is electron-withdrawing, making the C-B bond more labile. Strong bases like
-
Recommendation: Switch to Potassium Phosphate (
) or Potassium Fluoride (KF) . These provide sufficient activation without aggressive hydrolysis.
Q3: "Which catalyst system avoids homocoupling?"
Diagnosis: Unhindered catalysts (like
-
Gold Standard: Pd(OAc)2 + XPhos or Pd-118 (dtbpf) .
-
Why? These ligands create a steric wall that prevents the formation of the bis-boronate Pd complex required for homocoupling, while accelerating the cross-coupling cycle.
Module 3: Optimization Protocol
If standard optimization fails, use the MIDA Boronate Strategy . This is the most robust solution for unstable heterocyclic boronic acids.
Strategy: In-Situ Slow Release
Instead of the free boronic acid, use the MIDA boronate ester of 2-formylthiophene. MIDA boronates are stable to air and chromatography. Under the reaction conditions, the MIDA group slowly hydrolyzes, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the instantaneous concentration of free acid low (starving the homocoupling pathway).
Comparative Data: Base & Solvent Effects
| Variable | Standard Condition (High Risk) | Optimized Condition (Low Risk) |
| Boron Source | Free Boronic Acid | MIDA Boronate or Pinacol Ester |
| Solvent | DMF/Water (Aerobic) | Anhydrous THF or Dioxane |
| Base | ||
| Catalyst | XPhos Pd G3 or Pd(dppf)Cl2 | |
| Additive | None | Potassium Formate (Mild reductant) |
Module 4: Validated Experimental Workflow
Objective: Coupling 2-Formylthiophene-4-boronic acid with an Aryl Bromide (Ar-Br).
Reagents:
-
Aryl Bromide (1.0 equiv)
-
2-Formylthiophene-4-boronic acid (1.2 - 1.5 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Protocol:
-
Preparation: Oven-dry a microwave vial or Schlenk tube containing a magnetic stir bar. Cool under Argon flow.
-
Loading: Add the Aryl Bromide, Boronic Acid, Base (
), and Catalyst ( ) to the vial.-
Note: If using a liquid Aryl Bromide, add it after the solvent.
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Critical Step: Do not add water. The small amount of water required for the boronic acid activation usually exists as trace moisture in the base, or can be added strictly as 1-2 drops after degassing.
-
-
Degassing (The "Zero Oxygen" Rule):
-
Seal the vial with a crimp cap (PTFE/Silicone septum).
-
Insert a long needle connected to an Argon line (submerged in solvent).
-
Insert a short vent needle.
-
Sparge vigorously for 15 minutes . (Alternatively, use Freeze-Pump-Thaw x3).
-
-
Reaction:
-
Heat the reaction block to 80-90°C .
-
Stir vigorously (1000 RPM) to ensure mass transfer.
-
Monitor by LCMS at 1 hour.
-
-
Workup:
-
Filter through a pad of Celite to remove Palladium black.
-
The formyl group is sensitive to oxidation; avoid prolonged exposure to air during workup.
-
Module 5: Decision Tree for Troubleshooting
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting logic flow. Follow the steps sequentially to eliminate variables.
References
-
Mechanism of Homocoupling: Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.[1]
-
MIDA Boronates Strategy: Knapp, D. M., & Burke, M. D. (2010). General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[1]
-
Thiophene Boronic Acid Instability: Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Base Selection Guide: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
Sources
troubleshooting failed reactions with 2-Formylthiophene-4-boronic acid
Technical Support Center: 2-Formylthiophene-4-boronic acid
Welcome to the technical support guide for 2-Formylthiophene-4-boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile yet challenging building block. As a heteroaromatic boronic acid bearing an electron-withdrawing formyl group, its reactivity profile presents unique challenges, particularly in palladium-catalyzed cross-coupling reactions. This guide provides in-depth, experience-driven answers to common experimental failures, helping you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Failure & Low Yield
Question: My Suzuki-Miyaura reaction with 2-Formylthiophene-4-boronic acid is resulting in low to non-existent yields of my desired product. What are the most likely causes and how can I fix it?
Answer: A failed Suzuki-Miyaura coupling with this substrate is a common issue that can almost always be traced back to one of three areas: the integrity of the boronic acid, the choice of catalytic system, or suboptimal reaction parameters. The electron-deficient nature of the thiophene ring, compounded by the aldehyde group, makes this reagent particularly susceptible to competing side reactions.
1. Integrity of the Boronic Acid: 2-Formylthiophene-4-boronic acid is prone to degradation. The primary pathway is protodeboronation, where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[1][2] This process is accelerated by moisture, heat, and acidic or strongly basic conditions.
-
Causality: The electron-withdrawing formyl group destabilizes the C-B bond, making it more susceptible to cleavage.
-
Troubleshooting Steps:
-
Assess Purity: Before use, verify the purity of your boronic acid. The presence of thiophene-2-carbaldehyde is a key indicator of degradation. See Protocol 2 for a simple ¹H NMR quality check.
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent.
-
Proper Storage: Store the reagent in a desiccator under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8 °C).
-
Consider a Boronate Ester: If problems persist, switching to a more stable derivative, such as the corresponding pinacol boronate ester, is a highly effective strategy.[2][3] Boronate esters are generally more robust against protodeboronation under reaction conditions.[3][4]
-
2. Catalytic System (Palladium Catalyst & Ligand): The choice of palladium source and, more importantly, the phosphine ligand is critical for coupling electron-deficient heteroaryl substrates.
-
Causality: The transmetalation step of the Suzuki-Miyaura cycle is often the rate-limiting step. An effective ligand must facilitate the transfer of the thiophene group from the boron to the palladium center while preventing catalyst decomposition.
-
Troubleshooting Steps:
-
Avoid Basic Phosphines: Simple triarylphosphines like PPh₃ are often inefficient for this substrate.
-
Employ Bulky, Electron-Rich Ligands: Modern dialkylbiarylphosphine ligands (Buchwald ligands) are designed to accelerate both oxidative addition and reductive elimination and are highly recommended. Ligands such as SPhos, XPhos, or RuPhos often provide superior results.
-
Use Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., SPhos-Pd-G3) ensures a reliable initiation of the catalytic cycle and can improve reproducibility.
-
3. Reaction Parameters (Base, Solvent, Temperature): Every component of the reaction mixture must be carefully selected to favor the desired coupling over side reactions.
-
The Role of the Base: The base is not merely a proton scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is the active species in the transmetalation step.[5][6][7]
-
Causality: The electron-withdrawing nature of the substrate makes the boronic acid a stronger Lewis acid, influencing the choice of base. However, the aldehyde is base-sensitive. A delicate balance is required.
-
Troubleshooting Steps:
-
Start with a moderately strong base like K₂CO₃ or K₃PO₄.
-
If aldehyde-related side products are observed, switch to a milder base such as KF.[1]
-
Strong bases like NaOH or CsOH can be effective but may increase the rate of protodeboronation and other side reactions.
-
-
-
Solvent and Atmosphere:
-
Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Water plays a complex role, often being necessary for dissolving the base and facilitating the formation of the active boronate, but excess water can promote protodeboronation.
-
Troubleshooting Steps:
-
Thorough Degassing: The solvent must be rigorously deoxygenated. A minimum of three freeze-pump-thaw cycles is highly recommended. Alternatively, sparging with argon for 30-60 minutes can suffice.
-
Solvent Choice: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O) is typical.[8] Anhydrous conditions can be attempted, especially if using boronate esters with a base like TMSOK.[9]
-
-
Below is a troubleshooting workflow to guide your experimental design.
Caption: Troubleshooting workflow for failed Suzuki-Miyaura reactions.
Category 2: Byproduct Formation
Question: My reaction is proceeding, but I'm isolating significant amounts of thiophene-2-carbaldehyde (from protodeboronation) and/or a homocoupled dimer of my coupling partner. How can I suppress these side reactions?
Answer: This is a classic selectivity problem. The conditions that promote the desired cross-coupling are often conducive to these undesired pathways.
1. Minimizing Protodeboronation: As discussed, this is the primary degradation pathway for your boronic acid.
-
Causality: The mechanism involves the protonolysis of the C-B bond. Sources of protons can be water, alcohols (if used as solvent), or acidic impurities. The rate is highly dependent on temperature and the electronic nature of the substrate.[2]
-
Troubleshooting Steps:
-
Reaction Time & Temperature: Overheating or prolonged reaction times can exacerbate protodeboronation.[2] Monitor the reaction by TLC or LC-MS and stop it as soon as the starting aryl halide is consumed. Consider running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). This ensures that even with some degradation, enough is present to drive the reaction to completion.
-
Anhydrous Conditions: If protodeboronation is severe, consider switching to strictly anhydrous conditions. This often involves using a boronate ester instead of the boronic acid and a non-aqueous base system (e.g., potassium trimethylsilanolate (TMSOK) in THF or Dioxane).[9]
-
Caption: The protodeboronation side reaction pathway.
2. Suppressing Homocoupling: The formation of a biaryl product from the coupling of two molecules of your aryl halide partner is known as homocoupling.
-
Causality: Homocoupling often arises from a slow transmetalation step. If the Ar-Pd(II)-X intermediate (formed after oxidative addition) does not react quickly with the boronate, it can undergo side reactions, leading to homocoupling or catalyst decomposition.
-
Troubleshooting Steps:
-
Enhance Transmetalation: This goes back to the choice of ligand and base. An efficient ligand (like SPhos) and an appropriate base will accelerate the transmetalation step, "outrunning" the homocoupling pathway.
-
Control Stoichiometry: Ensure you are not using a large excess of the aryl halide. The ideal ratio is typically 1.0 equivalent of the limiting reagent (often the aryl halide) to 1.2-1.5 equivalents of the boronic acid.
-
Check Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce side reactions. High local concentrations of the catalyst can sometimes favor undesired pathways.
-
Recommended Starting Conditions & Protocols
The following table provides a validated starting point for optimizing your Suzuki-Miyaura coupling reaction.
| Parameter | Recommended Condition | Rationale & Comments |
| Aryl Halide | 1.0 eq. | Limiting reagent. Aryl bromides or iodides are preferred over chlorides. |
| Boronic Acid | 1.3 eq. | A slight excess compensates for potential degradation. |
| Pd Source | Pd(OAc)₂ (2 mol%) | A common, effective, and inexpensive Pd(II) source. |
| Ligand | SPhos (4.4 mol%) | A robust ligand for heteroaryl couplings. Ratio to Pd is ~2.2:1. |
| Base | K₃PO₄ (2.5 eq.) | An effective base that balances reactivity with minimizing side reactions. |
| Solvent | 1,4-Dioxane / H₂O (5:1) | A common solvent system that facilitates dissolution of all components. |
| Temperature | 90-100 °C | A good starting temperature range for balancing reaction rate and stability. |
| Atmosphere | Inert (Argon or N₂) | Critical to prevent catalyst oxidation. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 2-Formylthiophene-4-boronic acid (1.3 mmol, 203 mg), and K₃PO₄ (2.5 mmol, 531 mg).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.044 mmol, 18 mg) in 1 mL of the organic solvent. Add this catalyst solution to the Schlenk flask.
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 1,4-Dioxane and 1 mL of H₂O) via syringe.
-
Degassing (Freeze-Pump-Thaw): For maximum oxygen removal, freeze the reaction mixture in liquid nitrogen until solid. Evacuate the flask under high vacuum, then thaw the mixture with the vacuum valve closed. Once thawed, backfill with inert gas. Repeat this cycle two more times.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 95 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the aryl halide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Quality Assessment of 2-Formylthiophene-4-boronic acid by ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the 2-Formylthiophene-4-boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the boronic acid protons (-B(OH)₂) are more likely to be visible as a broad singlet.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Expected Peaks: Look for the characteristic aldehyde proton (CHO), which should appear as a singlet typically between δ 9.8-10.2 ppm. The two thiophene ring protons should appear as distinct singlets or doublets in the aromatic region (δ 7.5-8.5 ppm). The B(OH)₂ protons will be a broad, exchangeable peak.
-
Key Impurity: The primary impurity to look for is thiophene-2-carbaldehyde , the product of protodeboronation. Its presence will be indicated by a new set of thiophene proton signals.
-
Integration: Compare the integration of the aldehyde proton of the desired boronic acid to the aldehyde proton of the impurity to quantify the level of degradation. A purity of >95% is recommended for best results.
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle consists of three primary stages. An efficient ligand and optimal conditions ensure the cycle turns over rapidly, minimizing the time for side reactions to occur.
Caption: The Suzuki-Miyaura catalytic cycle.
By systematically addressing these common points of failure, you can significantly improve the success rate of your reactions with 2-Formylthiophene-4-boronic acid, turning a challenging substrate into a reliable synthetic tool.
References
-
Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. National Institutes of Health.[Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.[Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate.[Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.[Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.[Link]
-
Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses.[Link]
-
Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes. Sci-Hub.[Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. National Institutes of Health.[Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. AAPS PharmSciTech.[Link]
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid... ResearchGate.[Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health.[Link]
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks.[Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry.[Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health.[Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications.[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.[Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.[Link]
-
Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Royal Society of Chemistry.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions with 2-Formylthiophene-4-boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Formylthiophene-4-boronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the specific challenges associated with this versatile yet sensitive substrate.
The presence of the electron-withdrawing formyl group and the sulfur-containing thiophene ring on the boronic acid introduces unique considerations for catalyst selection and reaction optimization. This guide provides field-proven insights to help you achieve high yields and purity in your coupling reactions.
Troubleshooting Guide
This section addresses common issues encountered during Suzuki reactions with 2-Formylthiophene-4-boronic acid, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low to No Product Yield
Question: I am observing very low or no formation of my desired product. What are the likely causes and how can I improve my yield?
Answer:
Low yields in Suzuki couplings with 2-Formylthiophene-4-boronic acid can stem from several factors, often related to catalyst deactivation, suboptimal reaction conditions, or degradation of the starting materials.
Causality and Solutions:
-
Catalyst System: The choice of palladium precursor and ligand is critical. The sulfur atom in the thiophene ring can coordinate to the palladium center, potentially poisoning the catalyst.[1][2] Additionally, the electron-withdrawing formyl group can influence the electronic properties of the boronic acid, affecting transmetalation.
-
Recommendation: Employ a robust catalyst system. Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective for heteroaryl couplings.[3] These ligands can promote the reductive elimination step and stabilize the palladium catalyst. Alternatively, pre-catalysts like XPhos Pd G2 or SPhos Pd G2 can offer improved stability and activity.
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[4][5] An inappropriate base can lead to side reactions or incomplete activation.
-
Solvent and Temperature: The solubility of reactants and the stability of the catalyst are highly dependent on the solvent and temperature.
-
Recommendation: A mixture of an organic solvent and water is often optimal.[7][8] Common solvent systems include dioxane/water, THF/water, or toluene/ethanol/water.[7][9] Ensure the reaction mixture is homogenous. If solubility is an issue, DMF can be used, but be mindful of potential side reactions at high temperatures.[10][11] Reactions are typically run at elevated temperatures (80-110 °C), but excessively high temperatures can lead to catalyst decomposition.[10][12]
-
-
Degassing: Oxygen can oxidize the Pd(0) active catalyst to Pd(II), rendering it inactive.
-
Recommendation: Thoroughly degas the reaction mixture before adding the palladium catalyst.[10] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Issue 2: Significant Formation of Side Products
Question: My reaction is producing significant amounts of side products, particularly homocoupling of the boronic acid and dehalogenation of my coupling partner. How can I suppress these unwanted reactions?
Answer:
The formation of side products like homocoupled boronic acid (a bi-thiophene derivative) and the dehalogenated aryl/heteroaryl halide is a common challenge.
Causality and Solutions:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or high catalyst loadings. It can also occur if the transmetalation step is slow compared to the oxidative addition of a second molecule of the aryl halide to the palladium center.
-
Recommendation:
-
Strictly Anaerobic Conditions: As mentioned above, rigorous degassing is essential to minimize oxygen-induced homocoupling.[7]
-
Optimize Catalyst Loading: Use the lowest effective catalyst loading (typically 1-5 mol%).
-
Control Stoichiometry: A slight excess of the boronic acid (1.1-1.5 equivalents) can sometimes favor the desired cross-coupling over homocoupling.
-
-
-
Dehalogenation of the Aryl Halide: This occurs when a hydride species is generated in the reaction mixture, which then participates in reductive elimination with the aryl group on the palladium center.[13] The source of the hydride can be the solvent (e.g., alcohols) or certain bases.
-
Recommendation:
-
Choice of Solvent: Avoid using primary or secondary alcohols as the main solvent if dehalogenation is a significant issue.
-
Base Selection: Amine bases can sometimes be a source of hydrides.[13] Stick to inorganic bases like carbonates or phosphates.
-
-
-
Protodeborylation: The boronic acid can be cleaved by acidic protons in the reaction mixture, leading to the formation of 2-formylthiophene.
-
Recommendation: Ensure the reaction conditions are sufficiently basic. If using an ammonium salt as an additive, consider its potential acidity. The use of a slight excess of the boronic acid can also compensate for minor degradation.
-
Issue 3: Reaction Stalls Before Completion
Question: My Suzuki reaction starts well, but then stalls, leaving a significant amount of unreacted starting material. What could be causing this premature termination?
Answer:
A stalling reaction often points to catalyst deactivation or a change in the reaction conditions over time.
Causality and Solutions:
-
Catalyst Decomposition: The palladium catalyst can agglomerate into inactive palladium black, especially at high temperatures or if the ligand is not robust enough to stabilize the active species.
-
Recommendation:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands that form stable complexes with palladium.
-
Temperature Control: Avoid excessively high temperatures. It may be beneficial to run the reaction at a slightly lower temperature for a longer duration.
-
Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can maintain a sufficient concentration of the active species.
-
-
-
Incomplete Dissolution: If one of the reactants precipitates out of solution as the reaction progresses, the reaction rate will decrease significantly.
-
Recommendation: Re-evaluate your solvent system. A co-solvent might be necessary to maintain the solubility of all components throughout the reaction.
-
-
Base Consumption: If the base is not sufficiently strong or is consumed in a side reaction, the pH of the reaction mixture may drop, inhibiting the activation of the boronic acid.
-
Recommendation: Ensure you are using a sufficient excess of the base (typically 2-3 equivalents).
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for coupling with 2-Formylthiophene-4-boronic acid?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific coupling partner. However, for heteroaryl boronic acids, catalyst systems based on bulky, electron-rich phosphine ligands are generally recommended.[3][14] A good starting point is Pd(OAc)₂ with a ligand like SPhos or XPhos. Pre-formed catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are also widely used and can be effective.[12]
Q2: Can I use a "ligandless" Suzuki protocol with this boronic acid?
A2: While "ligandless" Suzuki reactions can be effective for some substrates, they are generally not recommended for challenging couplings involving heteroaryl boronic acids.[8] The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, especially with a potentially coordinating substrate like a thiophene derivative.
Q3: What is the ideal ratio of boronic acid to my aryl halide?
A3: A slight excess of the boronic acid is typically used to drive the reaction to completion and compensate for any potential homocoupling or protodeborylation. A ratio of 1.1 to 1.5 equivalents of 2-Formylthiophene-4-boronic acid to 1 equivalent of the aryl halide is a common starting point.
Q4: My 2-Formylthiophene-4-boronic acid is old. Can I still use it?
A4: Boronic acids can degrade over time, especially if not stored properly. They can undergo dehydration to form boroxines or decomposition. It is recommended to use fresh, high-purity boronic acid for best results. If you suspect your boronic acid has degraded, you can try to purify it by recrystallization, but using a fresh batch is preferable.
Q5: The aldehyde group on my boronic acid seems to be reacting. How can I prevent this?
A5: While the aldehyde is an electron-withdrawing group, it is generally tolerated in Suzuki reactions.[15] However, under certain conditions (e.g., very strong bases or high temperatures), side reactions involving the aldehyde could occur. If you suspect this is an issue, you can try using a milder base like K₃PO₄ or KF and a lower reaction temperature. In extreme cases, protecting the aldehyde as an acetal might be necessary, followed by deprotection after the coupling reaction.
Recommended Catalyst Systems
The following table summarizes recommended starting conditions for Suzuki reactions with 2-Formylthiophene-4-boronic acid. Optimization may be required for your specific substrate.
| Palladium Source | Ligand | Base | Solvent System | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 90-100 | A robust and generally effective system for heteroaryl couplings. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O (4:1) | 100-110 | Good for sterically hindered substrates. |
| Pd(dppf)Cl₂ | (none) | Cs₂CO₃ | DMF | 80-90 | A common pre-catalyst; DMF can aid solubility. |
| Pd(PPh₃)₄ | (none) | Na₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 80-90 | A classic catalyst, but may be less effective for challenging couplings.[6][10] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general starting point. The specific amounts and conditions should be optimized for your reaction.
-
Reagent Preparation:
-
To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 2-Formylthiophene-4-boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
-
Solvent Addition and Degassing:
-
Add the chosen solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water).
-
Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol). If using a pre-catalyst like Pd(dppf)Cl₂, add it directly (0.02 mmol).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel, to obtain the desired product.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve common issues in your Suzuki coupling reaction.
Caption: A decision tree for troubleshooting Suzuki reactions.
References
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. [Link]
-
De, S., et al. (2012). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Molecules. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid.... [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. [Link]
-
Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
D'Agosto, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
ResearchGate. (n.d.). (PDF) Organosulphur and related ligands in Suzuki-Miyaura C-C coupling. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: Impurity Management in 2-Formylthiophene-4-boronic Acid Synthesis
Version: 1.0 | Doc ID: TG-FTBA-04 | Department: Chemical Process R&D
Executive Summary & Chemical Context
2-Formylthiophene-4-boronic acid is a bifunctional building block critical for Suzuki-Miyaura cross-coupling in medicinal chemistry. Its dual reactivity (aldehyde electrophile + boronic acid nucleophile) creates a high risk for self-polymerization and degradation.
The synthesis generally proceeds via Lithium-Halogen Exchange of a protected precursor. The primary impurities encountered are protodeboronated species (loss of boron), boroxines (anhydride trimers), and regioisomers (due to "halogen dance" mechanisms).
This guide provides actionable troubleshooting for these specific failure modes.
Synthetic Pathway & Impurity Origins
The following diagram maps the critical process nodes where impurities are introduced. Use this to diagnose where your specific batch failed.
Figure 1: Critical Control Points (CCPs) in the synthesis of 2-Formylthiophene-4-boronic acid.
Troubleshooting Guides
Issue 1: The "Missing Boron" (Protodeboronation)
Symptom: LC-MS shows a dominant peak for 2-thiophenecarboxaldehyde (Mass ~112) instead of the boronic acid. Mechanism: Thiophene boronic acids are electron-rich and prone to ipso-substitution by protons (protodeboronation), particularly catalyzed by acid or metal ions [1, 3].
| Diagnostic Check | Corrective Action |
| Workup pH | Do not use strong mineral acids (HCl) for acetal deprotection. The C-B bond at C4 is acid-sensitive. Use aqueous oxalic acid or citric acid (pH 3-4) at room temperature. |
| Reaction Time | Monitor deprotection by TLC/LCMS every 15 mins. Quench immediately upon acetal consumption. Prolonged exposure to acid accelerates C-B cleavage. |
| Temperature | Never heat the hydrolysis step. Perform acetal deprotection at 0°C to RT. |
Issue 2: "Sticky" Solids & Variable NMR Integration
Symptom: The product is a gummy solid; 1H NMR shows broad peaks or incorrect integration values. Mechanism: Boronic acids exist in equilibrium with their cyclic anhydride trimers (boroxines). This is not a chemical degradation but a physical state issue driven by dehydration [6, 8].
Protocol for Accurate Analysis:
-
Do not rely on CDCl3 alone. Boroxines are stable in non-polar solvents, leading to broad signals.
-
Add D2O: Add 2 drops of D2O (and optionally 1 drop of NaOD) to the NMR tube. This forces the equilibrium back to the monomeric boronate species:
-
Result: Peaks should sharpen, allowing accurate purity assessment.
Issue 3: Regioisomer Contamination
Symptom: Small impurity peaks in the aromatic region (7.0–8.0 ppm) that persist after recrystallization. Mechanism: The "Halogen Dance" : At temperatures above -70°C, the lithiated thiophene species can isomerize. The lithium moves from C4 to the thermodynamically more stable C5 position (alpha to sulfur) before reacting with the borate [10, 13].
Prevention Protocol:
-
Cryogenic Control: Maintain internal temperature strictly below -75°C during n-BuLi addition.
-
Addition Rate: Add n-BuLi slowly down the side of the flask to pre-cool it. A rapid exotherm (even localized) triggers the isomerization.
-
Quench Speed: Add the borate ester (e.g., B(OiPr)3) immediately after the lithiation hold time (typically 15-30 min). Do not hold the lithiated species longer than necessary.
Stability & Storage FAQs
Q: Can I store the free boronic acid in solution? A: No. In solution, particularly protic solvents, the compound will slowly protodeboronate or oxidize to the phenol (hydroxythiophene), which then decomposes. Store as a solid.
Q: Why does the color change from white to brown? A: This indicates oxidation. Thiophene boronic acids are sensitive to air oxidation.
-
Mitigation: Store under Argon/Nitrogen at -20°C.
-
Recovery: If the bulk is still intact, wash the solid with cold dichloromethane (DCM). The oxidized phenolic impurities are often more soluble in DCM than the boronic acid.
Q: Is there a more stable alternative if I keep failing? A: Yes. If the free acid is too unstable for your application, convert it to a MIDA Boronate or a Pinacol Ester immediately.
-
MIDA Boronates: Crystalline, air-stable, and release the boronic acid slowly under cross-coupling conditions, preventing rapid decomposition [11, 23].
References
-
Protodeboronation of (Hetero)Arylboronic Esters. University of Edinburgh.
-
2-Formylthiophene-4-boronic acid Product Data. BLD Pharm.
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry. NIH/PMC.
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters. ResearchGate.
-
The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.
-
4-Bromo-2-thiophenecarboxaldehyde Properties. Sigma-Aldrich.
-
Boronic Acid Mediated Reaction in the Solid State. Royal Society of Chemistry.
-
Halogen–Metal Exchange on Bromoheterocyclics. NIH/PMC.
-
The Mechanism of Lithium-Halogen Exchange. Macmillan Group.
-
A General Solution for Unstable Boronic Acids: MIDA Boronates. NIH/PMC.
-
Boronic acid with high oxidative stability. NIH/PMC.
-
Troubles with Lithium-Halogen exchange reaction. ScienceMadness.
Validation & Comparative
A Comparative Guide to 2-Formylthiophene-4-boronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, thiophene-containing compounds are indispensable building blocks for the development of novel pharmaceuticals and advanced materials. Their utility is significantly enhanced through the strategic application of cross-coupling reactions, with the Suzuki-Miyaura reaction standing out as a robust and versatile method for C-C bond formation.[1] Within the diverse family of thiophene-based reagents, formyl-substituted thiophene boronic acids offer a unique combination of reactivity and functionality, allowing for the direct introduction of a thiophene moiety bearing a reactive aldehyde group for further synthetic transformations.
This guide provides a detailed comparison of 2-Formylthiophene-4-boronic acid with its positional isomers: thiophene-2-boronic acid, thiophene-3-boronic acid, 2-formyl-3-thiopheneboronic acid, and 5-formyl-2-thiopheneboronic acid. We will delve into their physicochemical properties, relative reactivity in Suzuki-Miyaura couplings, and the underlying chemical principles that govern their performance.
Physicochemical Properties: A Comparative Overview
The position of the formyl and boronic acid groups on the thiophene ring significantly influences the physical properties of these isomers. A summary of their key physicochemical characteristics is presented below.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Formylthiophene-4-boronic acid | ![]() | C₅H₅BO₃S | 155.97 | 150 - 155 |
| Thiophene-2-boronic acid | ![]() | C₄H₅BO₂S | 127.96 | ~135 |
| Thiophene-3-boronic acid | ![]() | C₄H₅BO₂S | 127.96 | 163 - 168 |
| 2-Formyl-3-thiopheneboronic acid | ![]() | C₅H₅BO₃S | 155.97 | 167 - 193 |
| 5-Formyl-2-thiopheneboronic acid | ![]() | C₅H₅BO₃S | 155.97 | 132 - 135 |
Note: Melting points are approximate and can vary based on purity and experimental conditions.
The presence of the polar formyl group and the hydrogen-bonding capable boronic acid group generally leads to crystalline solids with moderate to high melting points.
Reactivity in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The efficiency of this process is highly dependent on the nature of the boronic acid, the organohalide, the catalyst, the base, and the solvent system.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The Challenge of Protodeboronation in Thiophene Boronic Acids
A significant side reaction that can plague Suzuki-Miyaura couplings involving heteroaryl boronic acids, particularly thiophene boronic acids, is protodeboronation. This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding unsubstituted heterocycle and a reduction in the yield of the desired coupled product. The rate of protodeboronation is influenced by the acidity of the medium and the electronic properties of the thiophene ring. Thiophene-2-boronic acid is known to be significantly more susceptible to protodeboronation than thiophene-3-boronic acid, in some cases by a factor of over 100. This increased instability often necessitates higher catalyst loadings or carefully optimized reaction conditions to achieve good yields.
Electronic Effects of the Formyl Group
The formyl group (-CHO) is a moderately electron-withdrawing group. Its presence on the thiophene ring influences the reactivity of the boronic acid in several ways:
-
Lewis Acidity of Boron: The electron-withdrawing nature of the formyl group can increase the Lewis acidity of the boron atom, which can affect the rate of transmetalation.
-
Stability towards Protodeboronation: The position of the formyl group relative to the boronic acid is critical. When the formyl group is positioned to electronically influence the C-B bond, it can affect the susceptibility to protodeboronation.
Positional Isomerism and Steric Hindrance
The relative positions of the boronic acid and the formyl group, as well as the point of attachment to the coupling partner, can introduce steric hindrance that may impact the rate of reaction. For instance, a substituent at the 3-position of the thiophene ring can sterically hinder the approach of the palladium complex to the 2-position.
Comparative Performance Analysis: A Hypothetical Study
Figure 2: General scheme for the model Suzuki-Miyaura coupling reaction.
Based on the principles discussed, we can anticipate the following trends in reactivity and yield:
-
Thiophene-3-boronic acid is expected to provide a good yield due to its relatively higher stability against protodeboronation compared to its 2-isomer.
-
Thiophene-2-boronic acid may require more carefully controlled conditions (e.g., shorter reaction times, higher catalyst loading) to outcompete the rapid protodeboronation, potentially leading to lower yields.
-
5-Formyl-2-thiopheneboronic acid couples at the 2-position, which is inherently more susceptible to protodeboronation. However, the electron-withdrawing formyl group at the 5-position may have a complex electronic effect on the C-B bond stability. Successful coupling of this isomer often relies on highly active catalyst systems, such as those employing XPhos-type ligands.
-
2-Formyl-3-thiopheneboronic acid has the boronic acid at the more stable 3-position. The adjacent formyl group at the 2-position could introduce some steric hindrance, but its electronic influence might also play a role in modulating reactivity.
-
2-Formylthiophene-4-boronic acid also benefits from having the boronic acid at a position less prone to protodeboronation (the 4-position of thiophene is electronically similar to the 3-position). The formyl group at the 2-position is relatively remote from the C-B bond, suggesting its steric and electronic effects might be less pronounced compared to the 2-formyl-3-isomer. This could potentially lead to reliable and good yields under standard Suzuki conditions.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a general, self-validating protocol for the Suzuki-Miyaura cross-coupling of a thiophene boronic acid with an aryl bromide. This protocol can serve as a starting point for comparative studies.
Materials:
-
Thiophene boronic acid derivative (1.1 mmol)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 2.5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the thiophene boronic acid, aryl bromide, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation.
-
Degassed Solvents: Removing dissolved oxygen from the solvents is crucial to prevent catalyst oxidation and potential side reactions.
-
Base: The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.
-
Solvent System: The mixture of an organic solvent (like 1,4-dioxane) and water allows for the dissolution of both the organic reactants and the inorganic base, creating a biphasic system where the reaction can efficiently proceed.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the products from these reactions. For 2-formylthiophene-4-boronic acid, the following spectral features would be expected:
¹H NMR:
-
Aldehydic Proton: A singlet in the region of 9.8-10.0 ppm.
-
Thiophene Protons: Two doublets in the aromatic region (typically 7.0-8.5 ppm), corresponding to the protons at the 3- and 5-positions. The coupling constant between these protons would be characteristic of a 1,3-disubstituted thiophene ring.
-
Boronic Acid Protons: A broad singlet, which is often exchangeable with D₂O, corresponding to the -B(OH)₂ protons.
¹³C NMR:
-
Carbonyl Carbon: A resonance in the downfield region, typically around 180-190 ppm.
-
Thiophene Carbons: Four distinct resonances in the aromatic region (approximately 120-150 ppm). The carbon attached to the boron atom will have a characteristic chemical shift and may appear as a broader signal due to quadrupolar relaxation of the boron nucleus.
Conclusion
2-Formylthiophene-4-boronic acid represents a valuable reagent for the synthesis of functionalized biaryl compounds. Its key advantage lies in the placement of the boronic acid group at the 4-position, which is expected to confer greater stability against protodeboronation compared to its 2-substituted counterparts. While direct comparative data is sparse, an understanding of the underlying principles of Suzuki-Miyaura coupling and the electronic and steric effects of the substituents allows for a rational approach to its application. For researchers and drug development professionals, the choice between 2-formylthiophene-4-boronic acid and its isomers will depend on the specific synthetic target, the desired substitution pattern, and the willingness to optimize reaction conditions to mitigate potential side reactions like protodeboronation. The formyl group provides a convenient handle for further synthetic elaborations, making these compounds versatile intermediates in the construction of complex molecular architectures.
References
- Quinoline. (n.d.). 2-Formyl-4-Thiopheneboronic Acid.
- ACS Publications. (n.d.). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). 2-Formyl-3-thiopheneboronic acid.
- LookChem. (n.d.). Cas 4347-33-5,5-Formyl-2-thiopheneboronic acid.
- ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules.
- PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- RSC Publishing. (2022, March 22). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study.
- ResearchGate. (n.d.). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
- ECHEMI. (n.d.). Buy 2-formylthiophene-4-boronic acid from Conier Chem&Pharma Limited.
- Sigma-Aldrich. (n.d.). 5-Formyl-2-thienylboronic acid.
- Sigma-Aldrich. (n.d.). 2-Formyl-3-thiopheneboronic acid.
- ResearchGate. (n.d.). Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole....
- MDPI. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.
- PubChem. (n.d.). 5-Formyl-2-thiopheneboronic acid.
- ChemicalBook. (n.d.). Thiophene(110-02-1) 13C NMR spectrum.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- ResearchGate. (n.d.). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst.
- PubMed Central (PMC). (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
- The Royal Society of Chemistry. (n.d.). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes.
- ResearchGate. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives.
- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
Technical Comparison: 2-Formylthiophene-4-boronic Acid vs. Stabilized Derivatives
Executive Summary
2-Formylthiophene-4-boronic acid serves as a critical bifunctional building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the synthesis of conductive polymers. However, its utility is frequently compromised by two inherent instability mechanisms: protodeboronation (facilitated by the electron-rich thiophene ring) and self-polymerization (via the aldehyde and boronic acid moieties).
This guide objectively compares the parent boronic acid with its three primary stabilized alternatives: Pinacol Esters (Bpin) , MIDA Boronates , and Potassium Trifluoroborates (BF3K) . Analysis focuses on stability profiles, transmetallation kinetics, and suitability for complex iterative synthesis.
Part 1: Technical Analysis of Reagents
The Incumbent: 2-Formylthiophene-4-boronic Acid[1]
-
Status: High Reactivity / Low Stability
-
Mechanism: Exists in equilibrium between the free acid and the boroxine anhydride. Rapidly transmetallates with Pd(II) species but suffers from rapid protodeboronation in aqueous base, leading to the formation of thiophene-2-carbaldehyde (a common impurity that complicates purification).
-
Handling: Requires storage at -20°C under inert atmosphere.
The Lipophilic Standard: Pinacol Ester (Bpin)
-
Structure: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde.
-
Advantage: The steric bulk of the pinacol group suppresses protodeboronation and prevents anhydride formation. It renders the molecule lipophilic, allowing for purification via standard silica gel chromatography.
-
Limitation: Lower atom economy. Often requires in situ hydrolysis to the boronic acid to achieve efficient transmetallation, which can be rate-limiting in anhydrous conditions.
The "Slow-Release" Specialist: MIDA Boronate
-
Structure: N-Methyliminodiacetic acid (MIDA) ester.[1][2][3]
-
Advantage: The boron atom is sp3-hybridized and coordinatively saturated, rendering it inert to transmetallation and anhydrous cross-coupling conditions. This allows for "iterative cross-coupling" (ICC)—the aldehyde can be functionalized (e.g., reductive amination, Wittig) before the boron group is activated.
-
Activation: Under aqueous basic conditions (e.g., K3PO4/H2O), the MIDA group hydrolyzes slowly, releasing the active boronic acid at a controlled rate. This "slow release" keeps the concentration of the free boronic acid low, minimizing decomposition pathways like protodeboronation while maintaining enough active species for the coupling.
The Scalable Salt: Potassium Trifluoroborate (BF3K)
-
Structure: Potassium (2-formylthiophen-4-yl)trifluoroborate.
-
Advantage: Air-stable, crystalline solid with infinite shelf life.[1][2] It is not Lewis acidic and does not interact with the aldehyde.
-
Reactivity: Like MIDA, it acts as a reservoir. Hydrolysis (often acid-catalyzed or promoted by silica/alumina) is required to generate the active species. It is particularly useful when precise stoichiometry is required, as it does not form anhydrides.
Part 2: Comparative Data & Decision Matrix
Table 1: Reagent Performance Metrics
| Feature | Boronic Acid | Pinacol Ester (Bpin) | MIDA Boronate | Potassium Trifluoroborate |
| CAS Number | 175592-59-3 | 175592-60-6 (Analog) | Proprietary/Custom | Custom Synthesis |
| Atom Economy | High | Low | Low | Moderate |
| Bench Stability | Poor (Days) | Good (Months) | Excellent (Years) | Excellent (Years) |
| Chromatography | Difficult (Streaking) | Excellent | Excellent | Requires Reverse Phase |
| Protodeboronation | High Risk | Moderate Risk | Low Risk (Slow Release) | Low Risk |
| Solubility | Polar Organics/Base | Non-polar Organics | Polar Aprotic (DMSO/MeCN) | Water/Acetone/MeOH |
| Primary Use Case | Rapid, simple couplings | General discovery chem | Iterative synthesis / Unstable substrates | Scale-up / GMP |
Part 3: Mechanistic Visualization
The following diagram illustrates the "Slow Release" mechanism utilized by MIDA and BF3K reagents to mitigate instability, contrasted with the direct pathway of Boronic Acids.
Caption: Figure 1. The "Slow Release" strategy prevents the accumulation of unstable free boronic acid, favoring the productive Pd-cycle over decomposition pathways.
Part 4: Experimental Protocols
Protocol A: Synthesis of Potassium (2-formylthiophen-4-yl)trifluoroborate
Use this protocol to convert a degrading batch of boronic acid into a stable salt.
Reagents:
-
2-Formylthiophene-4-boronic acid (1.0 equiv)
-
Potassium bifluoride (KHF2) (3.5 equiv)
-
Methanol (MeOH) / Water (H2O)
Procedure:
-
Dissolution: Dissolve 2-formylthiophene-4-boronic acid (e.g., 5.0 mmol) in MeOH (10 mL).
-
Salt Formation: Prepare a saturated solution of KHF2 (17.5 mmol) in H2O (approx. 4 mL). Add this dropwise to the boronic acid solution at 0°C.
-
Reaction: Allow the thick suspension to stir at room temperature for 2 hours. The mixture will become a white slurry.
-
Work-up: Concentrate the mixture in vacuo to remove MeOH.
-
Drying: The remaining solid is typically dried under high vacuum (or lyophilized) to remove water.
-
Extraction: To remove excess KHF2, extract the solid with hot acetone or acetonitrile (the organic salt dissolves; inorganic KHF2 does not). Filter while hot.
-
Crystallization: Concentrate the filtrate and precipitate with diethyl ether to yield the pure trifluoroborate salt as a white, air-stable solid.
Protocol B: MIDA-Boronate "Slow Release" Cross-Coupling
Optimized for unstable thiophene aldehydes.
Reagents:
-
2-Formylthiophene-4-MIDA boronate (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(OAc)2 (0.05 equiv)
-
SPhos (0.10 equiv) - Ligand choice is critical for thiophenes.
-
K3PO4 (3.0 equiv)
-
THF / H2O (10:1 ratio)
Procedure:
-
Setup: Charge a reaction vial with the MIDA boronate, aryl bromide, Pd(OAc)2, SPhos, and K3PO4.
-
Solvent: Add THF and degassed H2O. The presence of water is mandatory to hydrolyze the MIDA ester.
-
Reaction: Heat to 60°C with vigorous stirring.
-
Note: Unlike standard boronic acids, the reaction mixture will remain heterogeneous initially. As the MIDA hydrolyzes, the free acid is generated and immediately consumed by the catalyst.
-
-
Monitoring: Monitor by LC-MS. You should observe the disappearance of the aryl bromide. The free boronic acid should not accumulate significantly (if it does, slow down hydrolysis by reducing water or temperature).
-
Purification: Dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.
Part 5: Selection Workflow
Caption: Figure 2. Decision matrix for selecting the optimal 2-formylthiophene-4-boron species based on synthetic context.
References
-
Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[4][5][6]2007 , 129, 6716-6717. Link
-
Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[2][7][8][9][10] Chem. Res.2007 , 40, 275-286. Link
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412-443. Link
-
Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.2017 , 139, 13156–13165. Link
Sources
- 1. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 6. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
The Strategic Advantage of 2-Formylthiophene-4-boronic acid in Modern Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development and materials science, the precise and efficient construction of complex molecular architectures is paramount. The thiophene moiety, a privileged scaffold, is a cornerstone in a vast array of pharmaceuticals and organic electronic materials.[1][2][3] However, the regioselective functionalization of the thiophene ring presents a significant synthetic challenge. This guide provides an in-depth technical comparison of 2-Formylthiophene-4-boronic acid against alternative synthetic strategies, highlighting its distinct advantages in achieving predictable and high-yielding access to valuable 2-formyl-4-arylthiophene derivatives.
The Challenge of Regioselectivity in Thiophene Functionalization
Traditional methods for introducing substituents onto a thiophene ring, such as electrophilic aromatic substitution, often lead to a mixture of regioisomers, necessitating tedious and often low-yielding purification steps. For instance, the Vilsmeier-Haack formylation of 3-substituted thiophenes can produce a mixture of 2- and 5-formylated products, with the ratio being highly dependent on the steric and electronic nature of the substituent and the reaction conditions.[4][5] This lack of regiocontrol can significantly hamper the efficiency of a synthetic route, especially in the context of library synthesis for drug discovery or the production of highly pure materials for electronic applications.
2-Formylthiophene-4-boronic acid: A Pre-functionalized Solution
2-Formylthiophene-4-boronic acid emerges as a powerful building block that elegantly circumvents the issue of regioselectivity. By having the formyl and boronic acid functionalities at defined positions (2- and 4-, respectively), this reagent provides a direct and unambiguous route to 2-formyl-4-arylthiophenes via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[6][7]
Core Advantages:
-
Guaranteed Regioselectivity: The primary advantage lies in the pre-defined substitution pattern. The Suzuki-Miyaura coupling occurs specifically at the carbon bearing the boronic acid group, leading to a single, desired regioisomer. This eliminates the need for isomeric separation, thereby increasing overall yield and simplifying the purification process.
-
Versatility and Broad Substrate Scope: The Suzuki-Miyaura coupling is renowned for its tolerance of a wide range of functional groups on both coupling partners.[6] This allows for the synthesis of a diverse library of 2-formyl-4-arylthiophenes with various electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of organic materials.
-
Mild Reaction Conditions: The coupling reaction typically proceeds under mild conditions, which helps to preserve sensitive functional groups within the molecule and minimizes the formation of byproducts.[6]
Comparative Analysis: 2-Formylthiophene-4-boronic acid vs. Alternative Routes
To illustrate the practical advantages of 2-Formylthiophene-4-boronic acid, let's compare its use in the synthesis of a generic 2-formyl-4-arylthiophene with a traditional multi-step approach starting from a 3-substituted thiophene.
Scenario: Synthesis of 2-formyl-4-phenylthiophene
Route A: Using 2-Formylthiophene-4-boronic acid
This approach involves a single, high-yielding Suzuki-Miyaura coupling reaction.
A direct, one-step synthesis.
Route B: Traditional Approach (e.g., Vilsmeier-Haack formylation)
This route is often less direct and can suffer from poor regioselectivity.
A multi-step process with potential for isomeric mixtures.
Performance Comparison
| Feature | Route A (2-Formylthiophene-4-boronic acid) | Route B (Traditional Approach) |
| Regioselectivity | Excellent (single isomer) | Often Poor (mixture of isomers) |
| Number of Steps | 1 | 2+ (including separation) |
| Overall Yield | Typically High | Variable, often lower due to separation losses |
| Purification | Simpler | More complex and costly |
| Predictability | High | Lower, dependent on substrate and conditions |
Experimental Data and Protocols
While direct comparative studies for 2-Formylthiophene-4-boronic acid are not abundant in the literature, data from closely related systems, such as the Suzuki-Miyaura coupling of 4-bromo-2-formylthiophene with various arylboronic acids, provide valuable insights into expected yields and optimal reaction conditions.[8]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of 2-Formylthiophene-4-boronic acid with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
2-Formylthiophene-4-boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
Procedure:
-
To a flame-dried Schlenk flask, add 2-Formylthiophene-4-boronic acid, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yields: Based on analogous reactions, yields for this type of coupling are expected to be in the range of 70-95%, depending on the specific coupling partners.[8][9]
Applications in Drug Discovery and Materials Science
The 2-formyl-4-arylthiophene scaffold is a key structural motif in a variety of biologically active molecules and advanced organic materials.
-
Medicinal Chemistry: The formyl group serves as a versatile handle for further chemical transformations, allowing for the rapid generation of diverse libraries of compounds for screening against various biological targets. Thiophene-containing compounds have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][10] The ability to synthesize specific regioisomers is critical, as biological activity is often highly dependent on the precise spatial arrangement of functional groups.
-
Organic Electronics: In materials science, oligo- and polythiophenes are extensively studied for their semiconducting properties in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[11][12] The electronic properties of these materials are highly sensitive to their molecular structure, and the ability to synthesize well-defined, regioregular conjugated systems is essential for achieving high performance. 2-Formylthiophene-4-boronic acid provides a reliable route to such materials.[6][13]
Conclusion
2-Formylthiophene-4-boronic acid offers a clear and compelling advantage for the synthesis of 2-formyl-4-arylthiophenes. Its pre-defined regiochemistry eliminates the ambiguity and inefficiency associated with traditional electrophilic substitution methods, providing a direct, high-yielding, and versatile route to a valuable class of compounds. For researchers in drug discovery and materials science, the adoption of this building block can significantly streamline synthetic efforts, accelerate research, and enable the creation of novel molecules with enhanced performance and biological activity.
References
- Meth-Cohn, O., & Narine, B. (1981). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 885-912). Pergamon.
- Jones, G. (2004). The Vilsmeier Reaction of Non-Aromatic Compounds. In Organic Reactions (Vol. 63, pp. 1-230). John Wiley & Sons, Inc.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Regioselective and Stereoselective Synthesis of Substituted Allylic Amines by Iridium-Catalyzed Allylic Amination of Achiral Allylic Carbonates. Journal of the American Chemical Society, 129(47), 14664-14665.
- Tyrell, J. H., & Woodward, P. (2011). Suzuki-Miyaura Coupling. In Organic Syntheses Based on Name Reactions (pp. 458-461). Elsevier.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Roncali, J. (1997). Synthetic Principles for Bandgap Control in Linear π-Conjugated Systems. Chemical Reviews, 97(1), 173-206.
- Fagnou, K., & Lautens, M. (2003). Halogen- and Metal-Free Catalytic Aryl-Aryl Bond Formation.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Slocum, D. W., & Jennings, C. A. (1976). Directed metalation. A new synthetic method. Journal of Organic Chemistry, 41(22), 3653-3664.
- Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide (Vol. 219). Springer Science & Business Media.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society: An Introduction to Heterocyclic Chemistry and Biochemistry and the Role of Heterocycles in Science, Technology and Medicine. John Wiley & Sons.
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki-Miyaura cross-coupling reaction: a comprehensive review. Tetrahedron, 58(48), 9633-9695.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
- Scherf, U. (1996). Poly(p-phenylene)-related polymers: from rigid rods to hairy rods.
- Vilsmeier, A. (1927). Über die Darstellung von p-Dialkylamino-benzaldehyden. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 122-124.
- Marckwald, W. (1893). Ueber die Einwirkung von Phosphoroxychlorid auf Formanilid. Berichte der deutschen chemischen Gesellschaft, 26(2), 2187-2189.
- Campaigne, E., & Archer, W. L. (1953). The Vilsmeier Reaction with Thiophenes. Journal of the American Chemical Society, 75(4), 989-991.
- Ali, A., et al. (2013).
- Forrest, S. R. (2004). The path to ubiquitous and low-cost organic electronic appliances on plastic.
- Talele, T. T. (2016). The “privileged” scaffolds of medicinal chemistry. Journal of medicinal chemistry, 59(1), 27-46.
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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Cross-Coupling of 2-Formylthiophene-4-boronic acid
For researchers and professionals in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. This guide provides a comparative analysis of catalyst systems for the coupling of a particularly valuable and sometimes challenging substrate: 2-Formylthiophene-4-boronic acid. The presence of both a heteroaromatic ring and an aldehyde functionality necessitates careful consideration of the catalyst to achieve optimal yields and purity.
Introduction: The Significance of 2-Formylthiophene-4-boronic acid
2-Formylthiophene-4-boronic acid is a key building block in the synthesis of a variety of organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.[1] The thiophene moiety is a common scaffold in many biologically active compounds, and the formyl group provides a versatile handle for further synthetic transformations. However, the electron-deficient nature of the thiophene ring and the potential for the formyl group to interact with the catalyst can make Suzuki-Miyaura reactions with this substrate non-trivial. The choice of catalyst is therefore paramount to the success of the coupling reaction.
Comparative Analysis of Catalyst Performance
The selection of an appropriate catalyst system is critical for achieving high yields and minimizing side reactions. Below is a comparative overview of commonly employed palladium and nickel-based catalysts for the Suzuki-Miyaura coupling of 2-Formylthiophene-4-boronic acid with aryl halides.
| Catalyst System | Ligand Type | Typical Catalyst Loading | Advantages | Disadvantages |
| Palladium-Based Catalysts | ||||
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 2-5 mol% | Commercially available, relatively inexpensive, effective for many standard couplings.[2] | Can be sensitive to air and moisture; may require higher temperatures; can be less effective for hindered substrates. |
| Pd(dppf)Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 1-3 mol% | Good performance with heteroaryl boronic acids, often providing good to excellent yields.[3] | Can be more expensive than simpler palladium sources. |
| Buchwald Palladacycles (e.g., G3-XPhos) | Biaryl phosphine ligands | 0.5-2 mol% | High catalytic activity, broad substrate scope including challenging couplings, often effective at lower temperatures. | Higher cost of catalyst and ligands. |
| Nickel-Based Catalysts | ||||
| NiCl₂(dppp) | [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride | 3-5 mol% | Lower cost compared to palladium, can be effective for coupling with aryl chlorides. | May require higher catalyst loadings and temperatures; can be more sensitive to functional groups. |
Mechanistic Considerations: The Rationale Behind Catalyst Selection
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligand directly influences the efficiency of each of these steps.
For a substrate like 2-formylthiophene-4-boronic acid, the electron-withdrawing nature of the formyl group can impact the nucleophilicity of the boronic acid. Furthermore, the sulfur atom in the thiophene ring can potentially coordinate to the metal center, leading to catalyst inhibition.
Palladium catalysts are generally the first choice for their high functional group tolerance and broad applicability.
-
Pd(PPh₃)₄ is a workhorse catalyst suitable for straightforward couplings. However, the lability of the triphenylphosphine ligands can sometimes lead to the formation of palladium black and reduced catalytic activity, especially at elevated temperatures.[2]
-
Pd(dppf)Cl₂ offers a more robust catalytic system. The bidentate dppf ligand provides greater stability to the palladium center, which is beneficial when working with heteroaromatic substrates.[3]
-
Buchwald palladacycles , featuring bulky and electron-rich biaryl phosphine ligands like XPhos, are designed to accelerate both the oxidative addition of the aryl halide and the reductive elimination steps. This increased reactivity often allows for lower catalyst loadings and milder reaction conditions, which can be crucial for sensitive substrates.
Nickel catalysts , such as NiCl₂(dppp), present a more economical alternative to palladium. They can be particularly effective for the coupling of less reactive aryl chlorides. However, nickel catalysts can be more prone to side reactions and may require more stringent optimization of reaction conditions.
Experimental Protocols
The following are representative, detailed experimental protocols for the Suzuki-Miyaura coupling of 2-Formylthiophene-4-boronic acid with an aryl bromide using different catalyst systems. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol is adapted from a procedure for the coupling of heteroaryl boronic acids.[3]
Materials:
-
2-Formylthiophene-4-boronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Pd(dppf)Cl₂
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add 2-Formylthiophene-4-boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and sodium carbonate (2.0 equiv.).
-
Add Pd(dppf)Cl₂ (2 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol utilizes microwave irradiation to accelerate the reaction, adapted from procedures for coupling with substituted pyrimidines.[4]
Materials:
-
2-Formylthiophene-4-boronic acid
-
Aryl bromide (e.g., 4-bromotoluene)
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine 2-Formylthiophene-4-boronic acid (1.5 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Pd(PPh₃)₄ (3 mol%).
-
Add DMF and water (typically in a 9:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Conclusion and Recommendations
The successful Suzuki-Miyaura cross-coupling of 2-Formylthiophene-4-boronic acid is highly dependent on the judicious choice of catalyst. For routine transformations with activated aryl bromides, Pd(dppf)Cl₂ offers a reliable and efficient catalytic system. For more challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, the use of a more advanced Buchwald palladacycle (e.g., G3-XPhos) is recommended to achieve higher yields and milder reaction conditions. While nickel catalysts provide a cost-effective alternative, they may require more extensive optimization. The use of microwave irradiation can significantly accelerate these reactions, offering a time-efficient approach for library synthesis and rapid reaction scouting.
It is imperative for researchers to consider the specific nature of their coupling partners and to perform small-scale optimizations to identify the most effective catalyst system for their particular application.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(7), 586-587.
-
Rueda-Espinosa, J.; et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 2023 , 101(10), 765-772. [Link]
-
Váradi, A.; et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 2017 , 22(11), 1957. [Link]
-
Al-Zoubi, R. M.; et al. SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS. Heterocycles, 2010 , 81(6), 1437. [Link]
-
Littke, A. F.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000 , 122(17), 4020–4028. [Link]
-
Hassan, J.; et al. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102(5), 1359–1470. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41(11), 1461–1473. [Link]
-
Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42(12), 5270-5298. [Link]
-
Chelucci, G.; et al. Palladium and Nickel Catalysts for the Suzuki–Miyaura Cross-Coupling of Halopyridines. Coordination Chemistry Reviews, 2015 , 296, 37-89. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2007 , 46(29), 5555–5559. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in water. Chemical Society Reviews, 2014 , 43(1), 412-443. [Link]
-
Kudo, N.; et al. Palladium-Catalyzed Cross-Coupling Reaction of 2-Tosyl- and 2,5-Ditosylthiophenes with Organozinc Reagents. The Journal of Organic Chemistry, 2007 , 72(23), 8949–8952. [Link]
-
Hassan, J.; et al. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry, 2016 , 7(2), 343-353. [Link]
-
Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for C-C Bond Formation. Angewandte Chemie International Edition, 2003 , 42(44), 5400-5449. [Link]
-
Ali, M. A.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2019 , 24(1), 12. [Link]
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- 4. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of 2-Formylthiophene-4-boronic Acid Reaction Products
For researchers, scientists, and professionals in drug development, the precise characterization of newly synthesized molecules is a cornerstone of successful research. 2-Formylthiophene-4-boronic acid is a versatile building block, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to generate novel heterocyclic compounds with potential therapeutic applications.[1] Verifying the successful formation of the desired product and ensuring its purity is paramount. This guide provides an in-depth comparison of spectroscopic techniques to unequivocally confirm the reaction products of 2-Formylthiophene-4-boronic acid, grounded in scientific principles and practical experimental insights.
The Suzuki-Miyaura Coupling: A Synthetic Overview
The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds, typically between an organoboron compound (like our 2-formylthiophene-4-boronic acid) and an aryl or vinyl halide.[2] The reaction proceeds in the presence of a palladium catalyst and a base. Understanding the transformation from starting material to product is key to interpreting the spectroscopic data.
A Multi-Faceted Approach to Spectroscopic Analysis
No single spectroscopic technique provides a complete picture. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structural elucidation. This guide will delve into the practical application of each of these techniques.
Workflow for Spectroscopic Analysis
Caption: Workflow from synthesis to spectroscopic confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. For the analysis of 2-formylthiophene-4-boronic acid and its products, a suite of NMR experiments is invaluable.
¹H NMR: Mapping the Proton Environment
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected Spectral Changes:
-
Disappearance of the Boronic Acid Protons: The broad singlet corresponding to the B(OH)₂ protons of the starting material will disappear upon successful coupling.
-
Shift in Thiophene Proton Signals: The chemical shifts of the protons on the thiophene ring will change due to the replacement of the boronic acid group with an aryl group.
-
Appearance of Aryl Proton Signals: New signals corresponding to the protons of the coupled aryl group will appear in the aromatic region of the spectrum.
-
Aldehyde Proton: The characteristic singlet for the formyl proton (CHO) should remain, though its chemical shift may be slightly altered.
¹³C NMR: Probing the Carbon Skeleton
¹³C NMR provides a map of the carbon framework of the molecule.
Expected Spectral Changes:
-
Shift of the Carbon Bearing the Boronic Acid: The carbon atom attached to the boronic acid group in the starting material will experience a significant change in its chemical shift.
-
Appearance of New Aromatic Carbon Signals: New signals corresponding to the carbons of the newly introduced aryl ring will be observed.
-
Aldehyde Carbonyl Carbon: The resonance for the aldehyde carbonyl carbon should be retained in the product spectrum.
¹¹B NMR: A Direct Probe of the Reaction's Fate
¹¹B NMR is a specialized but highly informative technique for monitoring reactions involving boronic acids.
Expected Spectral Changes:
-
Disappearance of the Starting Material Signal: Aryl boronic acids typically show a broad signal in the ¹¹B NMR spectrum around δ 27-33 ppm.[3][4] Upon successful Suzuki-Miyaura coupling, this signal will disappear as the boronic acid is consumed. This provides direct evidence of the reaction's progress.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | ¹¹B NMR (δ ppm) |
| 2-Formylthiophene-4-boronic acid (and isomers/analogs) | Thiophene Protons: ~7.1-7.5, Aldehyde Proton: ~9.8-10.0, B(OH)₂: Broad signal | Thiophene Carbons: ~120-140, Aldehyde Carbonyl: ~185 | ~27-33[3][5] |
| Expected 2-Formyl-4-arylthiophene Product | Thiophene Protons: Shifted, Aldehyde Proton: ~9.8-10.0, Aryl Protons: ~7.0-8.0 | Thiophene Carbons: Shifted, Aryl Carbons: ~120-140, Aldehyde Carbonyl: ~185 | Signal Absent |
| Biphenyl (as a model coupled product) | Aromatic Protons: ~7.3-7.7[6] | Aromatic Carbons: ~127-141[7] | Not Applicable |
Note: Specific chemical shifts can vary depending on the solvent and the specific aryl group coupled. The data for the starting material is based on typical values for thiophene boronic acids and their derivatives.[5]
Experimental Protocol: NMR Sample Preparation
-
Sample Dissolution: Accurately weigh approximately 5-10 mg of the purified product. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if available, ¹¹B NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expected Spectral Changes:
-
Disappearance of B-O and O-H Stretching: The broad O-H stretching vibration (around 3200-3600 cm⁻¹) and the B-O stretching vibration (around 1300-1400 cm⁻¹) of the boronic acid group will be absent in the product spectrum.[8]
-
Retention of C=O Stretching: The strong carbonyl (C=O) stretching vibration of the aldehyde group (typically around 1680-1700 cm⁻¹) should be present in both the starting material and the product.[9]
-
Thiophene Ring Vibrations: The characteristic C-S and C=C stretching vibrations of the thiophene ring will be present in both spectra, although their positions may shift slightly.[10]
| Functional Group | Starting Material (2-Formylthiophene-4-boronic acid) | Expected Product (2-Formyl-4-arylthiophene) |
| O-H (Boronic Acid) | Broad, ~3200-3600 cm⁻¹[8] | Absent |
| B-O (Boronic Acid) | Strong, ~1300-1400 cm⁻¹[11] | Absent |
| C=O (Aldehyde) | Strong, ~1680-1700 cm⁻¹[9] | Present, possibly shifted |
| C-H (Aromatic) | Present, ~3000-3100 cm⁻¹ | Present, with additional bands from new aryl group |
| C=C (Aromatic) | Present, ~1400-1600 cm⁻¹ | Present, with additional bands from new aryl group |
| C-S (Thiophene) | Present, ~600-800 cm⁻¹[10] | Present, possibly shifted |
Experimental Protocol: FTIR Sample Preparation (ATR)
-
Sample Placement: Place a small amount of the dry, purified solid product directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry is a destructive technique that provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming the identity of the product.
Expected Spectral Changes:
-
Shift in Molecular Ion Peak: The mass-to-charge ratio (m/z) of the molecular ion peak will increase from that of the starting material (2-formylthiophene-4-boronic acid, M.W. 155.97 g/mol ) to that of the expected product. The exact mass of the product will depend on the aryl halide used in the coupling reaction.
-
Fragmentation Pattern: The fragmentation pattern of the product will be different from that of the starting material and can provide additional structural information.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 2-Formylthiophene-4-boronic acid | C₅H₅BO₃S | 155.97 | 157.01 |
| 2-Formyl-4-phenylthiophene (Example Product) | C₁₁H₈OS | 188.25 | 189.04 |
Experimental Protocol: Mass Spectrometry Sample Preparation (ESI)
-
Sample Dissolution: Prepare a dilute solution of the purified product (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. High-resolution mass spectrometry (HRMS) is recommended to obtain the exact mass and confirm the elemental composition.
Conclusion: A Synergistic Approach to Certainty
The confirmation of a reaction's outcome is a meticulous process that relies on the convergence of evidence from multiple analytical techniques. For the products of 2-Formylthiophene-4-boronic acid reactions, a synergistic approach utilizing ¹H, ¹³C, and ¹¹B NMR, FTIR, and Mass Spectrometry provides an irrefutable confirmation of the desired molecular structure. By understanding the expected spectral changes and employing sound experimental protocols, researchers can proceed with confidence in their synthetic achievements, paving the way for further advancements in drug discovery and development.
References
-
The Royal Society of Chemistry. (2018). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. Retrieved from [Link]
-
PubChem. (n.d.). 5-Formyl-2-thiopheneboronic acid. Retrieved from [Link]
-
ResearchGate. (2022). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Retrieved from [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2020). FTIR spectrum of boric acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]
-
ACS Publications. (2022). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]
-
ResearchGate. (2014). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]
-
BMRB. (n.d.). bmse000506 Biphenyl. Retrieved from [Link]
-
PMC. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
University of Würzburg. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]
-
ResearchGate. (2018). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
-
ResearchGate. (2017). FTIR spectrum of: a) poly(2-formyl)pyrrole; b) polyfurfural; c) poly(2-formyl)thiophene. Retrieved from [Link]
-
NIST. (n.d.). 2-Thiophenecarboxaldehyde. Retrieved from [Link]
-
NIST. (n.d.). Thiophene. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
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- 2. 2-Phenylthiophene | C10H8S | CID 69999 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. preprints.org [preprints.org]
A Senior Application Scientist's Guide: 2-Formylthiophene-4-boronic Acid vs. its Pinacol Ester in Suzuki Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The strategic incorporation of functionalized heterocycles, such as formylthiophenes, is a common tactic in the synthesis of novel pharmaceutical agents and advanced materials. When selecting a building block like 2-formylthiophene-4-boronic acid, a critical decision arises: should one use the free boronic acid or its more stable pinacol ester derivative? This guide provides an in-depth comparison to inform this crucial experimental choice, supported by experimental data and mechanistic insights.
At the Crossroads of Reactivity and Stability: A Comparative Analysis
The choice between a boronic acid and its pinacol ester is not merely one of convenience; it has significant implications for reaction setup, purification, and overall efficiency. While both reagents can lead to the desired coupled product, their physicochemical properties dictate their suitability for different synthetic contexts.
Key Performance Metrics: A Head-to-Head Comparison
| Feature | 2-Formylthiophene-4-boronic Acid | 2-Formylthiophene-4-boronic Acid Pinacol Ester | Rationale & Causality |
| Stability & Handling | Moderate. Prone to dehydration to form boroxines, and susceptible to protodeboronation. | High. The pinacol group sterically and electronically shields the boron atom, conferring excellent stability against air and moisture.[1][2][3][4] | The bulky pinacol group prevents the trimerization to boroxines and reduces the rate of C-B bond cleavage. |
| Purification | Challenging. High polarity can lead to strong adsorption or decomposition on standard silica gel.[5][6] | More straightforward. Generally amenable to standard silica gel chromatography.[1][7] | The non-polar pinacol group reduces the compound's polarity, allowing for more conventional chromatographic purification. |
| Solubility | Higher in polar solvents (e.g., water, alcohols). | Higher in common aprotic organic solvents (e.g., dioxane, toluene, THF). | The hydrophobic nature of the pinacol group enhances solubility in organic media typically used for Suzuki reactions. |
| Reactivity | Generally higher intrinsic reactivity. | May require specific conditions for efficient transmetalation. | The C-B bond in the free boronic acid is more polarized and readily activated by base for transmetalation.[8][9] |
| Shelf-Life | Shorter. Requires storage under inert atmosphere and refrigerated conditions. | Longer. Can often be stored on the bench for extended periods.[1] | Reduced susceptibility to degradation pathways like oxidation and dehydration leads to a more robust reagent. |
The inherent stability of boronic acid pinacol esters makes them exceptionally reliable nucleophilic partners in Suzuki-Miyaura couplings, often allowing for reactions under mild conditions that preserve delicate functional groups.[1] This stability translates to easier handling, a longer shelf life, and the ability to be purified via chromatography.[1]
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
A sound understanding of the reaction mechanism is paramount to troubleshooting and optimizing any Suzuki coupling. The choice of boronic acid versus its ester primarily influences the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The cycle initiates with the oxidative addition of an aryl halide to the Pd(0) catalyst.[9] The crucial transmetalation step involves the transfer of the organic group from the boron atom to the palladium center.[8] Boronic acids must be activated by a base to form a more nucleophilic boronate species to facilitate this step.[8] While it was once thought that boronic esters required hydrolysis to the corresponding boronic acid before transmetalation, there is now significant evidence that they can transmetalate directly, a process also facilitated by base.[10] Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.[9]
Practical Guidance: Reagent Selection Workflow
Making an informed decision between the boronic acid and its pinacol ester depends on the specific experimental context. The following workflow can guide this choice.
Caption: Decision workflow for selecting the appropriate boron reagent.
Experimental Protocols: Self-Validating Methodologies
The following protocols provide a starting point for the Suzuki coupling of a generic aryl bromide with both 2-formylthiophene-4-boronic acid and its pinacol ester. These are designed to be self-validating, with reaction conditions chosen to maximize the likelihood of success.
Protocol 1: Using 2-Formylthiophene-4-boronic Acid
This protocol employs aqueous conditions which are often favorable for boronic acids.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
2-Formylthiophene-4-boronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (6 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, 2-formylthiophene-4-boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Add the 1,4-dioxane and water via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Using 2-Formylthiophene-4-boronic acid Pinacol Ester
This protocol uses anhydrous conditions, which are well-suited for the more organic-soluble pinacol ester.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
2-Formylthiophene-4-boronic acid pinacol ester (1.1 mmol, 1.1 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, 2-formylthiophene-4-boronic acid pinacol ester, potassium phosphate, and Pd(dppf)Cl₂·CH₂Cl₂.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 6-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate). A study on the synthesis of various 4-arylthiophene-2-carbaldehydes demonstrated successful couplings using both boronic acids and their pinacol esters with moderate to excellent yields.[11]
Conclusion
Both 2-formylthiophene-4-boronic acid and its pinacol ester are valuable reagents for introducing the formylthiophene moiety via Suzuki-Miyaura coupling. The choice between them is a strategic one based on the practicalities of the intended synthesis.
-
2-Formylthiophene-4-boronic acid pinacol ester is the superior choice for most applications, particularly in the context of complex, multi-step syntheses.[10] Its enhanced stability, ease of handling, and amenability to standard purification methods provide a more robust and reproducible workflow.[1][4]
-
2-Formylthiophene-4-boronic acid remains a viable, often more atom-economical, option. It may be preferred for large-scale syntheses where its lower purchase price is a significant factor, or in cases where its potentially higher reactivity can be leveraged, provided that the challenges associated with its stability and purification are adequately addressed.
Ultimately, a careful consideration of the factors outlined in this guide will empower the synthetic chemist to select the optimal reagent, paving the way for efficient and successful Suzuki-Miyaura cross-coupling reactions.
References
- Vertex AI Search. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters.
- Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- Vertex AI Search. (n.d.). Suzuki Coupling with 2-Formylfuran-5-boronic Acid: A Synthetic Toolkit.
- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
- Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC.
- YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- American Chemical Society. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
- Wikipedia. (n.d.). Suzuki reaction.
- MDPI. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole.
- Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.
- National Institutes of Health. (2013, November 27). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
- ResearchGate. (2025, April 15). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?.
- Vertex AI Search. (n.d.). So_General_Chemoselective_S....
- PubMed. (2024, August 25). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole.
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.
- Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?.
- ResearchGate. (n.d.). (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
- ACS Publications. (n.d.). Chemoselective Suzuki Coupling of Diborylmethane for Facile Synthesis of Benzylboronates. Organic Letters.
- Royal Society of Chemistry. (n.d.). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science.
- Harvard University. (n.d.). The Suzuki Reaction. Chem 115 Myers.
- The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- Vertex AI Search. (2026, January 29). Expert Synthesis: The Role of Boronic Acid Pinacol Esters in Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted....
- Canadian Journal of Chemistry. (2023, April 21). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Formylthiophene-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Formylthiophene-4-boronic acid is a versatile building block in medicinal chemistry, frequently employed in the synthesis of complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1] Ensuring its purity is paramount, as even trace impurities can lead to unwanted side reactions, impact reaction kinetics, and introduce potentially harmful substances into the final active pharmaceutical ingredient (API).
This guide provides a comprehensive framework for assessing the purity of synthesized 2-Formylthiophene-4-boronic acid. Moving beyond a simple recitation of analytical techniques, we will delve into the rationale behind method selection, the interpretation of data, and the establishment of a robust, self-validating analytical workflow.
The Synthetic Landscape: Anticipating Potential Impurities
A Postulated Synthetic Pathway and Potential Impurities:
Caption: A postulated synthetic pathway for 2-Formylthiophene-4-boronic acid and a summary of potential impurities.
This postulated pathway highlights several potential impurities that must be considered during analysis:
-
Unreacted Starting Materials and Intermediates: Such as 4-bromothiophene or 4-bromo-2-formylthiophene.
-
Positional Isomers: Formation of other formylthiophene boronic acid isomers is a possibility depending on the regioselectivity of the reactions.
-
Homocoupling Products: Byproducts from the coupling of two thiophene units.
-
Boronic Acid Dehydration Products: Boronic acids can reversibly form cyclic anhydrides known as boroxines, which can complicate analysis.[3]
-
Residual Solvents and Reagents: Solvents used in the synthesis and workup (e.g., toluene, diethyl ether, acetonitrile) and leftover reagents.
-
Inorganic Salts: Byproducts from quenching and workup steps.
A Multi-Pronged Analytical Approach for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough evaluation.
Chromatographic Techniques: Separating the Components
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorses for purity assessment in the pharmaceutical industry. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for volatile impurities.
Table 1: Comparison of Chromatographic Techniques for 2-Formylthiophene-4-boronic acid Analysis
| Technique | Principle | Strengths for this Application | Weaknesses for this Application |
| HPLC/UPLC with UV Detection | Separation based on polarity. | Excellent for quantifying the main component and non-volatile organic impurities. Established methods for boronic acids are available. | The high polarity of boronic acids can lead to poor retention on standard reversed-phase columns.[4] |
| LC-MS | Separation coupled with mass detection. | Provides molecular weight information for impurity identification. High sensitivity for trace impurities.[5] | Ionization of boronic acids can be challenging and may require specific mobile phase conditions. |
| GC-MS | Separation of volatile compounds. | Ideal for identifying and quantifying residual solvents and volatile impurities. Can be used for boronic acids after derivatization. | 2-Formylthiophene-4-boronic acid is non-volatile and requires derivatization, adding complexity to the analysis. |
The following protocol provides a robust starting point for developing a validated HPLC method for 2-Formylthiophene-4-boronic acid. The key challenge with boronic acids is their hydrophilicity, often leading to poor retention on reversed-phase columns.[4]
Objective: To develop a gradient HPLC method for the separation of 2-Formylthiophene-4-boronic acid from its potential impurities.
Instrumentation:
-
HPLC or UPLC system with a UV detector.
Materials:
-
2-Formylthiophene-4-boronic acid sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable mobile phase modifier)
-
Column: A C18 reversed-phase column is a good starting point. Consider a column with enhanced polar retention if the analyte is not well-retained.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the 2-Formylthiophene-4-boronic acid sample in a suitable diluent (e.g., a mixture of acetonitrile and water). The final concentration should be around 1 mg/mL.
-
Chromatographic Conditions (Initial Scouting Gradient):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes. Hold at the high percentage for a few minutes before returning to the initial conditions for equilibration.
-
Flow Rate: 1.0 mL/min for HPLC, or adjusted accordingly for UPLC.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the thiophene chromophore has significant absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of all separated peaks.
-
-
Method Optimization: Based on the initial chromatogram, adjust the gradient profile, mobile phase modifier, and column chemistry to achieve optimal separation of all impurities from the main peak. The goal is to have a resolution of >1.5 between all adjacent peaks.
-
Validation: Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, sensitive, and robust.
Caption: A simplified workflow for the HPLC-based purity assessment of 2-Formylthiophene-4-boronic acid.
Spectroscopic Techniques: Confirming Identity and Structure
Spectroscopic methods provide crucial information about the chemical structure and identity of the synthesized compound and any isolated impurities.
Table 2: Spectroscopic Techniques for Characterization
| Technique | Information Provided | Expected Observations for 2-Formylthiophene-4-boronic acid |
| ¹H NMR | Number and environment of protons. | Signals corresponding to the aldehyde proton, the two thiophene ring protons, and the B(OH)₂ protons (which may be broad or exchangeable). |
| ¹³C NMR | Number and environment of carbon atoms. | Signals for the aldehyde carbonyl carbon, the four thiophene ring carbons. |
| ¹¹B NMR | Information about the boron atom's environment. | A characteristic chemical shift for a trigonal boronic acid. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound (C₅H₅BO₃S). |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Characteristic absorptions for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and C-S and C-H bonds of the thiophene ring. |
Regulatory Context and Setting Acceptance Criteria
For materials intended for use in drug development, purity assessment must be conducted within the framework of regulatory guidelines. The International Council for Harmonisation (ICH) provides key guidance documents.
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.[6]
-
ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This document provides permissible daily exposures for common residual solvents.[7]
-
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Some boronic acid-related reagents have been found to be mutagenic, making this guideline particularly relevant.
Table 3: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
It is crucial to establish acceptance criteria for the purity of 2-Formylthiophene-4-boronic acid based on its intended use and the applicable regulatory requirements.
Conclusion: A Holistic Approach to Purity Assessment
The assessment of purity for a critical raw material like 2-Formylthiophene-4-boronic acid is a multi-faceted process that requires a deep understanding of its synthesis, potential impurities, and the appropriate analytical techniques. By employing a combination of high-resolution chromatographic and spectroscopic methods within a sound regulatory framework, researchers and drug developers can ensure the quality and consistency of their starting materials, ultimately contributing to the development of safe and effective medicines. This guide provides a foundational framework for this critical endeavor, emphasizing the importance of a scientifically sound, data-driven approach to purity assessment.
References
- CN107987096B - Method for synthesizing 2-aldehyde furan-4-boronic acid pinacol ester - Google Patents.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
5-Formyl-2-thiopheneboronic acid. PubChem. Available at: [Link]
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Available at: [Link]
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). American Journal of Analytical Chemistry, 12(3), 74-86.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH Q3A(R2) Impurities in New Drug Substances.
- ICH Q3C(R8) Impurities: Guideline for Residual Solvents.
- ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107987096B - Method for synthesizing 2-aldehyde furan-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
Mechanistic Guide: 2-Formylthiophene-4-boronic Acid in Cross-Coupling & Functionalization
This guide provides a mechanistic analysis of 2-Formylthiophene-4-boronic acid , focusing on its unique reactivity profile, stability challenges, and performance compared to standard alternatives.
Introduction: The "Dual-Personality" Synthon
2-Formylthiophene-4-boronic acid (CAS: 175596-36-2) is a bifunctional scaffold critical for fragment-based drug discovery (FBDD). It possesses two orthogonal reactive sites:
-
C4-Boronic Acid: A nucleophilic handle for Suzuki-Miyaura cross-coupling.
-
C2-Formyl Group: An electrophilic handle for reductive amination, Wittig olefination, or condensation reactions.
While structurally similar to the robust 3-formylphenylboronic acid , the thiophene core introduces significant electronic perturbations. The sulfur atom renders the ring electron-rich, yet the specific positioning of the boron at C4 (beta to sulfur) and the formyl group at C2 (alpha to sulfur) creates a "push-pull" electronic system that dictates its stability and reactivity.
Mechanistic Deep Dive: Stability & Protodeboronation
The primary failure mode for thiophene boronic acids is protodeboronation —the cleavage of the C-B bond to replace it with C-H. Understanding the mechanism is crucial for selecting the right reaction conditions.
The Thiophene Instability Hierarchy
Unlike benzene analogs, thiophene boronic acids are prone to rapid deboronation. However, the position of the boron atom is the determining factor.
-
C2-Boronic Acids (Alpha): Highly unstable. The heteroatom (Sulfur) stabilizes the transition state for protonation at the ipso-carbon (or hydrolysis of the ate-complex), leading to rapid decomposition.
-
C4-Boronic Acids (Beta): significantly more stable.[1] The C4 position is less electron-rich than C2, making the ipso-carbon less susceptible to electrophilic attack (acid-catalyzed pathway) and the boronate less prone to fragmentation.
Mechanistic Insight: The 2-formyl group (EWG) further stabilizes the C4-boron bond by withdrawing electron density from the ring, making the C4 position less nucleophilic and thus more resistant to protodeboronation compared to unsubstituted 3-thienylboronic acid.
Visualization: Protodeboronation Risk Pathways
The following diagram illustrates the stability hierarchy and the mechanism of decomposition.
Caption: Stability hierarchy of thiophene boronic acids. The target compound (Green) benefits from the beta-positioning and EWG stabilization.
Performance Comparison: Alternatives & Derivatives
When designing a synthesis, researchers must choose between the free acid, the pinacol ester, or a phenyl analog.
| Feature | 2-Formylthiophene-4-boronic acid (Free Acid) | Pinacol Ester Analog (Bpin) | 3-Formylphenylboronic acid (Phenyl Analog) |
| Stability (Solid State) | Moderate (Hygroscopic, prone to dehydration to boroxine) | High (Stable crystalline solid) | High |
| Protodeboronation Rate | Moderate (pH dependent) | Low (Slow hydrolysis required first) | Very Low |
| Suzuki Reactivity | High (Fast transmetallation) | Moderate (Requires hydrolysis/activation) | Moderate |
| Atom Economy | High | Low (Loss of pinacol) | High |
| Solubility | Good in polar solvents (MeOH, DMF) | Excellent in non-polar (DCM, Toluene) | Good |
| Recommendation | Use for rapid reactions or aqueous systems. | Use for slow reactions, library storage, or anhydrous conditions. | Use if the thiophene core is not strictly required (Bioisostere). |
Chemoselectivity & Workflow Strategy
The presence of both an aldehyde and a boronic acid creates a "chicken-and-egg" problem. Which reaction should be performed first?
Route A: Suzuki-Miyaura First (Recommended)
-
Logic: Aldehydes are generally stable to Suzuki conditions (mild base, Pd cat). Amines (from reductive amination) can coordinate to Pd(II) and poison the catalyst.
-
Risk: If the coupling is slow, the boronic acid may degrade.
-
Mitigation: Use active catalyst systems (e.g., Pd-SPhos or Pd-XPhos) to ensure coupling finishes before deboronation occurs.
Route B: Reductive Amination First
-
Logic: Necessary if the coupling partner is sensitive to the aldehyde.
-
Risk: Standard reducing agents (NaBH4) might reduce the C-B bond or interfere with the boronic acid.
-
Solution: Use NaBH(OAc)3 (Sodium triacetoxyborohydride).[2] It is mild and chemoselective for imines, leaving the boronic acid intact.
Visualization: Decision Logic
Caption: Strategic workflow for functionalizing the bifunctional thiophene scaffold.
Experimental Protocols
Protocol A: Optimized Suzuki Coupling (High Stability Method)
Designed to minimize protodeboronation by using a rapid, active catalyst system.
-
Reagents:
-
Aryl Bromide (1.0 equiv)
-
2-Formylthiophene-4-boronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (SPhos is superior for heteroaryl couplings).
-
Base: K3PO4 (2.0 equiv) (Milder than carbonate, reduces deboronation).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Procedure:
-
Charge a vial with the aryl bromide, boronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Evacuate and backfill with Argon (3x).
-
Add degassed solvent.
-
Heat to 80°C for 2–4 hours. Note: Monitor by LCMS. Do not overnight unless necessary, to avoid deboronation.
-
Cool, dilute with EtOAc, wash with water, and purify.
-
Protocol B: Chemoselective Reductive Amination
Designed to functionalize the aldehyde without damaging the boronic acid.
-
Reagents:
-
2-Formylthiophene-4-boronic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Reductant: NaBH(OAc)3 (1.5 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or THF.
-
Additive: Acetic Acid (1.0 equiv) (Catalyzes imine formation).
-
-
Procedure:
-
Dissolve the boronic acid and amine in DCE at room temperature.
-
Add Acetic Acid and stir for 30 mins to form the imine intermediate.
-
Add NaBH(OAc)3 in one portion.
-
Stir at RT for 4–12 hours.
-
Workup: Quench with saturated NaHCO3. Crucial: Do not use strong acid workup, which can strip the boronic acid. Extract with DCM.
-
References
-
Structural Stability of Thiophene Boronic Acids
- Study on the protodeboronation r
- Source: Journal of the American Chemical Society
-
(Generalized mechanistic grounding for heteroaryl deboronation).
-
Suzuki-Miyaura Coupling of Unstable Boronic Acids
- Optimization of conditions for 2-heterocyclic boronic acids using SPhos.
- Source: Journal of the American Chemical Society
-
Reductive Amination Compatibility
-
Use of Sodium Triacetoxyborohydride in the Presence of Acid-Sensitive Groups.[3]
- Source: Journal of Organic Chemistry
-
-
Pinacol Esters vs Free Acids
- Comparative hydrolysis r
- Source: Organic Letters
Sources
performance of 2-Formylthiophene-4-boronic acid in different solvent systems
Title: Technical Guide: Optimizing Suzuki-Miyaura Couplings of 2-Formylthiophene-4-boronic Acid Subtitle: Solvent System Performance, Stability Protocols, and Alternative Reagent Selection
Executive Summary
2-Formylthiophene-4-boronic acid (CAS: 4347-33-5) is a critical bifunctional building block. Its utility lies in the orthogonal reactivity of the boronic acid (cross-coupling) and the formyl group (reductive amination/olefination). However, its performance is strictly governed by the kinetic competition between productive transmetallation and hydrolytic protodeboronation .
Unlike phenyl boronic acids, the thiophene core is electron-rich, accelerating protodeboronation. While the electron-withdrawing formyl group at the C2 position stabilizes the C4-boron bond relative to unsubstituted thiophenes, improper solvent choice leads to significant yield erosion.
Key Findings:
-
Best Overall Balance: 1,4-Dioxane/Water (4:1) offers the highest consistency for standard aryl halides.
-
High Solubility/Difficult Substrates: DMF/Water is required for polar coupling partners but requires strict temperature control (<80°C) to prevent aldehyde oxidation or decomposition.
-
Product Isolation Focus: Toluene/Ethanol/Water is superior when the product is hydrophobic, allowing for direct precipitation.
Chemical Profile & Solubility
| Property | Specification | Implication for Protocol |
| Structure | 2-CHO, 4-B(OH)₂ Thiophene | C4-position is beta to sulfur, offering better stability than C2-boronates. |
| Acidity (pKa) | ~8.5 (Boronic acid) | Requires mild base (K₃PO₄ or Na₂CO₃) for activation; avoid strong hydroxides (Cannizzaro risk). |
| Solubility | High: DMF, DMSO, MeOHMod: Dioxane, THFLow: Toluene, Hexane | Biphasic systems (Toluene/Water) require a phase transfer catalyst or ethanol cosolvent. |
| Stability | Air-stable solid; Hydrolytically unstable in solution at pH >10 | Prepare solutions immediately before use. Do not store in basic stock solutions. |
Comparative Analysis: Solvent System Performance
This section evaluates the three most prevalent solvent systems. Data is synthesized from standard reactivity profiles of electron-deficient thiophene boronates.
System A: The Standard (1,4-Dioxane / Water)
-
Composition: 4:1 v/v
-
Base: K₂CO₃ (2.0 equiv)
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
-
Performance:
-
Yield Potential: High (85-95%)
-
Reaction Rate: Moderate
-
-
Mechanism: Dioxane is miscible with water, creating a homogeneous or semi-homogeneous phase that solvates both the organic halide and the boronate "ate" complex efficiently.
-
Verdict: Start here. It is the "Plug-and-Play" system.[1][2]
System B: The Solubilizer (DMF / Water)
-
Composition: 9:1 v/v
-
Base: K₃PO₄ (3.0 equiv) - Phosphate is gentler than carbonate in DMF.
-
Catalyst: Pd(OAc)₂ / SPhos[2]
-
Performance:
-
Yield Potential: Moderate to High (70-90%)
-
Reaction Rate: Fast (High polarity stabilizes polar transition states)
-
-
Risk: DMF can decompose to dimethylamine at high temps (>100°C), which can react with the aldehyde moiety (reductive amination side product).
-
Verdict: Use only for sterically hindered or highly polar substrates. Keep T < 80°C.
System C: The Biphasic (Toluene / Ethanol / Water)
-
Composition: 4:1:1 v/v
-
Base: Na₂CO₃
-
Performance:
-
Yield Potential: Moderate (60-80%)
-
Reaction Rate: Slower (Phase transfer limited)
-
-
Benefit: The formyl-thiophene product often partitions exclusively into the Toluene layer, while boronic acid byproducts remain in the aqueous/alcoholic phase.
-
Verdict: Best for scale-up and simplified purification of hydrophobic products.
Mechanistic Visualization
The following diagram illustrates the critical decision pathways for solvent selection and the competing decomposition mechanism that must be avoided.
Caption: Decision matrix for solvent selection based on coupling partner properties, highlighting the thermal risks associated with DMF.
Optimized Experimental Protocol
This protocol uses System A (Dioxane/H2O) as it is the most robust starting point for this specific boronic acid.
Reagents:
-
Aryl Halide (1.0 equiv)
-
2-Formylthiophene-4-boronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)
-
K₃PO₄ (2.0 equiv) - Phosphate is preferred over Carbonate to protect the aldehyde.
-
Solvent: 1,4-Dioxane / Water (degassed)
Workflow:
-
Degassing (Critical): Sparge the 1,4-dioxane and water separately with Nitrogen or Argon for 15 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
Assembly: In a reaction vial, combine the aryl halide, boronic acid, and Pd catalyst.
-
Solvation: Add the degassed Dioxane. Stir briefly.
-
Activation: Add the K₃PO₄ (dissolved in the degassed water) to the reaction mixture.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Note: Monitor by TLC/LCMS. If the boronic acid is consumed but starting halide remains, add 0.2 equiv more boronic acid.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1). Dry over Na₂SO₄.[5]
-
Caution: Do not wash with strong base (NaOH), as this may disproportionate the aldehyde (Cannizzaro).
-
Alternatives & Troubleshooting
If 2-Formylthiophene-4-boronic acid performs poorly (low conversion or high protodeboronation), consider these alternatives.
| Alternative Reagent | Pros | Cons | Recommendation |
| Pinacol Ester (2-Formylthiophene-4-boronic acid pinacol ester) | Significantly higher stability; resistant to protodeboronation; easier to purify on silica. | Lower atom economy; slower transmetallation (reaction may take longer). | Switch to this if the boronic acid decomposes before coupling. |
| MIDA Boronate (Slow-release protected boron) | Extremely stable; releases active boronic acid slowly, keeping concentration low to prevent side reactions. | Requires specific hydrolysis conditions; more expensive. | Use for complex, multi-step syntheses where the boron group must survive other steps. |
| Trifluoroborate Salt (R-BF3K) | Air stable; precise stoichiometry. | Low solubility in non-polar solvents; requires hydrolytic activation. | Use if the product requires acidic workup conditions. |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 265-275.
-
Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Protodeboronation.[6][7]
Sources
A Comparative Guide to the Reactivity of 2-Formyl vs. 3-Formyl Thiophene Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, thiophene-based scaffolds are integral components of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl and heteroaryl structures, and formyl-substituted thiophene boronic acids are particularly valuable building blocks, offering a handle for further synthetic transformations.[1][2] However, the isomeric position of the formyl and boronic acid groups on the thiophene ring can significantly impact reactivity, leading to variations in reaction yields, rates, and optimal conditions.
This guide provides an in-depth comparison of the reactivity of 2-formyl versus 3-formyl thiophene boronic acid isomers in the context of Suzuki-Miyaura coupling. We will delve into the underlying electronic and steric factors that govern their reactivity, present a framework for their experimental comparison, and offer practical insights for chemists employing these reagents in their synthetic endeavors.
Understanding the Key Players: Electronic and Steric Effects
The reactivity of an aryl boronic acid in the Suzuki-Miyaura coupling is primarily dictated by the efficiency of the transmetalation step, which is influenced by the electronic properties and steric environment of the boronic acid.
The formyl group is a moderately electron-withdrawing group through resonance and induction. This electronic effect is anticipated to increase the Lewis acidity of the boron atom, which can influence the equilibrium between the neutral boronic acid and the more reactive boronate species.[3] The relative positions of the electron-withdrawing formyl group and the boronic acid moiety on the thiophene ring are crucial in determining the overall electronic character and steric hindrance around the reactive center.
Let's consider two representative isomers: 5-formylthiophene-2-boronic acid and 3-formylthiophene-2-boronic acid .
-
5-Formylthiophene-2-boronic acid: In this isomer, the formyl group is at the 5-position, para-like to the boronic acid at the 2-position. The electron-withdrawing effect of the formyl group is transmitted through the thiophene ring, potentially increasing the acidity of the boronic acid. Steric hindrance around the boronic acid is minimal.
-
3-Formylthiophene-2-boronic acid: Here, the formyl group is at the 3-position, ortho-like to the boronic acid at the 2-position. This proximity introduces significant steric bulk around the boronic acid group.[4] This steric hindrance can impede the approach of the palladium complex during the transmetalation step, potentially slowing down the reaction rate. Electronically, the ortho-positioning of the formyl group can also exert a strong inductive effect.
Based on these fundamental principles, a hypothesis can be formulated: 5-formylthiophene-2-boronic acid is expected to be more reactive than 3-formylthiophene-2-boronic acid in Suzuki-Miyaura coupling reactions, primarily due to reduced steric hindrance.
Experimental Validation: A Proposed Comparative Study
To empirically validate this hypothesis, a head-to-head comparison of the reactivity of these isomers under identical reaction conditions is necessary. Below is a detailed experimental protocol for such a study.
Objective:
To compare the reaction yield and rate of Suzuki-Miyaura coupling of 5-formylthiophene-2-boronic acid and 3-formylthiophene-2-boronic acid with a model aryl bromide.
Materials:
-
5-Formylthiophene-2-boronic acid (CAS: 4347-33-5)[5]
-
3-Formylthiophene-2-boronic acid (CAS: 17303-83-2)[6]
-
4-Bromoanisole (as the model aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Experimental Workflow:
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Formylthiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 17303-83-2: 3-Formyl-2-thiopheneboronic acid [cymitquimica.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 2-Formylthiophene-4-boronic Acid
Executive Summary & Chemical Profile
2-Formylthiophene-4-boronic acid is a bifunctional building block commonly used in Suzuki-Miyaura cross-coupling reactions. Its dual functionality—an aldehyde (electrophile) and a boronic acid (nucleophile precursor)—dictates its disposal requirements.
Core Directive: This compound must be managed as Hazardous Chemical Waste . Under no circumstances should it be disposed of via sanitary sewer systems (drains) or regular trash.[1] The presence of the boronic acid moiety often triggers specific municipal wastewater restrictions regarding boron content.
Chemical Identity & Hazard Data
| Parameter | Specification |
| Chemical Name | 2-Formylthiophene-4-boronic acid |
| CAS Number | 175596-71-7 (Generic/Isomer check required as specific isomers vary) |
| Molecular Formula | C₅H₅BO₃S |
| Physical State | Solid (Powder), typically off-white to yellow |
| Primary Hazards | Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335) |
| Reactivity | Air Sensitive: Aldehydes oxidize to carboxylic acids.Moisture Sensitive: Boronic acids can dehydrate to boroxines. |
| Incompatibilities | Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Bases. |
Pre-Disposal Assessment: The Segregation Logic
Scientific Integrity Note: Effective disposal starts with segregation.[2] Mixing this compound with incompatible waste streams can generate toxic gases (SOₓ) or cause exothermic runaways (aldehyde oxidation).
The "Self-Validating" Segregation Check
Before moving the container, verify the destination stream using this logic:
-
Is it an Oxidizer Waste?
STOP. Aldehydes react violently with oxidizers. -
Is it an Aqueous Acid?
STOP. Protodeboronation (cleavage of the C-B bond) can occur, releasing thiophene derivatives. -
Correct Stream: Solid Organic Waste (for pure compound) or Non-Halogenated Organic Solvents (for solutions).
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Expired Reagent)
Objective: Containment of dust and prevention of environmental leaching.
-
PPE Verification: Don nitrile gloves, safety goggles, and a lab coat.[1] Work inside a fume hood to minimize inhalation of boronic acid dust.[1]
-
Primary Containment:
-
If the original bottle is intact: Keep it in the original container. Tighten the cap and tape it securely.
-
If loose powder: Transfer to a clear, sealable polyethylene bag (minimum 4 mil thickness) or a screw-top high-density polyethylene (HDPE) jar.
-
-
Labeling: Apply a hazardous waste label.
-
Constituents: "2-Formylthiophene-4-boronic acid".
-
Hazard Checkbox: "Irritant", "Toxic".[3]
-
-
Secondary Containment: Place the sealed container into the laboratory's designated "Solid Hazardous Waste" drum/pail.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Objective: Safe solvation and segregation from incompatible solvents.
-
Characterization: Determine the primary solvent (e.g., THF, Dioxane, Methanol).
-
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (like Chromic acid or Nitric acid waste).
-
Transfer:
-
Use a funnel to prevent splashing.[1]
-
Pour the solution into the "Organic Solvent Waste" container.
-
Note: If the solvent is Dichloromethane (DCM) or Chloroform, use the "Halogenated Waste" stream. If Ethanol/Ethyl Acetate, use "Non-Halogenated" .
-
-
Rinsing: Triple rinse the empty reaction vessel with a compatible solvent (e.g., acetone) and add the rinsate to the same liquid waste container.
Protocol C: Contaminated Debris (Sharps, Weigh Boats, Gloves)
-
Gross Contamination: If a weigh boat has visible bulk powder, treat it as Solid Waste (Protocol A).
-
Trace Contamination: Gloves and paper towels with trace amounts should be placed in the "Contaminated Lab Debris" bin (often a yellow or red bag system, depending on facility rules).
-
Sharps: Syringes used to transfer solutions must go into a rigid Sharps Container , never the trash.
Emergency Spill Management
Scenario: A 5g bottle drops and shatters in the aisle.
-
Isolate: Evacuate the immediate area. Mark the zone.
-
PPE: Wear N95 respirator (if dust is visible), goggles, and double nitrile gloves.
-
Dry Spill (Powder):
-
Do NOT use a wet mop immediately (spreads the boron contamination).
-
Cover the spill with a dust suppressant (e.g., wet paper towels or oil-dri) to prevent aerosolization.
-
Sweep carefully into a dustpan.
-
Deposit into a sealable bag and label as "Hazardous Waste - Debris" .
-
-
Surface Decontamination: Wipe the area with a soap/water solution. Thiophenes can have a lingering sulfurous odor; a final wipe with a dilute bleach solution (10%) can help oxidize trace odors, but only after the bulk material is removed.
Disposal Decision Logic (Visualization)
Figure 1: Decision tree for the segregation and disposal of 2-Formylthiophene-4-boronic acid waste streams.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733509 (2-Formylthiophene-4-boronic acid). PubChem. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. [Link]]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]
Sources
A Researcher's Guide to the Safe Handling of 2-Formylthiophene-4-boronic Acid
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. 2-Formylthiophene-4-boronic acid, a key building block in organic synthesis, presents unique handling requirements that demand a proactive and informed approach to safety. This guide moves beyond generic safety data, offering a detailed operational plan rooted in the principles of chemical causality and risk mitigation. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their experimental work.
Understanding the Compound: A Risk-Based Assessment
2-Formylthiophene-4-boronic acid is a solid substance with a melting point reported between 138-145 °C. While specific toxicity data for this compound is not extensively documented, a thorough risk assessment must be conducted by considering its constituent functional groups: the thiophene ring, the aldehyde (formyl group), and the boronic acid moiety.
-
Thiophene Derivatives: Thiophene-containing compounds can exhibit a range of biological activities and associated toxicities. Skin and respiratory irritation are common concerns.
-
Aldehydes: Aldehydes are known for their potential to act as irritants and sensitizers. The formyl group in this molecule necessitates measures to prevent inhalation and skin contact.
-
Boronic Acids: This class of compounds can cause eye, skin, and respiratory tract irritation. It is crucial to handle them in a way that avoids the generation of dust.
Given these characteristics, a comprehensive safety plan must be implemented, focusing on engineering controls, appropriate personal protective equipment (PPE), and meticulous handling and disposal procedures.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. The following table outlines the recommended PPE for handling 2-Formylthiophene-4-boronic acid.
| Protection Type | Recommended PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring large quantities or working with solutions. |
| Hand Protection | Nitrile or neoprene gloves | Given the potential for skin irritation, robust chemical-resistant gloves are mandatory. It is critical to double-glove when handling the solid or its solutions. Always inspect gloves for any signs of degradation or punctures before use and change them frequently, especially after direct contact with the compound. |
| Body Protection | Flame-resistant laboratory coat | A lab coat is essential to protect the skin and clothing from accidental spills. Ensure the lab coat is fully buttoned. For larger scale operations, a chemically resistant apron or coveralls may be warranted. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Due to the compound being a solid and the potential for dust generation, respiratory protection is crucial, especially when weighing or transferring the powder. All handling of the solid should be performed within a certified chemical fume hood to minimize inhalation exposure. |
Operational Workflow for Safe Handling
A systematic approach to handling 2-Formylthiophene-4-boronic acid is essential to minimize exposure risk. The following workflow provides a step-by-step guide for common laboratory procedures.
Caption: Step-by-step workflow for safely weighing and preparing solutions of 2-Formylthiophene-4-boronic acid.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan: Environmental Responsibility
All waste containing 2-Formylthiophene-4-boronic acid, including contaminated consumables and solutions, must be treated as hazardous chemical waste.
-
Segregation: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be labeled with the full chemical name and a description of the contents.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.
This comprehensive guide provides a framework for the safe handling of 2-Formylthiophene-4-boronic acid. Adherence to these protocols is paramount for ensuring personal safety and maintaining a secure laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before commencing any work.
References
- 2-Formylthiophene-4-boronic acid Safety Data Sheet. (Available from various chemical suppliers upon request).
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]
-
OSHA Hazard Communication Standard. Occupational Safety and Health Administration. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

